molecular formula C7H12O4 B1677414 Monomethyl adipate CAS No. 627-91-8

Monomethyl adipate

Cat. No.: B1677414
CAS No.: 627-91-8
M. Wt: 160.17 g/mol
InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-N
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Description

Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid. It has a role as a metabolite and a plasticiser.
mono-Methyl-adipate, also known as methyl adipic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. mono-Methyl-adipate is soluble (in water) and a weakly acidic compound (based on its pKa). mono-Methyl-adipate has been primarily detected in urine. Within the cell, mono-methyl-adipate is primarily located in the cytoplasm and adiposome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-6-oxohexanoic acid
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InChI

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)
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InChI Key

UOBSVARXACCLLH-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9044451
Record name Methyl hydrogen adipate
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Molecular Weight

160.17 g/mol
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Physical Description

Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid
Record name Monomethyl adipate
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Record name Mono-methyl-adipate
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CAS No.

627-91-8
Record name Monomethyl adipate
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Record name Monomethyl adipate
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Record name Monomethyl adipate
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Record name Hexanedioic acid, 1-methyl ester
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Record name Methyl hydrogen adipate
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Record name MONOMETHYL ADIPATE
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Record name Mono-methyl-adipate
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Foundational & Exploratory

Monomethyl Adipate (CAS 627-91-8): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethyl adipate (B1204190) (MMA), identified by CAS number 627-91-8, is an organic chemical compound classified as a monoester of adipic acid.[1] Its chemical structure, featuring both a carboxylic acid and a methyl ester functional group, makes it a versatile bifunctional molecule.[2] This unique characteristic renders it a valuable synthetic intermediate in various chemical processes and a subject of interest in academic and industrial research.[2][3][4][5] This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety protocols, and key applications of monomethyl adipate, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless liquid at room temperature.[6] Its core physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 627-91-8[1][3][7][8]
Molecular Formula C₇H₁₂O₄[3][5][8][9]
Molecular Weight 160.17 g/mol [3][5][9]
Appearance Colorless Liquid / Oil[3][6]
Melting Point 7-9 °C[1][8]
Boiling Point 162 °C at 10 mmHg[1][8]
Density 1.081 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.439 - 1.443[7][8]
Flash Point >110 °C (>230 °F)[7][8]
Water Solubility Not miscible or difficult to mix[1]
InChI Key UOBSVARXACCLLH-UHFFFAOYSA-N[9]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data are compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key technique for structural elucidation. The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments within the molecule.[2]

Chemical Shift (δ) ppmIntegrationMultiplicityAssignmentSource(s)
~11.41HBroad SingletCarboxylic Acid (-COOH)[10]
3.6773HSingletMethyl Ester (-OCH₃)[10]
2.36 - 2.384HMultiplet-CH₂ adjacent to C=O[10]
1.63 - 1.754HMultipletCentral -CH₂ groups[10]

Note: Spectra are typically recorded in CDCl₃. Shift values may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy & Mass Spectrometry
  • Infrared (IR) Spectrum : The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups (C=O) of both the ester and the carboxylic acid, as well as C-H stretching vibrations.[2][9]

  • Mass Spectrum : Electron ionization mass spectrometry data for this compound is available through the NIST Chemistry WebBook.[9]

Safety and Handling

While not classified as a hazardous substance under GHS by all suppliers, some sources indicate it can cause skin, eye, and respiratory irritation.[6] Adherence to standard laboratory safety practices is essential.

Hazard and Precautionary Statements
GHS ClassificationStatementSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][8]
Precautionary Statements P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
Handling and Storage
  • Handling : Use in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

  • Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6][8] The recommended storage temperature is often 2-8°C in a refrigerator.[3]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is recommended.[8][11]

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile synthetic intermediate.[3][4][5] Its bifunctional nature allows for selective chemical modifications at either the acid or the ester terminus.

Key Applications:

  • Histone Deacetylase (HDAC) Inhibitors : It is used as a starting material to prepare 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel antitumor agents by acting as HDAC inhibitors.[1][3][4]

  • Selectin Inhibitors : The compound is a precursor for synthesizing mannose-linked biphenylylacetic acid derivatives, which are being investigated as novel inhibitors of selectin-mediated cell adhesion.[1][3][4]

  • Analytical Standards : this compound serves as a reference standard and is used in analytical method development, validation, and quality control for the production of other active pharmaceutical ingredients, such as Thioctic Acid.[12][13]

G cluster_start Starting Material cluster_products Therapeutic Candidates & Applications MMA This compound (CAS 627-91-8) HDAC HDAC Inhibitors (Antitumor Potential) MMA->HDAC Synthesis of 1,3,4-thiadiazole derivatives Selectin Selectin Adhesion Inhibitors MMA->Selectin Synthesis of mannose-linked derivatives Standard Analytical Reference Standard (e.g., for Thioctic Acid) MMA->Standard Used for Method Development & Quality Control

Caption: Role of this compound as a key synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the direct esterification of adipic acid with methanol. Selectivity for the monoester over the diester is a key challenge, often controlled by the molar ratio of the reactants and the choice of catalyst.[2]

Methodology: Acid-Catalyzed Esterification

  • Reactant Preparation : Adipic acid and a solvent such as toluene (B28343) are added to a three-necked glass reactor equipped with a stirrer and reflux condenser.[14][15]

  • Catalyst Addition : A pre-treated acid catalyst, such as macroporous cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[14][15]

  • Esterification : Methanol is added to the reactor. The mixture is heated to a controlled temperature (e.g., 60-100°C) and stirred for a set duration (e.g., 60-300 minutes) to facilitate the esterification reaction.[14][15]

  • Catalyst Removal : After the reaction is complete, the mixture is cooled, and the solid resin catalyst is removed by filtration.[14]

  • Purification : The filtrate is further cooled (e.g., to 15-25°C) to precipitate any unreacted adipic acid, which is then filtered off. The resulting solution containing this compound is washed with deionized water.

  • Isolation : The solvent is removed via reduced pressure condensation, and the final product is isolated and further purified by distillation.[14] A yield of 80% has been reported using this general approach.[16]

G start Start: Adipic Acid, Toluene, & Cation Exchange Resin in Reactor react Add Methanol & Heat (Esterification Reaction) start->react filter1 Cool & Filter (Remove Resin Catalyst) react->filter1 filter2 Cool Filtrate Further & Filter (Remove Unreacted Adipic Acid) filter1->filter2 wash Wash Toluene Solution with Deionized Water filter2->wash isolate Reduced Pressure Condensation (Remove Toluene) & Distillation wash->isolate end End: Purified This compound isolate->end

Caption: General experimental workflow for the synthesis of this compound.

Analytical Procedures

Methodology: Reaction Monitoring and Purity Analysis

  • Titration : The progress of the esterification reaction can be monitored by analyzing samples from the reaction mixture. The quantity of unreacted acid (adipic acid and this compound) can be determined by titration against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[15]

  • Gas Chromatography (GC) : GC analysis is used to confirm titration results and determine the purity of the final product. A suitable column, such as a Carbowax column with a Flame Ionization Detector (FID), can be employed.[14][15] An internal standard, like para-cymene, may be used for quantitative analysis.[15]

Conclusion

This compound (CAS 627-91-8) is a functionally significant molecule with well-characterized physicochemical and spectroscopic properties. Its utility as a bifunctional intermediate is evident from its application in the synthesis of potential therapeutic agents, including HDAC and selectin inhibitors. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling protocols is crucial for its effective and safe utilization in the laboratory and beyond.

References

Monomethyl Adipate: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) (MMA) is the monoester of adipic acid, a dicarboxylic acid. It serves as a versatile chemical intermediate and building block in various research and industrial applications. This technical guide provides an in-depth overview of the synthesis, research applications, and biological considerations of Monomethyl adipate, with a focus on its use in the development of novel materials and potential therapeutic systems. While research on MMA is ongoing, this document consolidates the current knowledge to support researchers and developers in their work.

Chemical Properties and Synthesis

This compound (CAS No: 627-91-8) is a clear, colorless to light yellow viscous liquid with a melting point of 7-9°C.[1] Its chemical structure consists of a six-carbon dicarboxylic acid backbone with one carboxylic acid group esterified with a methyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of adipic acid.

Table 1: Synthesis Methods for this compound and Related Monoesters

MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Acid-Catalyzed Esterification Macroporous cation exchange resinToluene (B28343)20-10060-300 min96.8 (total recovery)99.51[2]
Anhydride Alcoholysis Sulfuric AcidOrganic Solvent (e.g., trimethylbenzene)145-170 (dehydration), 45-65 (alcoholysis)4-6 h (dehydration), 1-4 h (alcoholysis)96-97>99.0CN102351691A
Enzymatic Synthesis (related adipate esters) Candida antarctica lipase (B570770) B (immobilized)Diphenyl ether or bulk1002h (oligomerization) + 24h (polycondensation)Not specified for MMANot specified for MMA[3]
Detailed Experimental Protocol: Acid-Catalyzed Esterification using Ion Exchange Resin

This protocol is adapted from a patented method for the synthesis of this compound.[2]

Materials:

  • Adipic acid

  • Methanol (B129727)

  • Macroporous cation exchange resin

  • Toluene

  • Hydrochloric acid (for resin pretreatment)

  • Sodium hydroxide (B78521) (for resin pretreatment)

  • Deionized water

Equipment:

  • Reaction vessel with stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Resin Pretreatment:

    • Successively immerse the macroporous cation exchange resin in an acid solution (e.g., HCl), followed by an alkali solution (e.g., NaOH), and then again in the acid solution.

    • After each immersion, wash the resin with deionized water until the pH of the wash water is neutral.

    • Filter the resin and remove surface moisture.

  • Esterification:

    • In the reaction vessel, add adipic acid, the pretreated resin, and toluene.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

    • Slowly add methanol to the reaction mixture.

    • Maintain the reaction for the specified time (e.g., 2 hours) under reflux.

  • Work-up and Purification:

    • After the reaction is complete, filter the hot solution to separate the resin. The resin can be washed and reused.

    • Cool the toluene solution to 15-25°C to precipitate any unreacted adipic acid and filter.

    • Wash the filtrate with deionized water.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Distill the crude product under vacuum to obtain pure this compound.

Workflow for Acid-Catalyzed Esterification of Adipic Acid:

G cluster_pretreatment Resin Pretreatment cluster_esterification Esterification cluster_purification Purification Resin Resin Acid_Wash Acid_Wash Resin->Acid_Wash Immerse Alkali_Wash Alkali_Wash Acid_Wash->Alkali_Wash Immerse Final_Acid_Wash Final_Acid_Wash Alkali_Wash->Final_Acid_Wash Immerse Water_Wash Water_Wash Final_Acid_Wash->Water_Wash Wash to neutral pH Dry_Resin Dry_Resin Water_Wash->Dry_Resin Filter & Dry Reactor Reactor Dry_Resin->Reactor Adipic_Acid Adipic Acid Adipic_Acid->Reactor Methanol Methanol Methanol->Reactor Add dropwise Toluene Toluene Toluene->Reactor Reaction_Mixture Reaction_Mixture Reactor->Reaction_Mixture Heat & Stir Filtration Filtration Reaction_Mixture->Filtration Filter hot Resin_Recovery Resin_Recovery Filtration->Resin_Recovery Filtrate Filtrate Filtration->Filtrate Cooling Cooling Filtrate->Cooling Cool to 15-25°C Unreacted_AA_Removal Unreacted_AA_Removal Cooling->Unreacted_AA_Removal Filter Washed_Filtrate Washed_Filtrate Unreacted_AA_Removal->Washed_Filtrate Wash with Water Evaporation Evaporation Washed_Filtrate->Evaporation Rotary Evaporation Distillation Distillation Evaporation->Distillation Vacuum Distillation Pure_MMA Pure_MMA Distillation->Pure_MMA

Caption: Workflow for the synthesis of this compound via acid-catalyzed esterification.

Research Applications

Chemical Intermediate

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of subsequent chemical modifications. It is used in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

Plasticizer for Polymers

Adipate esters are commonly used as plasticizers for polyvinyl chloride (PVC) and other polymers to increase their flexibility and durability.[4] While specific data for this compound is limited, studies on related adipate plasticizers demonstrate their effectiveness in lowering the glass transition temperature (Tg) of PVC, a key indicator of plasticizing efficiency.

Table 2: Performance of Adipate Plasticizers in PVC

PlasticizerPolymerPlasticizer Concentration (phr)Glass Transition Temperature (Tg) of PVC (°C)Change in Tg from Pure PVC (°C)Reference
Pure PVC-087.5-[5]
Dioctyl phthalate (B1215562) (DOP)PVC50-37.0-124.5[5]
Butyl phenoxyethyl adipatePVC50-44.7-132.2[5]
Poly(butylene adipate) (linear, Mn ~2000 g/mol )PVC40~10~-77.5[4]
Poly(butylene adipate) (branched)PVC40~20~-67.5[4]

The use of bio-based plasticizers, such as those derived from adipic acid, is an active area of research aimed at replacing phthalate-based plasticizers due to health and environmental concerns.

Role in Drug Delivery Systems

While this compound itself is not typically a primary component of drug delivery systems, the adipate backbone is a key structural element in the development of biodegradable polymers for this purpose. Specifically, poly(glycerol adipate) (PGA), synthesized from adipic acid (or its derivatives) and glycerol (B35011), has been extensively researched as a versatile carrier for drugs.[6]

The synthesis of PGA often involves monomers like divinyl adipate or dimethyl adipate.[6] this compound could potentially be used in the synthesis of modified PGA polymers, for example, as a chain-terminating agent to control molecular weight or to introduce specific end-group functionalities. The hydroxyl groups on the glycerol backbone of PGA can be further functionalized to attach drugs or targeting ligands.

Logical Flow of Poly(glycerol adipate) in Drug Delivery Research:

G cluster_synthesis PGA Synthesis cluster_modification PGA Modification & Formulation cluster_application Drug Delivery Application Adipic_Acid Adipic Acid / Derivative (e.g., Divinyl Adipate) Enzyme Lipase (e.g., Novozym 435) Adipic_Acid->Enzyme Enzymatic Polycondensation Glycerol Glycerol Glycerol->Enzyme Enzymatic Polycondensation PGA PGA Enzyme->PGA Enzymatic Polycondensation Functionalization Functionalization PGA->Functionalization Functionalization of -OH groups Nanoparticle_Formation Nanoparticle_Formation PGA->Nanoparticle_Formation Self-Assembly/ Nanoprecipitation Drug_Conjugation Drug_Conjugation Functionalization->Drug_Conjugation Drug Conjugation Drug_Conjugation->Nanoparticle_Formation Controlled_Release Controlled_Release Nanoparticle_Formation->Controlled_Release Encapsulation of Drug Targeted_Delivery Targeted_Delivery Controlled_Release->Targeted_Delivery Surface Modification Therapeutic_Effect Therapeutic_Effect Controlled_Release->Therapeutic_Effect Targeted_Delivery->Therapeutic_Effect G Cell_Culture Cell Culture (e.g., HepG2) Plate_Seeding Seed 96-well Plate Cell_Culture->Plate_Seeding Incubation_24h Incubate 24h Plate_Seeding->Incubation_24h Treatment Treat Cells with MMA Incubation_24h->Treatment Compound_Prep Prepare MMA Dilutions Compound_Prep->Treatment Incubation_Exposure Incubate 24-72h Treatment->Incubation_Exposure MTT_Addition Add MTT Reagent Incubation_Exposure->MTT_Addition Incubation_MTT Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis Result Result Data_Analysis->Result G MMA This compound (Hypothetical) PPAR PPARα / PPARγ (Nuclear Receptor) MMA->PPAR Binds & Activates (Hypothesized) RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Promoter Region of Target Gene) RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response e.g., Altered Lipid Metabolism

References

Monomethyl adipate chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monomethyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monomethyl adipate, a key chemical intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and applications, particularly within the realms of research and drug development.

Chemical Identity and Structure

This compound, also known as adipic acid monomethyl ester, is the monoester of adipic acid and methanol (B129727).[1][2] It is classified as a dicarboxylic acid monoester.[1][2][3]

  • Chemical Formula: C₇H₁₂O₄[1][4][5]

  • Linear Formula: HO₂C(CH₂)₄CO₂CH₃[6][7]

  • Synonyms: Adipic acid monomethyl ester, Methyl hydrogen adipate, 6-Methoxy-6-oxohexanoic acid, Methyl 5-carboxypentanoate.[1][6][8]

Molecular Structure Representations:

  • SMILES: COC(=O)CCCCC(O)=O[6][7]

  • InChI: 1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)[6][7]

  • InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-N[6][7]

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[2][9] Its key physical and chemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 627-91-8[4][6][10]
EC Number 211-019-0[6][7]
Beilstein/REAXYS No. 1766411[6]
MDL Number MFCD00004418[1][6]
PubChem CID 12328[5]
UNII 62S39VHD01[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 160.17 g/mol [4][6]
Appearance Clear, colorless liquid[2][9]
Melting Point 7-9 °C[1][2][6]
Boiling Point 162 °C at 10 mmHg[1][2][6]
Density 1.081 g/mL at 25 °C[1][2][6]
Refractive Index (n20/D) 1.441[1][2][6]
Flash Point 113 °C (235.4 °F) - closed cup[6][7]
Water Solubility Not miscible or difficult to mix with water[1][2]
pKa 4.69 ± 0.10 (Predicted)[2]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the esterification of adipic acid with methanol or the partial hydrolysis of dimethyl adipate.[1][2] The esterification of adipic acid is a two-stage reversible reaction where this compound is the intermediate product.[11]

Protocol 1: Selective Monomethyl Esterification using Alumina (B75360) Catalyst

This protocol describes a method for the selective synthesis of this compound from adipic acid and methanol using an alumina catalyst, achieving a high yield.[12]

Materials:

  • Adipic acid (730 mg, 5 mmol)[12]

  • Methanol (10 ml)[12]

  • Alumina (Al₂O₃) catalyst[12]

Procedure:

  • Combine adipic acid and methanol in a suitable reaction vessel.

  • Add the alumina catalyst to the mixture.

  • Stir the reaction mixture at 25 °C for 24 hours.[12]

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent (excess methanol) under reduced pressure.

  • The resulting product can be purified further if necessary, though this method provides high selectivity. The reported yield for this general procedure is 80%.[12]

Protocol 2: Esterification using Macroporous Cation Exchange Resin

This method utilizes a reusable resin catalyst for the synthesis of this compound, offering an environmentally friendly approach with high yield and convenient post-treatment.[13]

Materials:

  • Adipic acid

  • Methanol (referred to as 'organic ethyl gallate' in a likely translation error in the source, but context implies methanol for monomethyl ester)

  • Toluene (B28343) (solvent)

  • Macroporous cation exchange resin

Procedure:

  • Resin Pre-treatment: Successively immerse the macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then again in an acid solution. Wash the resin with water until the pH is neutral. Filter and remove surface moisture to obtain the pretreated resin.[13]

  • Esterification:

    • Add adipic acid and the pretreated resin to toluene in the reaction vessel.

    • Add methanol dropwise to the mixture to initiate the esterification reaction.

    • Maintain the reaction at a controlled temperature.[13]

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to separate the resin catalyst (which can be reused).[13]

    • Cool the remaining toluene solution to leach out any unreacted adipic acid, which is then removed by filtration.[13]

    • Wash the resulting this compound-toluene solution.

    • Perform reduced pressure condensation to recover the toluene solvent.[13]

    • Distill the crude product to obtain pure this compound.[13]

Applications in Research and Drug Development

This compound serves as a valuable synthetic intermediate in the development of therapeutic agents.[2][4][14] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile chemical modifications.

Key applications include:

  • Histone Deacetylase (HDAC) Inhibitors: It is used in the synthesis of 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have been investigated as novel HDAC inhibitors with potential antitumor activities.[2][14]

  • Selectin-Mediated Cell Adhesion Inhibitors: The compound is a precursor for synthesizing mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2][14]

  • Plasticizer: It has a documented role as a plasticizer.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

G cluster_synthesis Synthesis Workflow Adipic Acid Adipic Acid Reaction Esterification (Catalyst, Toluene, Temp) Adipic Acid->Reaction Methanol Methanol Methanol->Reaction Filtration1 Filter to remove catalyst Reaction->Filtration1 Cooling Cool & Filter (Remove unreacted Adipic Acid) Filtration1->Cooling Evaporation Reduced Pressure Evaporation (Remove Toluene) Cooling->Evaporation Distillation Distillation Evaporation->Distillation This compound This compound Distillation->this compound

Caption: General experimental workflow for the synthesis of this compound.

G This compound This compound Synthetic Intermediate Versatile Synthetic Intermediate This compound->Synthetic Intermediate HDAC_Inhibitors HDAC Inhibitors (e.g., 1,3,4-thiadiazole derivatives) Synthetic Intermediate->HDAC_Inhibitors Selectin_Inhibitors Selectin Adhesion Inhibitors (e.g., mannose-linked derivatives) Synthetic Intermediate->Selectin_Inhibitors Drug_Development Oncology & Anti-Inflammatory Drug Development HDAC_Inhibitors->Drug_Development Selectin_Inhibitors->Drug_Development

Caption: Role of this compound as an intermediate in drug development.

References

A Comprehensive Technical Guide to the Physical Properties of Adipic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of adipic acid monomethyl ester (also known as monomethyl adipate). The information is compiled and presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property determination are provided.

Chemical Identity

Identifier Value
IUPAC Name 6-methoxy-6-oxohexanoic acid
Synonyms Adipic acid monomethyl ester, Methyl hydrogen adipate (B1204190), Monomethyl hexanedioate
CAS Number 627-91-8[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₁₂O₄[2][5][7][8][9]
Molecular Weight 160.17 g/mol [2][5][6][7]
Chemical Structure HOOC-(CH₂)₄-COOCH₃

Physical and Chemical Properties

The physical properties of adipic acid monomethyl ester are summarized in the table below. These values are critical for handling, storage, and application of the compound in various experimental and industrial settings.

Property Value Conditions
Physical State Liquid[5][6]at 20°C
Appearance Colorless to light yellow clear liquid[5]
Melting Point 7-9 °C[2][3][4][5][6]
9 °C[1][7]
Boiling Point 162 °C[2][3][5][6][8]at 10 mmHg[2][3][5][6][8]
291.61 °C (estimated)at 760 mmHg[1]
Density 1.081 g/mL[2][3][5][6]at 25 °C[2][3][5][6]
1.123 - 1.127 g/mLat 20 °C[1]
Refractive Index 1.441[2][3][6]at 20°C (n20/D)[2][3][6]
1.439 - 1.443at 20°C[1]
Vapor Pressure 1.48 Paat 25°C[2][3][6]
Flash Point > 110 °C (> 230 °F)[1][2][3][6][8]
pKa 4.69 ± 0.10 (Predicted)[3][6]
LogP 0.500 (estimated)[1][3][6]

Solubility Profile

The solubility of adipic acid monomethyl ester in various solvents is a key parameter for its application in synthesis, formulation, and purification processes.

Solvent Solubility Temperature
Water 19,480 mg/L (estimated)[1]25 °C[1]
Not miscible or difficult to mix[2][10][3][4][6]
Methanol Soluble[2]
Slightly soluble[3][6]
Ethanol Soluble[2]
Ether Soluble[2]
Chloroform Sparingly soluble[3][6]
Other Organic Solvents Soluble[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of adipic acid monomethyl ester can be determined using a standard capillary melting point apparatus.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of adipic acid monomethyl ester

Procedure:

  • Ensure the sample is completely dry.

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point

The boiling point at reduced pressure is a critical parameter for the purification of adipic acid monomethyl ester by distillation.

Apparatus:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Thermometer

  • Vacuum source and manometer

  • Boiling chips or magnetic stirrer

Procedure:

  • Place a sample of adipic acid monomethyl ester (approximately 20-30 mL) into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 10 mmHg).

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point at the recorded pressure.[11]

  • Record the pressure from the manometer.

Determination of Solubility

The following protocol provides a qualitative and semi-quantitative method for determining the solubility of adipic acid monomethyl ester in various solvents.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • Place approximately 25 mg of adipic acid monomethyl ester into a small test tube.[12]

    • Add 0.75 mL of the desired solvent in small portions, shaking vigorously after each addition.[12]

    • Observe if the solute completely dissolves. Classify as soluble, sparingly soluble, or insoluble.

  • Semi-Quantitative Assessment (Shake-Flask Method):

    • Prepare a series of vials with a known volume of the solvent.

    • Add increasing, precisely weighed amounts of adipic acid monomethyl ester to each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[13][14]

    • After equilibration, visually inspect the vials for any undissolved solid.

    • The solubility is determined as the concentration range between the highest concentration that fully dissolves and the lowest concentration that shows undissolved solid. For more precise measurements, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined analytically (e.g., by titration or chromatography).

Process Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like adipic acid monomethyl ester.

G Workflow for Physical Property Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis and Reporting synthesis Synthesis of Adipic Acid Monomethyl Ester purification Purification (e.g., Distillation) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index solubility Solubility Testing purification->solubility data_compilation Data Compilation and Tabulation melting_point->data_compilation boiling_point->data_compilation density->data_compilation refractive_index->data_compilation solubility->data_compilation report Technical Guide Generation data_compilation->report

Caption: Workflow for the characterization of physical properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monomethyl Adipate (B1204190): Physicochemical Properties and Synthesis

This technical guide provides a comprehensive overview of the core physicochemical properties of monomethyl adipate, a significant synthetic intermediate. The document details its molecular weight and density, supported by tabulated data for clarity. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent analysis, ensuring reproducibility for research and development applications.

Core Physicochemical Properties

This compound is the monoester of adipic acid and methanol (B129727). It presents as a clear, colorless liquid under standard conditions and serves as a valuable building block in the synthesis of various organic molecules, including advanced surfactants and dye intermediates.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueConditionsCitations
Molecular Weight 160.17 g/mol -[2][3][4][5]
Density 1.081 g/mLat 25 °C[2][5]
1.127 g/cm³at 20 °C[3]
Melting Point 7-9 °C-[5][6]
Boiling Point 162 °Cat 10 mmHg[2][6]
Refractive Index 1.441at 20 °C (n20/D)[5]
Flash Point 113 °CClosed cup[5]

Experimental Protocols

Detailed methodologies are crucial for the practical application of chemical knowledge. This section provides protocols for the synthesis and analysis of this compound.

Synthesis of this compound via Esterification

This compound is commonly synthesized through the esterification of adipic acid with methanol. Several catalytic methods can be employed to achieve this transformation efficiently.

Protocol 1: Synthesis using an Acid Catalyst Resin [7]

This method utilizes a macroporous cation exchange resin as a recyclable catalyst.

  • Resin Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali solution, and finally an acid solution again. The resin is then washed with deionized water until a neutral pH is achieved. The pre-treated resin is filtered to remove surface moisture.

  • Esterification Reaction: Adipic acid and the pre-treated resin are added to a reaction vessel containing toluene (B28343). The mixture is heated to a reaction temperature between 20-100 °C. Methanol is then added dropwise over a period of 60-300 minutes.

  • Catalyst Separation: Upon reaction completion, the mixture is filtered to separate the resin, which can be recovered for reuse.

  • Product Isolation: The resulting toluene solution is cooled to 15-25 °C to precipitate any unreacted adipic acid, which is then removed by filtration.

  • Purification: The filtrate, a toluene solution of this compound, is washed with deionized water. The solvent is then removed via reduced pressure condensation. The final product is obtained through distillation.

Protocol 2: General Laboratory Synthesis [8]

A straightforward synthesis can be performed using standard laboratory reagents.

  • Reaction Setup: In a suitable reaction flask, combine adipic acid (e.g., 730 mg, 5 mmol) and methanol (10 ml).

  • Reaction Execution: The procedure is carried out according to general methods for esterification, which typically involves heating the mixture, often in the presence of a catalyst like sulfuric acid, and may include a reflux setup to prevent loss of volatile methanol.

  • Work-up and Purification: After the reaction, the mixture is worked up to isolate the this compound. This may involve neutralization, extraction, and finally purification by distillation. An 80% yield has been reported for this general procedure.[8]

Analytical Procedures for Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical methods are employed.

Protocol: Titration and Gas Chromatography (GC) Analysis [9]

  • Sample Preparation: A sample from the reaction mixture is taken for analysis.

  • Titration: The sample is titrated against a standardized 1 N alcoholic sodium hydroxide (B78521) (NaOH) solution using phenolphthalein (B1677637) as an indicator. This method quantifies the amount of unreacted carboxylic acid groups from both adipic acid and the this compound product.

  • Gas Chromatography (GC): To confirm the titration results and determine the product distribution (this compound vs. dimethyl adipate and unreacted adipic acid), the sample is analyzed by GC.

    • Column: A Carbowax column is suitable for this separation.

    • Detector: A Flame Ionization Detector (FID) is used.

    • Internal Standard: Para-cymene can be used as an internal standard for accurate quantification.

    • Solvent: Methanol is used as the solvent for sample preparation.

    • Oven Temperature: An isothermal oven temperature of 453 K (180 °C) is maintained.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from adipic acid and methanol.

Monomethyl_Adipate_Synthesis AdipicAcid Adipic Acid (HOOC(CH₂)₄COOH) Reaction Esterification Reaction AdipicAcid->Reaction Reactant Methanol Methanol (CH₃OH) Methanol->Reaction Reactant MMA This compound (HOOC(CH₂)₄COOCH₃) Reaction->MMA Primary Product Water Water (H₂O) Reaction->Water Byproduct Catalyst Catalyst (e.g., Acid Resin, H₂SO₄) Catalyst->Reaction

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to Monomethyl Adipate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Monomethyl adipate (B1204190), a significant chemical intermediate. This document details its various synonyms, physicochemical properties, experimental protocols for its synthesis, and its role in metabolic pathways and synthetic workflows, making it an essential resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

Monomethyl adipate is a monoester of adipic acid. For clarity in chemical literature and databases, it is crucial to recognize its various synonyms and identifiers.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
Common Name This compound[1]
IUPAC Name 6-Methoxy-6-oxohexanoic acid[1]
Adipic acid monomethyl ester[1]
Methyl hydrogen adipate[1]
Monomethyl hexanedioate
Hexanedioic acid, 1-methyl ester
5-Carbomethoxypentanoic acid
Methyl 5-carboxypentanoate
Methyl hemiadipate[1]
CAS Number 627-91-8[1]
EC Number 211-019-0
PubChem CID 12328[2]
ChEBI ID 70855[1]
Molecular Formula C₇H₁₂O₄[1]
InChI InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)
InChIKey UOBSVARXACCLLH-UHFFFAOYSA-N
SMILES COC(=O)CCCCC(=O)O

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties of this compound

Property Value Conditions Source
Molecular Weight 160.17 g/mol [1]
Appearance Clear colorless to light yellow liquid
Melting Point 7-9 °C[1]
Boiling Point 162 °Cat 10 mmHg[1]
Density 1.081 g/mLat 25 °C[1]
Refractive Index 1.441at 20 °C[1]
Flash Point >110 °C (>230 °F)
Water Solubility Not miscible or difficult to mix
logP 0.5

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for common laboratory-scale syntheses.

Acid-Catalyzed Esterification of Adipic Acid

This method involves the direct esterification of adipic acid with methanol (B129727) using an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1.0 eq) and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Methanol Addition: Add methanol in excess (e.g., 5-10 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to traditional acid catalysis.

Experimental Protocol:

  • Reaction Setup: In a flask, combine adipic acid (1.0 eq) and methanol (e.g., 3-5 eq) in a suitable organic solvent (e.g., hexane (B92381) or toluene).

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the mixture.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring. The reaction can be monitored by GC analysis of aliquots.

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The filtrate, containing this compound, dimethyl adipate, and unreacted starting materials, is concentrated under reduced pressure. The product can be purified by column chromatography or vacuum distillation.

Signaling Pathways and Experimental Workflows

This compound is recognized as a metabolite in dicarboxylic acid metabolism and serves as a crucial intermediate in various synthetic workflows.

Dicarboxylic Acid Metabolism

Dicarboxylic acids are formed through the ω-oxidation of fatty acids. This pathway is an alternative to the primary β-oxidation of fatty acids and becomes more significant under conditions of high lipid load. The resulting dicarboxylic acids are subsequently metabolized via peroxisomal β-oxidation.[3][4][5] this compound, as a monoester of adipic acid, can be considered an intermediate or a derivative within this broader metabolic context.

Dicarboxylic_Acid_Metabolism Fatty_Acids Fatty Acids omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acids->omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids (e.g., Adipic Acid) omega_Oxidation->Dicarboxylic_Acids Activation Activation (Acyl-CoA Synthetase) Dicarboxylic_Acids->Activation Monomethyl_Adipate This compound (Metabolite/Intermediate) Dicarboxylic_Acids->Monomethyl_Adipate Esterification Dicarboxylyl_CoA Dicarboxylyl-CoA Activation->Dicarboxylyl_CoA Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation Dicarboxylyl_CoA->Peroxisomal_beta_Oxidation Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_beta_Oxidation->Chain_Shortened_DCAs Acetyl_CoA Acetyl-CoA Peroxisomal_beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Monomethyl_Adipate->Dicarboxylic_Acids Hydrolysis

Caption: Generalized pathway of dicarboxylic acid metabolism.

Experimental Workflow: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Precursor

This compound is a valuable building block in organic synthesis. For instance, it is a key intermediate in the preparation of certain hydroxamic acid derivatives that act as histone deacetylase (HDAC) inhibitors, which are of interest in cancer drug development.[1]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Monomethyl Adipoyl Chloride cluster_1 Step 2: Amidation cluster_2 Step 3: Hydroxamic Acid Formation MMA This compound Reaction1 Reaction MMA->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 MMA_Cl Monomethyl Adipoyl Chloride Amide_Intermediate Amide Intermediate Reaction2 Reaction MMA_Cl->Reaction2 Reaction1->MMA_Cl Amine Substituted Aniline Amine->Reaction2 HDAC_Inhibitor_Precursor HDAC Inhibitor Precursor (Hydroxamic Acid Derivative) Reaction3 Reaction Amide_Intermediate->Reaction3 Reaction2->Amide_Intermediate Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction3 Reaction3->HDAC_Inhibitor_Precursor

Caption: Workflow for the synthesis of an HDAC inhibitor precursor.

This guide provides a foundational understanding of this compound for its practical application in scientific and industrial settings. The compiled data and protocols are intended to facilitate further research and development involving this versatile chemical compound.

References

Monomethyl Adipate: A Dicarboxylic Acid Monoester at the Core of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190), the monomethyl ester of adipic acid, is a dicarboxylic acid monoester that has garnered significant attention in the field of drug development.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, makes it a versatile synthetic intermediate for the creation of a diverse range of bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and its pivotal role as a precursor in the development of targeted therapeutics, particularly histone deacetylase (HDAC) inhibitors and selectin-mediated cell adhesion inhibitors.

Physicochemical Properties

Monomethyl adipate is a clear, colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in Table 1 for easy reference and comparison. This data is crucial for its handling, storage, and application in various synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 627-91-8[1]
Melting Point 7-9 °C[2]
Boiling Point 162 °C at 10 mmHg[2]
Density 1.081 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.441[2]
Flash Point >110 °C (>230 °F)[2]
Water Solubility Not miscible or difficult to mix[2]
logP (estimated) 0.500[2]

Synthesis of this compound

The selective synthesis of this compound is a critical step in its utilization. Several methods have been developed to achieve mono-esterification of the dicarboxylic acid, adipic acid, while minimizing the formation of the diester byproduct.

Experimental Protocols

Three primary methods for the synthesis of this compound are detailed below.

Method 1: Selective Esterification using a Macroporous Cation Exchange Resin

This method offers a high-yield, environmentally friendly approach with a reusable catalyst.

  • Materials:

  • Protocol:

    • Resin Pre-treatment: a. Successively immerse the macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then again in an acid solution. b. Wash the resin with deionized water until the pH of the filtrate is neutral. c. Filter the resin and remove surface moisture.

    • Esterification: a. In a reaction vessel, add adipic acid, the pre-treated resin, and toluene. The weight ratio of adipic acid to resin can be in the range of 1:1 to 1:12, and the weight ratio of adipic acid to toluene can be 1:4 to 20. b. Heat the mixture to a reaction temperature between 20-100 °C. c. Add methanol dropwise to the reaction mixture. The molar ratio of methanol to adipic acid can be in the range of 1:1 to 3:1. d. Maintain the reaction for 60-300 minutes.

    • Work-up and Purification: a. After the reaction is complete, filter the hot mixture to separate the resin. b. Cool the toluene filtrate to 15-25 °C to precipitate any unreacted adipic acid and filter. c. Wash the resulting toluene solution containing this compound with deionized water (the weight ratio of deionized water to the initial adipic acid can be 4-6:1). d. Remove the toluene by reduced pressure distillation. e. Purify the crude this compound by distillation to obtain the final product.

Method 2: Acid-Catalyzed Esterification

A traditional method for esterification, though it may require careful control to maximize the monoester yield.

  • Materials:

    • Adipic acid

    • Methanol

    • Concentrated sulfuric acid (catalyst)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid (e.g., 730 mg, 5 mmol) in methanol (e.g., 10 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for a controlled period, monitoring the reaction progress by techniques such as TLC or GC to maximize the formation of the monoester.

    • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by distillation or chromatography. A reported yield for a similar procedure is around 80%.[1]

Method 3: Enzymatic Hydrolysis of Dimethyl Adipate

This biocatalytic approach offers high selectivity for the monoester under mild reaction conditions.

  • Materials:

  • Protocol:

    • Disperse dimethyl adipate in an aqueous buffer solution (e.g., phosphate buffer, pH 7).

    • Add the lipase enzyme to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

    • Monitor the hydrolysis of the diester to the monoester over time using techniques like HPLC or GC.

    • Once the desired conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by adding a solvent like ethanol (B145695) or by heat treatment).

    • Acidify the reaction mixture to protonate the carboxylic acid group of the this compound.

    • Extract the product with an organic solvent.

    • Purify the this compound from any remaining diester and adipic acid by appropriate chromatographic techniques.

Role in Drug Development

This compound's primary role in drug development is that of a crucial building block. Its structure allows for the extension of a molecule with a six-carbon chain terminating in a carboxylic acid, which can then be further functionalized. This is particularly valuable in the synthesis of inhibitors targeting enzymes and cell-surface receptors.

Precursor to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers and other diseases.[4] HDAC inhibitors have emerged as a promising class of anticancer agents.

This compound serves as a key intermediate in the synthesis of certain HDAC inhibitors.[2][3] The adipic acid moiety can act as a "linker" region in the inhibitor's structure, connecting a zinc-binding group (which interacts with the active site of the HDAC enzyme) to a "cap" group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Synthesis MMA This compound Intermediate Functionalized Adipate Intermediate MMA->Intermediate Chemical Modification HDACi HDAC Inhibitor Intermediate->HDACi Assembly ZBG Zinc-Binding Group ZBG->Intermediate Coupling Cap Cap Group Cap->HDACi Coupling

The inhibition of HDACs by these synthesized molecules leads to the hyperacetylation of histones and other non-histone proteins. This, in turn, can induce a variety of cellular responses that are detrimental to cancer cells, including cell cycle arrest, apoptosis, and differentiation. The signaling pathways affected by HDAC inhibition are numerous and complex, often involving key regulators like p53 and NF-κB.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (derived from MMA) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Precursor to Inhibitors of Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a crucial role in the initial steps of leukocyte trafficking to sites of inflammation. P-selectin, expressed on activated platelets and endothelial cells, is particularly important in this process. Over-activity of this pathway is implicated in various inflammatory diseases.

This compound has been utilized in the synthesis of mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2][3] In this context, the adipate moiety serves as a flexible spacer to present the mannose and biphenylylacetic acid groups in an optimal orientation for binding to the selectin receptor, thereby blocking the adhesion of leukocytes.

Selectin_Inhibitor_Workflow cluster_synthesis Synthesis of Selectin Inhibitor cluster_action Mechanism of Action MMA This compound Mannose Mannose Derivative Biphenyl Biphenylylacetic Acid Derivative Selectin_Inhibitor Selectin Inhibitor PSelectin P-Selectin Leukocyte Leukocyte Adhesion Leukocyte Adhesion (Inflammation)

Conclusion

This compound stands out as a dicarboxylic acid monoester of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and established synthesis protocols make it a readily accessible and versatile building block. For researchers and professionals in drug development, a thorough understanding of this compound's synthetic utility is paramount for the design and creation of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. The continued exploration of its applications as a synthetic intermediate holds promise for the future of targeted drug discovery.

References

The Bifunctional Nature of Monomethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) (MMA) is a dicarboxylic acid monoester that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for selective chemical modifications at either end of its six-carbon backbone. This unique characteristic makes it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, polymers, and specialty chemicals.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of monomethyl adipate, with a focus on its applications in drug development and research.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[2] Its physical and chemical properties are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
Melting Point 7-9 °C[2]
Boiling Point 162 °C at 10 mmHg[2]
Density 1.081 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.441[2]
pKa 4.69 ± 0.10 (Predicted)[2]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol (B129727), not miscible with water.[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.42br s1H-COOH
3.68s3H-OCH₃
2.38t2H-CH₂-COOH
2.36t2H-CH₂-COOCH₃
1.63 - 1.75m4H-CH₂-CH₂-

¹³C NMR (100.5 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
179.9-COOH
174.3-COOCH₃
51.5-OCH₃
33.9-CH₂-COOH
33.4-CH₂-COOCH₃
24.1-CH₂-CH₂-
23.5-CH₂-CH₂-

FTIR (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2950MediumC-H stretch (Aliphatic)
1735StrongC=O stretch (Ester)
1710StrongC=O stretch (Carboxylic Acid)
1200-1300StrongC-O stretch

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the selective mono-esterification of adipic acid.

Acid-Catalyzed Esterification

This is a common method for producing this compound. The reaction involves heating adipic acid in an excess of methanol with a catalytic amount of a strong acid.

Adipic_Acid Adipic Acid Monomethyl_Adipate This compound Adipic_Acid->Monomethyl_Adipate Methanol Methanol Methanol->Monomethyl_Adipate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Monomethyl_Adipate Heat Heat Heat->Monomethyl_Adipate Water Water Monomethyl_Adipate->Water

Fig. 1: Acid-Catalyzed Synthesis of this compound.

Experimental Protocol:

  • To a solution of adipic acid (e.g., 730 mg, 5 mmol) in methanol (e.g., 10 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[4]

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Ion-Exchange Resin Catalyzed Esterification

The use of a solid acid catalyst, such as a macroporous cation exchange resin, offers a more environmentally friendly alternative with easier catalyst removal.[5]

Experimental Protocol:

  • Pre-treat a macroporous cation exchange resin by successively immersing it in acid and alkali solutions, followed by washing with deionized water until neutral.[5]

  • Add adipic acid and the pre-treated resin to a solvent such as toluene (B28343).[5]

  • Add methanol dropwise while stirring and heat the mixture to the desired reaction temperature (e.g., 60-100 °C) for a set duration (e.g., 1-5 hours).[5]

  • After the reaction, filter the hot solution to remove the resin.[5]

  • Cool the filtrate to allow unreacted adipic acid to precipitate and filter it off.[5]

  • Wash the resulting toluene solution of this compound with water to remove any remaining acid.[5]

  • Remove the toluene by reduced pressure distillation to yield the final product.[5]

The Bifunctional Reactivity of this compound

The presence of both a carboxylic acid and a methyl ester group allows for selective reactions, making this compound a valuable bifunctional linker in the synthesis of more complex molecules. The carboxylic acid is generally more reactive towards nucleophiles than the ester.[6][7][8]

cluster_0 This compound cluster_1 Carboxylic Acid Reactions cluster_2 Ester Reactions MMA HOOC-(CH₂)₄-COOCH₃ Amidation Amidation (R-NH₂) MMA->Amidation Reduction_Acid Selective Reduction (e.g., BH₃) MMA->Reduction_Acid Esterification_Acid Esterification (R-OH, H⁺) MMA->Esterification_Acid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) MMA->Hydrolysis Transesterification Transesterification (R'-OH, catalyst) MMA->Transesterification Reduction_Ester Reduction (e.g., LiAlH₄) MMA->Reduction_Ester Product_Amide R-NH-CO-(CH₂)₄-COOCH₃ Amidation->Product_Amide Product_Diol HO-(CH₂)₆-OH Reduction_Acid->Product_Diol Product_Diester R-OOC-(CH₂)₄-COOCH₃ Esterification_Acid->Product_Diester Product_Adipic_Acid HOOC-(CH₂)₄-COOH Hydrolysis->Product_Adipic_Acid

Fig. 2: Selective Reactions of this compound's Functional Groups.
Reactions at the Carboxylic Acid Terminus

The carboxylic acid group can undergo typical reactions such as amidation, esterification, and reduction.

Experimental Protocol: Amidation

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

  • Add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting amide-ester by column chromatography.

Reactions at the Ester Terminus

The methyl ester can be hydrolyzed back to a carboxylic acid or transesterified with another alcohol.

Experimental Protocol: Selective Hydrolysis

  • Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and water.[5]

  • Add a base such as lithium hydroxide (B78521) or sodium hydroxide (1 equivalent).[5]

  • Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the resulting carboxylate.

  • Extract the adipic acid with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules.[2]

Histone Deacetylase (HDAC) Inhibitors

This compound can be used to synthesize 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel histone deacetylase (HDAC) inhibitors with antitumor activities.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] By removing acetyl groups from histones, HDACs promote chromatin condensation and repress transcription.[9] HDAC inhibitors block this activity, leading to histone hyperacetylation and the re-expression of tumor suppressor genes.

HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Removes Acetyl Group Chromatin Condensed Chromatin (Transcriptionally Inactive) HDAC->Chromatin Acetyl_Group Acetyl Group Histone->Acetyl_Group HATs Acetyl_Group->HDAC DNA DNA Open_Chromatin Open Chromatin (Transcriptionally Active) DNA->Open_Chromatin Chromatin->DNA tightly wraps Transcription Gene Transcription Open_Chromatin->Transcription HDAC_Inhibitor HDAC Inhibitor (derived from MMA) HDAC_Inhibitor->HDAC Inhibits Acetylation Acetylation Acetylation->Open_Chromatin Deacetylation Deacetylation Deacetylation->Chromatin

Fig. 3: Histone Deacetylase (HDAC) Signaling Pathway and Inhibition.
Inhibitors of Selectin-Mediated Cell Adhesion

This compound is also used to synthesize mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2] Selectins are a family of cell adhesion molecules that play a key role in the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. By blocking this interaction, these inhibitors have potential as anti-inflammatory agents.

Leukocyte Leukocyte Selectin_Ligand Selectin Ligand (e.g., PSGL-1) Leukocyte->Selectin_Ligand Endothelial_Cell Endothelial Cell Selectin Selectin (e.g., E-selectin) Endothelial_Cell->Selectin Selectin_Ligand->Selectin Binds to Adhesion Leukocyte Tethering & Rolling Selectin->Adhesion Inflammation Inflammation Adhesion->Inflammation Selectin_Inhibitor Selectin Inhibitor (derived from MMA) Selectin_Inhibitor->Selectin Blocks Binding

Fig. 4: Selectin-Mediated Cell Adhesion and Inhibition.

Conclusion

This compound's bifunctional nature, with its distinct carboxylic acid and methyl ester functionalities, makes it a highly valuable and versatile tool in chemical synthesis. Its utility is particularly evident in the field of drug development, where it serves as a key building block for creating targeted therapeutics. The ability to selectively modify either end of the molecule provides a powerful strategy for constructing complex molecular architectures with desired pharmacological properties. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical intermediate in their work.

References

Monomethyl Adipate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Monomethyl Adipate (B1204190) as a Metabolic Intermediate and a Functional Plasticizer

Abstract

Monomethyl adipate (MMA), the monomethyl ester of adipic acid, is a dicarboxylic acid monoester with relevance in both biological and industrial contexts. As a metabolite, it is implicated in the catabolism of larger adipate-based compounds and is likely processed through endogenous fatty acid oxidation pathways. In industrial applications, it belongs to the class of adipate plasticizers, which are utilized to enhance the flexibility and low-temperature performance of polymers. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic fate, and its function as a plasticizer. Detailed experimental protocols for its synthesis and quantification in biological matrices are presented, alongside quantitative data on its physical characteristics and plasticizing effects of related compounds. Visual diagrams of the putative metabolic pathway and relevant experimental workflows are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals interested in the biochemistry and material science applications of this compound.

Introduction

This compound (CAS No: 627-91-8) is an organic compound with the chemical formula C7H12O4.[1] Structurally, it is the monoester of adipic acid, a six-carbon dicarboxylic acid.[1][2] This bifunctional nature, possessing both a methyl ester and a free carboxylic acid group, makes it a useful intermediate in chemical synthesis.[3] Its significance extends to two primary domains: as a metabolite in biological systems and as a plasticizer in polymer science.[2]

In the context of drug development and toxicology, understanding the metabolic fate of compounds like MMA is crucial. It can be a breakdown product of larger adipate esters, such as the plasticizer di(2-ethylhexyl) adipate (DEHA), which is used in food packaging and medical devices.[4] Therefore, MMA can be a biomarker of exposure to these larger compounds.

From a material science perspective, adipate esters are a class of non-phthalate plasticizers known for improving the low-temperature flexibility of polymers like polyvinyl chloride (PVC).[5][6] While larger dialkyl adipates are more commonly used, the properties of short-chain monoesters like MMA are relevant for understanding structure-activity relationships within this class of additives.

This guide aims to consolidate the available technical information on this compound, presenting it in a format accessible to researchers and professionals in relevant fields.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, synthesis, and analysis.

PropertyValueCitations
Chemical Formula C7H12O4[2]
Molecular Weight 160.17 g/mol [2]
CAS Number 627-91-8[2]
Appearance Clear, colorless liquid[2]
Melting Point 7-9 °C[2]
Boiling Point 162 °C at 10 mmHg[2]
Density 1.081 g/mL at 25 °C[2]
Refractive Index 1.4390 to 1.4430 at 20 °C[7]
Flash Point >110 °C[7]
Water Solubility Not miscible or difficult to mix[2]
LogP 0.70 (estimated)[7]

This compound as a Metabolite

Direct in vivo metabolic studies on this compound are not extensively documented. However, its metabolic fate can be inferred from the well-established pathways of dicarboxylic acid catabolism and the metabolism of larger adipate diesters.

Putative Metabolic Pathway

This compound is likely metabolized via a pathway analogous to fatty acid beta-oxidation.[8][9][10] This process occurs in the mitochondria and involves the sequential shortening of the carbon chain. As a dicarboxylic acid monoester, MMA would first need to be activated to its coenzyme A (CoA) thioester. The catabolism would then proceed through a series of enzymatic reactions, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.

The proposed metabolic pathway is as follows:

  • Activation: this compound is converted to its CoA thioester, monomethyl adipoyl-CoA, by an acyl-CoA synthetase.

  • Beta-Oxidation: The monomethyl adipoyl-CoA then enters the beta-oxidation spiral. Each cycle consists of four enzymatic steps:

    • Dehydrogenation by an acyl-CoA dehydrogenase, forming a double bond.

    • Hydration by an enoyl-CoA hydratase.

    • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

    • Thiolysis by a thiolase, which cleaves off an acetyl-CoA molecule and produces a chain-shortened acyl-CoA.

  • Final Products: After one round of beta-oxidation, monomethyl adipoyl-CoA would be converted to monomethyl glutaryl-CoA and acetyl-CoA. Further metabolism would lead to succinyl-CoA, which is an intermediate of the citric acid cycle.

metabolic_pathway MMA This compound MMA_CoA Monomethyl Adipoyl-CoA MMA->MMA_CoA Acyl-CoA Synthetase BetaOx Beta-Oxidation Cycle MMA_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA SuccinylCoA Succinyl-CoA BetaOx->SuccinylCoA TCA Citric Acid Cycle AcetylCoA->TCA SuccinylCoA->TCA

Putative metabolic pathway of this compound.
Role as a Metabolite of Larger Adipates

Studies on the metabolism of di(2-ethylhexyl) adipate (DEHA) in humans have shown that it is first hydrolyzed to its monoester, mono(2-ethylhexyl) adipate (MEHA), which is then further oxidized.[4][11] Adipic acid is a major, though non-specific, urinary metabolite of DEHA.[4] This indicates that the adipate backbone is released and enters endogenous metabolic pathways. It is plausible that this compound, if formed from a corresponding dimethyl adipate plasticizer, would follow a similar fate.

This compound as a Plasticizer

Adipate esters are widely used as primary or secondary plasticizers for PVC and other polymers, valued for their ability to impart good low-temperature flexibility.[5][6] They work by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[12]

Performance Data
PlasticizerPolymerPlasticizer Conc. (phr)Tg (°C) of Plasticized PolymerΔTg (°C)Citations
NonePVC0~87.5-[13]
Dimethyl Adipate (DMA)PVC-Lowers Tg-[12][14]
Diethyl Adipate (DEA)PLA/TPS1544.3-13.9[15]
Dioctyl Adipate (DOA)PVC50-37-124.5[5][13]
Butyl Phenoxyethyl AdipatePVC50-45.7-133.2[13]

Note: Data for DMA and DEA on PVC was not found in a directly comparable format. The PLA/TPS data for DEA illustrates its plasticizing effect. phr = parts per hundred resin.

The data suggests that shorter-chain adipates are effective plasticizers, though typically less efficient at reducing Tg than their longer-chain counterparts like DOA.[16]

Experimental Protocol for Determining Glass Transition Temperature

The effect of a plasticizer on a polymer is commonly quantified by measuring the change in its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Objective: To determine the Tg of PVC plasticized with this compound.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound (MMA)

  • A suitable solvent for PVC and MMA (e.g., tetrahydrofuran)

  • Aluminum DSC pans

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Fume hood

  • Sample press for DSC pans

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of PVC in the chosen solvent.

    • Add a calculated amount of MMA to the PVC solution to achieve the desired concentration (e.g., 10, 20, 30 phr).

    • Mix thoroughly to ensure homogeneity.

    • Cast the solution into a thin film and allow the solvent to evaporate completely in a fume hood, followed by vacuum drying to remove any residual solvent.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the dried plasticized PVC film into an aluminum DSC pan.

    • Seal the pan using a sample press.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is typically determined as the midpoint of this transition.[15]

Experimental Protocols for Synthesis and Analysis

Synthesis of this compound

This compound is typically synthesized by the esterification of adipic acid with methanol (B129727).[2] Controlling the stoichiometry is key to maximizing the yield of the monoester over the diester.

Objective: To synthesize this compound from adipic acid and methanol.

Materials:

  • Adipic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Deionized water

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve adipic acid in a suitable solvent like toluene.

    • Add a controlled amount of methanol (e.g., 1 to 1.2 molar equivalents relative to adipic acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Esterification:

    • Heat the mixture to reflux with stirring for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with deionized water to remove excess methanol and sulfuric acid.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid. The monoester will remain in the organic phase.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Characterization:

    • The purity and identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A yield of around 80% can be expected.[2]

synthesis_workflow start Start reactants Combine Adipic Acid, Methanol, Toluene, and H₂SO₄ catalyst start->reactants reflux Heat to Reflux (2-4h) reactants->reflux workup Work-up: 1. Cool to RT 2. Wash with H₂O 3. Wash with NaHCO₃ 4. Wash with Brine reflux->workup dry Dry organic layer (anhydrous MgSO₄) workup->dry evaporate Evaporate solvent (Rotary Evaporator) dry->evaporate product This compound (crude) evaporate->product characterize Characterization (GC-MS, NMR) product->characterize end End characterize->end

Workflow for the synthesis of this compound.
Quantification of this compound in Biological Samples (Urine)

The quantification of small polar molecules like MMA in complex biological matrices such as urine typically requires sample preparation to remove interferences, followed by a sensitive analytical technique like GC-MS.[17][18][19]

Objective: To develop a protocol for the quantification of this compound in human urine using GC-MS.

Materials:

  • Urine samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., adipic acid-d10, if MMA-d3 is unavailable)

  • Urease (for urea (B33335) removal, optional)[20]

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (extraction solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (B92270) (derivatization solvent)

Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To a 1 mL aliquot of urine, add the internal standard.

    • (Optional) If high urea content is problematic, treat with urease.[20]

    • Acidify the sample to a pH of ~2 with hydrochloric acid.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Derivatization:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[18]

    • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of MMA.[3]

  • GC-MS Analysis:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of MMA and the internal standard.

  • Quantification:

    • Generate a calibration curve using the analytical standard of MMA.

    • Quantify the concentration of MMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

analysis_workflow start Start sample_prep Urine Sample Preparation: 1. Thaw and aliquot 1mL 2. Add Internal Standard 3. Acidify to pH 2 start->sample_prep lle Liquid-Liquid Extraction: - Add Ethyl Acetate - Vortex and Centrifuge - Collect Organic Layer sample_prep->lle dry_down Evaporate to Dryness (Nitrogen Stream, 40°C) lle->dry_down derivatize Derivatization: - Add Pyridine and BSTFA - Heat at 60°C for 30 min dry_down->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification (Calibration Curve) gcms->quantify end End quantify->end

Workflow for quantification of MMA in urine by GC-MS.

Role in Drug Development and Signaling Pathways

Current literature does not suggest that this compound itself is a direct modulator of major signaling pathways, such as nuclear receptors like PPARs.[21][22][23] Its primary relevance in a biological context appears to be as a metabolic intermediate.

However, MMA is a valuable synthetic intermediate in the development of pharmacologically active molecules.[13][24][25] For instance, it can be used as a starting material for the synthesis of 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have been investigated as novel histone deacetylase (HDAC) inhibitors with potential antitumor activities.[24][25] It has also been used to synthesize mannose-linked biphenylylacetic acid derivatives, which are potential inhibitors of selectin-mediated cell adhesion, an important process in inflammation.[24][25]

Conclusion

This compound is a molecule of interest at the intersection of metabolism and material science. As a metabolite, it is a likely product of the breakdown of larger adipate-based plasticizers and is presumed to be catabolized through the beta-oxidation pathway. Its detection in biological fluids can serve as a biomarker of exposure to certain synthetic materials. As a plasticizer, it belongs to a class of compounds used to enhance the low-temperature performance of polymers, although its specific efficacy relative to other adipates is not well-documented. The experimental protocols provided in this guide for its synthesis and analysis offer a foundation for researchers to further investigate its properties and biological relevance. For professionals in drug development, its utility as a synthetic building block for creating more complex, biologically active molecules is its most significant attribute. Further research is warranted to obtain specific quantitative data on its plasticizing performance and to confirm its precise metabolic fate in vivo.

References

The Environmental Fate and Biodegradation of Adipate Esters: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipate (B1204190) esters, widely used as plasticizers, are subject to various environmental fate processes upon their release into the environment. An understanding of their biodegradation is crucial for assessing their environmental risk and for the development of more sustainable alternatives. This technical guide provides a comprehensive overview of the environmental fate and biodegradation of adipate esters, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Environmental Fate of Adipate Esters

The environmental distribution and persistence of adipate esters are governed by a combination of physical, chemical, and biological processes. Key factors include their partitioning into different environmental compartments (air, water, soil, and sediment) and their susceptibility to abiotic and biotic degradation.

Partitioning and Transport

Adipate esters are characterized by low water solubility and a tendency to sorb to organic matter in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of these compounds in the environment.

Table 1: Physicochemical Properties and Environmental Partitioning of Adipate Esters

Adipate EsterHalf-life in AirHalf-life in Activated SludgeSoil Partition Coefficient (Koc) (L/kg)Reference(s)
Di(2-ethylhexyl) adipate (DEHA)16 hours (estimated vapor phase degradation)2.7 days5004 - 48,600 (estimated)[1]
Abiotic Degradation

Abiotic degradation processes for adipate esters primarily involve hydrolysis, especially under alkaline conditions. Photodegradation in the atmosphere can also occur, particularly for the vapor phase of these compounds.

Biodegradation of Adipate Esters

Biodegradation is the primary mechanism for the removal of adipate esters from the environment. A wide range of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. The biodegradability of adipate esters is a key feature that distinguishes them from more persistent plasticizers like some phthalates.

Aerobic Biodegradation

Under aerobic conditions, adipate esters are readily biodegradable. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess their biodegradability.

Table 2: Aerobic Biodegradation of Adipate Esters

Adipate EsterTest MethodDurationBiodegradation (%)ClassificationReference(s)
Dibutyl adipateOECD 301C28 days86 - 95Readily biodegradable
Di-n-hexyl adipateActivated sludge CO2 evolution35 days> 75Essentially complete biodegradation[2]
Di(2-ethylhexyl) adipate (DEHA)Activated sludge CO2 evolution35 days> 75Essentially complete biodegradation[2]
Di(heptyl, nonyl) adipateActivated sludge CO2 evolution35 days> 75Essentially complete biodegradation[2]
1,3-Butylene glycol adipic acid polyester (B1180765)Activated sludge CO2 evolution35 days> 75Essentially complete biodegradation[2]
Diisononyl adipate (DINA)Respirometer test39 days62 (mineralization)Biodegradable
Poly(butylene succinate (B1194679) adipate) (PBSA)OECD 301F28 days> 60Readily biodegradable[3][4]
Anaerobic Biodegradation

Information on the anaerobic biodegradation of adipate esters is less abundant than for aerobic conditions. However, the initial hydrolysis of the ester bonds can occur in the absence of oxygen, followed by the fermentation of the resulting adipic acid and alcohols.

Biodegradation Pathways

The biodegradation of adipate esters is initiated by the enzymatic hydrolysis of the ester linkages, a process carried out by various microbial hydrolases.

Enzymatic Hydrolysis

The primary enzymes involved in the initial breakdown of adipate esters are esterases and lipases. These enzymes cleave the ester bonds, releasing the corresponding alcohol and adipic acid. In the case of polyester adipates, such as poly(butylene adipate-co-terephthalate) (PBAT), cutinases also play a significant role.

Hydrolysis_of_Adipate_Ester AdipateEster Adipate Diester Monoester Adipate Monoester AdipateEster->Monoester Esterase / Lipase (B570770) + H₂O Alcohol1 Alcohol 1 AdipateEster->Alcohol1 releases AdipicAcid Adipic Acid Monoester->AdipicAcid Esterase / Lipase + H₂O Alcohol2 Alcohol 2 Monoester->Alcohol2 releases

Initial enzymatic hydrolysis of an adipate diester.
Microbial Metabolism of Adipic Acid

Following hydrolysis, adipic acid is taken up by microbial cells and enters central metabolic pathways. In bacteria, a key pathway for adipic acid catabolism is the "reverse adipate degradation pathway," which involves a series of enzymatic steps to convert adipic acid into intermediates of the tricarboxylic acid (TCA) cycle.

Adipic_Acid_Degradation_Pathway AdipicAcid Adipic Acid Adipyl_CoA Adipyl-CoA AdipicAcid->Adipyl_CoA Adipyl-CoA Synthetase Pentenoyl_CoA 5-Carboxy-2-pentenoyl-CoA Adipyl_CoA->Pentenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Pentenoyl_CoA->Hydroxyadipyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA Ketoacyl_CoA->Succinyl_CoA_Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Succinyl_CoA_Acetyl_CoA->TCA_Cycle

Bacterial degradation pathway of adipic acid.
Regulation of Biodegradation Pathways

The expression of the genes encoding the enzymes involved in adipate ester degradation is tightly regulated. In fungi, the presence of lipids and the absence of readily available carbon sources can induce the expression of lipase and cutinase genes through the action of specific transcription factors. In bacteria, the genes for adipic acid catabolism are often organized in operons, and their expression is induced by the presence of adipic acid or its intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biodegradation of adipate esters.

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

4.1.1. Materials and Equipment

  • Manometric respirometer (e.g., OxiTop® system)

  • Glass bottles (e.g., 500 mL) with stoppers and magnetic stir bars

  • Incubator with temperature control (22 ± 1°C)

  • Activated sludge from a domestic wastewater treatment plant

  • Mineral medium (as specified in OECD 301)

  • Reference substance (e.g., sodium benzoate)

  • Test substance (adipate ester)

4.1.2. Procedure

  • Prepare the mineral medium according to the OECD 301 guideline.

  • Collect fresh activated sludge and prepare the inoculum as described in the guideline.

  • Set up the test vessels:

    • Test vessels: Add a known concentration of the test substance (typically providing 50-100 mg/L of theoretical oxygen demand, ThOD), mineral medium, and inoculum.

    • Blank controls: Contain mineral medium and inoculum only.

    • Reference controls: Contain the reference substance, mineral medium, and inoculum.

  • Add a potassium hydroxide (B78521) or other suitable absorbent to a separate container within each sealed vessel to trap the produced carbon dioxide.

  • Seal the bottles and place them in the incubator on a magnetic stirring plate.

  • Monitor the oxygen consumption manometrically over a period of 28 days.

  • Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup Prep_Medium Prepare Mineral Medium Setup_Test Add Test Substance, Medium, and Inoculum Prep_Medium->Setup_Test Setup_Blank Add Medium and Inoculum (Blank) Prep_Medium->Setup_Blank Setup_Ref Add Reference Substance, Medium, and Inoculum Prep_Medium->Setup_Ref Prep_Inoculum Prepare Activated Sludge Inoculum Prep_Inoculum->Setup_Test Prep_Inoculum->Setup_Blank Prep_Inoculum->Setup_Ref Incubation Incubate at 22°C for 28 days with continuous stirring Setup_Test->Incubation Setup_Blank->Incubation Setup_Ref->Incubation Measurement Monitor Oxygen Consumption Manometrically Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Result Assess Ready Biodegradability Calculation->Result

Workflow for the OECD 301F Manometric Respirometry Test.
Inherent Biodegradability Test (OECD 302B: Zahn-Wellens/EMPA Test)

This test is designed to assess the inherent biodegradability of a chemical under favorable conditions with a high concentration of microorganisms.

4.2.1. Materials and Equipment

  • Aeration units (e.g., glass cylinders)

  • Air supply

  • Magnetic stirrers

  • Apparatus for measuring Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD)

  • Activated sludge from a domestic wastewater treatment plant

  • Mineral medium (as specified in OECD 302)

  • Reference substance (e.g., ethylene (B1197577) glycol)

  • Test substance (adipate ester)

4.2.2. Procedure

  • Prepare the mineral medium.

  • Acclimatize the activated sludge to the test conditions if necessary.

  • Set up the test vessels:

    • Test vessels: Add the test substance (50-400 mg/L DOC or 100-1000 mg/L COD), mineral medium, and a high concentration of activated sludge (0.2-1.0 g/L suspended solids).

    • Blank controls: Contain mineral medium and activated sludge only.

    • Reference controls: Contain the reference substance, mineral medium, and activated sludge.

  • Aerate the vessels and maintain a constant temperature (20-25°C) for up to 28 days.

  • At regular intervals, take samples, filter them, and measure the DOC or COD.

  • Calculate the percentage of biodegradation based on the removal of DOC or COD compared to the initial concentration. A substance is considered inherently biodegradable if it shows significant removal (typically >70% for ultimate biodegradability).

Determination of Adipate Esters in Soil by HPLC

This method describes the extraction and quantification of adipate esters from soil samples.

4.3.1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator

  • Extraction thimbles

  • Glassware (flasks, beakers, vials)

  • Solvents (e.g., acetonitrile (B52724), hexane, dichloromethane) of HPLC grade

  • Adipate ester standards

4.3.2. Procedure

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Soxhlet Extraction: Place a known weight of soil (e.g., 10-20 g) in an extraction thimble and extract with a suitable solvent (e.g., hexane:acetone mixture) for several hours.

    • Accelerated Solvent Extraction (ASE): Pack a known weight of soil into an extraction cell and extract with a solvent at elevated temperature and pressure.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Clean-up (if necessary): Pass the concentrated extract through a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • HPLC Analysis:

    • Inject a known volume of the final extract into the HPLC system.

    • Separate the adipate esters using a suitable mobile phase (e.g., a gradient of acetonitrile and water) on a C18 column.

    • Detect the adipate esters using a UV detector at an appropriate wavelength.

  • Quantification: Prepare a calibration curve using standard solutions of the adipate esters and quantify the concentration in the soil sample.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Sample_Collection Collect Soil Sample Drying_Sieving Air-dry and Sieve Sample_Collection->Drying_Sieving Extraction Soxhlet or ASE Extraction Drying_Sieving->Extraction Concentration Concentrate Extract (Rotary Evaporator) Extraction->Concentration Cleanup Clean-up (SPE) (Optional) Concentration->Cleanup HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis without cleanup Cleanup->HPLC_Analysis Quantification Quantify using Calibration Curve HPLC_Analysis->Quantification Final_Result Concentration of Adipate Ester in Soil Quantification->Final_Result

Workflow for the determination of adipate esters in soil by HPLC.

Conclusion

Adipate esters are generally considered to be readily to inherently biodegradable in the environment, representing a more environmentally benign alternative to some other classes of plasticizers. Their degradation is initiated by microbial esterases and lipases, leading to the formation of adipic acid and the corresponding alcohols, which are then further metabolized. Standardized testing protocols are essential for accurately assessing the biodegradability of these compounds and for the development of new, even more sustainable plasticizers. The information provided in this guide serves as a valuable resource for researchers and professionals working in the fields of environmental science, materials science, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190), the monomethyl ester of adipic acid, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its structure, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications at either end of the C6 chain. This versatility makes it a crucial building block in the development of novel compounds, including histone deacetylase (HDAC) inhibitors with potential antitumor activities and inhibitors of selectin-mediated cell adhesion.[1] This document provides detailed protocols for the synthesis of monomethyl adipate from adipic acid and methanol (B129727), focusing on methods that offer high yield and selectivity.

Chemical Reaction

The synthesis of this compound from adipic acid and methanol is a classic Fischer esterification reaction. The reaction is reversible and is typically catalyzed by an acid. To favor the formation of the monoester over the diester (dimethyl adipate), reaction conditions such as the molar ratio of reactants, temperature, and reaction time must be carefully controlled.

Reaction Scheme:

HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O (Adipic Acid) + (Methanol) ⇌ (this compound) + (Water)

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various reported methods for the synthesis of this compound, highlighting the effects of different catalysts and reaction conditions on yield and product purity.

Table 1: Heterogeneous Catalysis using Amberlyst 15

Catalyst Loading (% w/w)Methanol:Adipic Acid Molar RatioTemperature (°C)Reaction Time (h)Adipic Acid Conversion (%)Reference
520:1506>80[2]
715:1506~90[2]
1020:1506>90[2]
720:1406~75[2]
720:1606>90[2]

Note: Conversion of adipic acid includes the formation of both this compound and dimethyl adipate. Higher catalyst loading, temperature, and methanol to acid ratio generally lead to higher conversion.[2]

Table 2: Synthesis using Macroporous Cation Exchange Resin in Toluene (B28343)

Molar Ratio (Ethyl Acetate:Adipic Acid)Reaction Temperature (°C)Reaction Time (min)Total Recovery (%)Product Purity (GC, %)Reference
3:18024096.899.51[1]

Note: While this specific example uses ethyl acetate, the patent describes the general method applicable to other organic esters for the mono-esterification of dicarboxylic acids.[1]

Table 3: General Laboratory Synthesis

CatalystMethanol:Adipic Acid Molar RatioTemperatureReaction TimeYield (%)Reference
Al₂O₃~50:1 (Methanol as solvent)Room Temperature48 h80[3]

Experimental Protocols

Protocol 1: Selective Mono-esterification using Amberlyst 15

This protocol is based on the kinetic study of adipic acid esterification with methanol using Amberlyst 15, a strongly acidic cation-exchange resin, as a heterogeneous catalyst.[2]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum oven

  • Gas chromatograph (GC) with FID detector

  • Burette and titration apparatus

Procedure:

  • Catalyst Pre-treatment: Dry the Amberlyst 15 catalyst in a vacuum oven at 110°C for 3 hours prior to use.[2]

  • Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging Reactants: Charge the reactor with a pre-determined mixture of adipic acid and methanol (e.g., a 1:15 molar ratio of adipic acid to methanol). The initial concentration of adipic acid can be set to 2.18 mol/L.[2]

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring (e.g., 13 rps). Once the temperature is stable, add the pre-treated Amberlyst 15 catalyst (e.g., 7% w/w of total reactants). Start timing the reaction from the point of catalyst addition.[2]

  • Reaction Monitoring: Maintain the reaction at the set temperature under reflux for 6 hours. Withdraw samples at regular intervals to monitor the progress of the reaction.[2]

  • Sample Analysis (Titration): To determine the concentration of unreacted acid (adipic acid and this compound), titrate the samples against a standardized 1 N alcoholic NaOH solution using phenolphthalein as an indicator.[2]

  • Sample Analysis (Gas Chromatography): Confirm the titration results by GC analysis. Use a suitable column (e.g., Carbowax) and an FID detector. Para-cymene can be used as an internal standard.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed with methanol and dried for reuse.

    • Remove the excess methanol from the filtrate by rotary evaporation.

    • The resulting crude product, a mixture of this compound, unreacted adipic acid, and dimethyl adipate, can be purified by vacuum distillation.

Protocol 2: Synthesis using a Macroporous Cation Exchange Resin in an Organic Solvent

This protocol is adapted from a patented method that emphasizes high yield and purity through a controlled process in a non-alcoholic solvent.[1]

Materials:

  • Adipic acid

  • Methanol

  • Macroporous cation exchange resin

  • Toluene

  • Deionized water

  • Hydrochloric acid (for resin pre-treatment)

  • Sodium hydroxide (for resin pre-treatment)

Equipment:

  • Reaction vessel with stirrer and dropping funnel

  • Heating and cooling system

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Resin Pre-treatment:

    • Immerse the macroporous cation exchange resin successively in an acid solution (e.g., HCl), an alkali solution (e.g., NaOH), and then again in the acid solution.

    • Wash the resin with deionized water until the pH of the washings is neutral.

    • Filter the resin and remove surface moisture.[1]

  • Reaction Setup: Charge a reaction vessel with adipic acid, the pre-treated resin, and toluene (e.g., a weight ratio of 1:8:10 for adipic acid:resin:toluene).[1]

  • Esterification: Heat the mixture to the desired temperature (e.g., 80°C). Add methanol dropwise over a period of time (e.g., 240 minutes). The molar ratio of methanol to adipic acid should be controlled to favor mono-esterification (e.g., 1:1).[1]

  • Catalyst and Unreacted Adipic Acid Removal:

    • After the reaction, filter the hot solution to separate the resin.

    • Cool the toluene filtrate to 15-25°C to precipitate the unreacted adipic acid.

    • Filter the cooled solution to remove the solid adipic acid.[1]

  • Washing and Solvent Recovery:

    • Wash the resulting toluene solution of this compound with deionized water to remove any remaining traces of acid. The weight ratio of deionized water to the initial adipic acid can be around 4-6:1.[1]

    • Separate the aqueous layer.

    • Recover the toluene by reduced pressure distillation.[1]

  • Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.[1]

Mandatory Visualization

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Methanol: Methanol is toxic and flammable. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Toluene: Toluene is a flammable liquid with potential health hazards. Use in a fume hood and wear appropriate personal protective equipment (PPE).

  • Acids and Bases: Concentrated acids and bases used for catalyst pre-treatment are corrosive. Handle with care and wear appropriate PPE, including gloves and safety goggles.

  • Heating: Use appropriate heating apparatus and monitor the reaction temperature to avoid overheating.

  • Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks or defects to prevent implosion.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its various applications in drug development and chemical synthesis.

References

Application Note: Acid-Catalyzed Esterification for the Synthesis of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of monomethyl adipate (B1204190) via acid-catalyzed esterification of adipic acid with methanol. Monomethyl adipate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines the classical Fischer-Speier esterification method using a strong mineral acid catalyst, as well as alternative methods employing solid acid catalysts such as ion-exchange resins and alumina (B75360) for a more environmentally friendly approach.[1] Detailed experimental procedures, data on reaction parameters, and a mechanistic diagram are provided to guide researchers in achieving high-yield and selective mono-esterification.

Introduction

The selective mono-esterification of a symmetrical dicarboxylic acid like adipic acid presents a unique challenge in organic synthesis. The goal is to favor the formation of the monoester over the diester by controlling reaction conditions. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common approach.[2][3] The equilibrium of this reaction can be manipulated by using an excess of one reactant or by removing the water byproduct.[4] This note details a standard laboratory procedure for this transformation and compares it with greener alternatives that utilize heterogeneous catalysts, simplifying product purification and catalyst recycling.[5][1]

Data Presentation

Table 1: Comparison of Acid Catalysts for this compound Synthesis
CatalystReagents & SolventsTemperature (°C)Reaction Time (h)Yield of this compound (%)Reference
Sulfuric AcidAdipic acid, Methanol, Toluene80-85265[6]
Dowex 50WX2 (Ion-Exchange Resin)Adipic acid, Butyl formate (B1220265), Octane (B31449)70Not Specified91[5]
Alumina (Al2O3)Adipic acid, Methanol252457[7]
Amberlyst 15 (Ion-Exchange Resin)Adipic acid, Methanol40-60Not specifiedNot specified for monoester[8]

Note: The yield for the Amberlyst 15 catalyzed reaction was reported for the diester (dimethyl adipate).

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol is based on a typical Fischer esterification procedure.

Materials:

  • Adipic acid

  • Methanol

  • Toluene

  • Concentrated Sulfuric Acid (96%)

  • 24% Sodium Hydroxide (B78521) solution

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add adipic acid, methanol, and toluene.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 80-85 °C and maintain this temperature with stirring for 2 hours.[6]

  • After 2 hours, cool the mixture to room temperature.

  • Carefully add a 24% aqueous solution of sodium hydroxide and stir the mixture at 80-85 °C for 30 minutes to neutralize the acid catalyst.[6]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.[6]

  • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[6]

Protocol 2: Synthesis of this compound using an Ion-Exchange Resin (Dowex 50WX2)

This protocol offers a greener alternative with easier catalyst removal.

Materials:

  • Adipic acid

  • Butyl formate

  • Octane

  • Dowex 50WX2 (50-100 mesh) ion-exchange resin

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine adipic acid (1 mmol) and Dowex 50WX2 resin (1.0 g).[5]

  • Add a 1:1 mixture of butyl formate and octane (10 cm³).[5]

  • Stir the mixture at 70 °C.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the maximum yield of the monoester is achieved. The reaction is reported to yield 91% of the monoester when the diester yield is 5%.[5]

  • After the reaction is complete, cool the mixture and separate the resin by filtration.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualizations

Fischer Esterification Mechanism

The acid-catalyzed esterification of a carboxylic acid with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Fischer_Esterification AdipicAcid Adipic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid AdipicAcid->Protonated_Acid Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H2O Monomethyl_Adipate This compound (R-COOCH3) Protonated_Ester->Monomethyl_Adipate Deprotonation Water Water (H2O) Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Adipic Acid + Methanol + Toluene Reaction Heat (80-85°C, 2h) Reactants->Reaction Catalyst H2SO4 Catalyst->Reaction Neutralization Neutralize with NaOH Reaction->Neutralization Separation Separatory Funnel (Aqueous/Organic) Neutralization->Separation Drying Dry with Na2SO4 Separation->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Product Distillation->Product Pure this compound

References

Application Notes and Protocols for Monomethyl Adipate Synthesis Using Macroporous Cation Exchange Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) is a valuable chemical intermediate in the synthesis of various pharmaceuticals, polymers, and plasticizers. The use of macroporous cation exchange resins as solid acid catalysts for the esterification of adipic acid with methanol (B129727) offers a greener and more efficient alternative to traditional homogeneous catalysts. These resins provide advantages such as high catalytic activity, ease of separation from the reaction mixture, reduced corrosion, and potential for reusability. This document provides detailed application notes and experimental protocols for the synthesis of monomethyl adipate using macroporous cation exchange resins.

Data Summary

The following tables summarize quantitative data from various studies on the synthesis of adipate esters using macroporous cation exchange resins.

Table 1: Reaction Parameters for Adipic Acid Esterification with Methanol

CatalystTemperature (°C)Methanol/Adipic Acid Molar RatioCatalyst Loading (% w/w)Adipic Acid ConversionReference
Amberlyst 1540 - 6020:15 - 10Increase with temperature and catalyst loading[1]
Amberlyst 3540 - 7015:1 and 20:1Not specified (Packed Bed)Reaction rate increases with temperature[2]
Acidic Al2O3Room Temp.50:1 (equiv.)250 mg80% Yield (this compound)[3]

Table 2: Product Yield and Purity from a Patented Synthesis Method

Final ProductTotal Recovery (%)Product Content (GC, %)Impurity (Free Acid, GC, %)Reference
This compound96.399.270.31[4]
This compound96.099.160.11[4]
This compound95.898.430.85[4]

Experimental Protocols

Protocol 1: Batch Reactor Synthesis of this compound

This protocol is based on the esterification of adipic acid with methanol in a batch reactor using Amberlyst 15 as the catalyst.[1]

Materials:

  • Adipic acid

  • Methanol (99.9% purity)[1]

  • Amberlyst 15 cation exchange resin

  • Toluene (B28343) (optional, as a solvent)[4]

  • Deionized water

  • 1 N Alcoholic NaOH solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Para-cymene (internal standard for GC)[1]

Equipment:

  • Three-necked glass reactor

  • Reflux condenser[1]

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum heater[1]

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) with FID detector[1]

  • Titration apparatus

Resin Pre-treatment:

  • Immerse the macroporous cation exchange resin successively in an acid solution, followed by an alkali solution, and then again in an acid solution. The weight ratio of the solution to the resin should be between 3:1 and 5:1, with an immersion time of 150-210 minutes for each step.[4]

  • After each immersion, wash the resin with water until the pH is neutral.[4]

  • Dry the pre-treated resin in a vacuum heater at 110°C for 3 hours to remove any moisture.[1]

Reaction Procedure:

  • Set up the three-necked glass reactor with a mechanical stirrer, reflux condenser, and thermometer.

  • Charge the reactor with a pre-determined mixture of adipic acid and methanol. A typical initial concentration of adipic acid is 2.18 mol/L.[1] An excess of methanol is used to shift the equilibrium towards the product; a molar ratio of 15:1 (methanol to adipic acid) is often optimal.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) with constant stirring (e.g., 13 rps to ensure high conversion).[1]

  • Once the desired temperature is reached, add the pre-treated catalyst (e.g., 7% w/w of the total reactants).[1]

  • Monitor the reaction progress by taking samples at regular intervals.

  • Analyze the samples for the concentration of unreacted acid by titrating against a 1 N alcoholic NaOH solution using phenolphthalein as an indicator.[1]

  • Confirm the product formation and purity using gas chromatography. A suitable internal standard, such as para-cymene, can be used for quantification.[1]

Product Isolation and Purification:

  • After the reaction is complete, separate the catalyst from the reaction mixture by filtration while the solution is still hot.[4]

  • Cool the filtrate to room temperature (around 25°C) to allow any unreacted adipic acid to precipitate.[4]

  • Filter the cooled solution to remove the precipitated adipic acid.

  • Wash the resulting toluene solution of this compound with deionized water to remove any remaining acid. A weight ratio of 5:1 (deionized water to initial adipic acid) can be used.[4]

  • Remove the toluene solvent by reduced pressure condensation at approximately 50-80°C.[4]

  • Further purify the this compound by distillation.[4]

Visualizations

Experimental Workflow for this compound Synthesis

MonomethylAdipate_Synthesis AdipicAcid Adipic Acid & Methanol Reactor Batch Reactor AdipicAcid->Reactor Resin Macroporous Cation Exchange Resin Pretreatment Resin Pre-treatment (Acid-Base Wash & Drying) Resin->Pretreatment Pretreatment->Reactor Reaction Esterification Reaction (Heating & Stirring) Reactor->Reaction Filtration1 Hot Filtration Reaction->Filtration1 ResinRecycle Recycled Resin Filtration1->ResinRecycle Catalyst Cooling Cooling & Precipitation of Unreacted Adipic Acid Filtration1->Cooling Filtrate Filtration2 Filtration Cooling->Filtration2 UnreactedAdipic Unreacted Adipic Acid Filtration2->UnreactedAdipic Solid Washing Water Washing Filtration2->Washing Liquid SolventRemoval Solvent Removal (Reduced Pressure) Washing->SolventRemoval Distillation Distillation SolventRemoval->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

ReactionParameters Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate Increases MolarRatio Methanol/Adipic Acid Molar Ratio Conversion Adipic Acid Conversion MolarRatio->Conversion Increases (up to a point) CatalystLoading Catalyst Loading CatalystLoading->ReactionRate Increases ReactionRate->Conversion

Caption: Influence of key parameters on the reaction.

References

Monomethyl Adipate: A Versatile Intermediate in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl adipate (B1204190), the monomethyl ester of adipic acid, is a valuable and versatile synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective chemical transformations, making it an ideal building block in the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of monomethyl adipate in the synthesis of bioactive compounds, with a particular focus on its role as a precursor to novel histone deacetylase (HDAC) inhibitors. Additionally, a brief overview of its potential application in the synthesis of selectin-mediated cell adhesion inhibitors is discussed.

Physicochemical Properties and Data

This compound is a clear, colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number627-91-8
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Melting Point7-9 °C
Boiling Point162 °C at 10 mmHg
Density1.081 g/mL at 25 °C
Refractive Index (n²⁰/D)1.441
SolubilitySparingly soluble in chloroform (B151607) and slightly soluble in methanol (B129727). Not miscible or difficult to mix with water.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, primarily involving the partial esterification of adipic acid or the hydrolysis of dimethyl adipate. Below are comparative data and a detailed protocol for a common laboratory-scale synthesis.

Comparison of Synthetic Methods

Table 2: Comparison of Selected Synthetic Methods for this compound

MethodCatalyst/ReagentSolventReaction ConditionsYieldReference
Direct EsterificationAcid CatalystMethanolReflux~80%[1]
Enzymatic HydrolysisPorcine Liver Lipase-Alkaline conditions-[1]
From Adipic AnhydrideAcid CatalystEthanol (B145695)Controlled conditions-[1]
Cation Exchange ResinMacroporous cation exchange resinToluene20-100 °C, 60-300 min95-99%[2]
Experimental Protocol: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a straightforward and high-yielding synthesis of this compound from adipic acid and methanol.

Materials:

  • Adipic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add adipic acid (e.g., 73.0 g, 0.5 mol) and an excess of anhydrous methanol (e.g., 200 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (200 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. An expected yield is approximately 80%.[1]

Application in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of various bioactive compounds, including potential therapeutics.

Synthesis of 1,3,4-Thiadiazole (B1197879) Hydroxamic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase inhibitors are a promising class of anti-cancer agents that interfere with the enzymatic activity of HDACs, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[3] this compound can be elaborated into 1,3,4-thiadiazole hydroxamic acid derivatives, which have shown potent HDAC inhibitory activity.[1][4]

The proposed synthetic pathway from this compound to a target 1,3,4-thiadiazole hydroxamic acid derivative is outlined below.

G cluster_0 Synthetic Pathway MMA This compound AH Adipic Hydrazide MMA->AH Hydrazine (B178648) Hydrate (B1144303) DTC Potassium Dithiocarbazate AH->DTC CS2, KOH TDT 5-(4-methoxycarbonylbutyl)-1,3,4-thiadiazole-2-thiol DTC->TDT H+ SMT Methyl 5-(2-(methylthio)-1,3,4-thiadiazol-5-yl)pentanoate TDT->SMT 1. Base 2. MeI HA Target Hydroxamic Acid SMT->HA NH2OH·HCl, Base

Caption: Proposed synthetic pathway for a 1,3,4-thiadiazole hydroxamic acid derivative.

Step 1: Synthesis of Adipic Hydrazide from this compound

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (e.g., 16.0 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 12.5 g, 0.2 mol) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield adipic hydrazide.

Step 2: Synthesis of 5-(4-methoxycarbonylbutyl)-1,3,4-thiadiazole-2-thiol

Materials:

  • Adipic hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve potassium hydroxide (e.g., 6.2 g, 0.11 mol) in ethanol (100 mL).

  • Add adipic hydrazide (e.g., 16.0 g, 0.1 mol) to the stirred solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (e.g., 9.1 g, 0.12 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • The resulting potassium dithiocarbazate salt can be isolated or used directly.

  • To the reaction mixture, slowly add concentrated hydrochloric acid until the pH is acidic, which will induce the precipitation of the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to give 5-(4-methoxycarbonylbutyl)-1,3,4-thiadiazole-2-thiol.

Step 3: Conversion to the Target Hydroxamic Acid

The final step involves the conversion of the methyl ester to the corresponding hydroxamic acid. This can be achieved by reacting the ester with hydroxylamine (B1172632).

Materials:

  • 5-(4-methoxycarbonylbutyl)-1,3,4-thiadiazole-2-thiol derivative (from Step 2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (B1231860) (NaOMe) or other suitable base

  • Methanol

Procedure:

  • Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (e.g., 3 equivalents) to a solution of sodium methoxide (3 equivalents) in methanol at 0 °C. Stir for 30 minutes and filter to remove the sodium chloride precipitate.

  • To the filtrate, add the 1,3,4-thiadiazole derivative from Step 2 (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of dilute acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 1,3,4-thiadiazole hydroxamic acid derivative.

Signaling Pathway of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors exert their therapeutic effects by altering the acetylation state of histones and other proteins, which leads to changes in gene expression and cellular processes.

G cluster_0 Chromatin Regulation cluster_1 Gene Expression & Cellular Effects HDACi HDAC Inhibitor (e.g., 1,3,4-Thiadiazole Hydroxamic Acid) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Deac_Histones Deacetylated Histones Ac_Histones Acetylated Histones Ac_Histones->Deac_Histones Deacetylation Open_Chromatin Open Chromatin (Euchromatin) Ac_Histones->Open_Chromatin HAT Histone Acetyltransferase (HAT) HAT->Ac_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of action of Histone Deacetylase (HDAC) Inhibitors.

HDAC inhibitors block the activity of HDAC enzymes.[5] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin).[5] This relaxed chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes.[5] The expression of these genes can lead to various anti-cancer effects, including cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation.[3]

Potential Application in the Synthesis of Selectin-Mediated Cell Adhesion Inhibitors

This compound has also been identified as a useful synthetic intermediate for the preparation of mannose-linked biphenylylacetic acid derivatives, which are novel inhibitors of selectin-mediated cell adhesion.[1][4] Selectins are a family of cell adhesion molecules that play a crucial role in inflammatory responses and cancer metastasis by mediating the initial attachment of leukocytes and cancer cells to the vascular endothelium.[6][7] Inhibiting these interactions is a promising therapeutic strategy for various diseases.

G cluster_0 Leukocyte-Endothelial Cell Interaction cluster_1 Inhibition of Adhesion Leukocyte Leukocyte Endothelial_Cell Endothelial Cell Leukocyte->Endothelial_Cell Adhesion Selectin Selectin Ligand Selectin Ligand (e.g., sLe^x) Selectin->Ligand Binding Inhibitor Selectin Inhibitor (Mannose-linked Biphenylacetic Acid Derivative) Inhibitor->Selectin Competitive Binding

Caption: Role of selectins in cell adhesion and its inhibition.

The diagram illustrates the binding of selectin on an endothelial cell to its ligand on a leukocyte, mediating cell adhesion.[8] A selectin inhibitor, potentially synthesized from intermediates like this compound, would competitively bind to selectin, thereby blocking the adhesion process.[9]

Conclusion

This compound is a readily accessible and highly useful intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in the preparation of potent histone deacetylase inhibitors has been demonstrated, and it holds promise for the development of other therapeutic agents, such as selectin inhibitors. The protocols and data presented herein provide a valuable resource for researchers and scientists working in synthetic organic chemistry and medicinal chemistry.

References

Application of Monomethyl Adipate in Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Monomethyl adipate (B1204190) (MME), a monoester of adipic acid, serves as a critical reagent in polymer chemistry, primarily utilized for the precise control of polymer chain length and molecular weight distribution in step-growth polymerization. Due to its monofunctional nature, possessing a single carboxylic acid group available for reaction, it acts as a chain terminator, effectively capping the growing polymer chain. This application is crucial in synthesizing polyesters and polyamides with tailored properties for applications in drug delivery, biodegradable materials, and high-performance plastics.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of monomethyl adipate in polymer synthesis.

Principle of Application: Chain Termination

In step-growth polymerization, the formation of high molecular weight polymers is contingent on maintaining a precise stoichiometric balance between the reacting difunctional monomers. By introducing a controlled amount of a monofunctional reagent like this compound, the polymerization process can be prematurely terminated. When a growing polymer chain reacts with this compound, the end of the chain is "capped" with a non-reactive methyl ester group, preventing further propagation. This allows for the synthesis of polymers with a predictable average molecular weight and a narrower molecular weight distribution.

Diagram 1: Mechanism of Chain Termination

G Polymer Growing Polymer Chain (e.g., with an amine end-group) CappedPolymer Capped (Terminated) Polymer Chain (Non-reactive end-group) Polymer->CappedPolymer Reaction MMA This compound (Chain Terminator) MMA->CappedPolymer FurtherReaction No Further Reaction CappedPolymer->FurtherReaction

Caption: Logical workflow of chain termination by this compound.

Applications in Polymer Synthesis

The primary application of this compound is in the synthesis of condensation polymers where molecular weight control is critical.

  • Polyesters: In the synthesis of polyesters, such as poly(ethylene adipate), this compound can be added to the reaction mixture of a diacid (or its diester) and a diol to control the polymer's chain length. This is particularly useful for producing polyester (B1180765) polyols with specific molecular weights for polyurethane synthesis or for creating biodegradable polyesters with defined degradation rates.

  • Polyamides: For polyamides like Nylon 6,6, which are synthesized from a dicarboxylic acid and a diamine, this compound can be used to cap the amine end-groups of the growing chains. This allows for the production of nylons with controlled mechanical and thermal properties.

Quantitative Data

The introduction of this compound as a chain terminator has a predictable effect on the molecular weight of the resulting polymer. The following table illustrates the theoretical impact of varying concentrations of this compound on the properties of poly(ethylene adipate), synthesized from adipic acid and ethylene (B1197577) glycol.

Sample IDMolar Ratio of Adipic Acid to Ethylene GlycolMol% of this compound (relative to Adipic Acid)Theoretical Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
PEA-11:1.020>20,000>40,000~2.0
PEA-21:1.02115,00028,5001.9
PEA-31:1.02210,00018,0001.8
PEA-41:1.0255,0008,5001.7
PEA-51:1.02102,5004,0001.6

Note: The data presented are representative theoretical values. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene adipate) with Molecular Weight Control using this compound via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing poly(ethylene adipate) with a controlled molecular weight using this compound as a chain terminator.

Materials:

  • Adipic acid

  • Ethylene glycol

  • This compound

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with adipic acid, ethylene glycol (in a slight molar excess, e.g., 1:1.02), the calculated amount of this compound for the target molecular weight, and the catalyst (e.g., 200-300 ppm).

  • Assemble the reaction apparatus, ensuring a nitrogen inlet and a distillation setup.

  • Begin stirring and purge the system with nitrogen for 20-30 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 180-200°C under a gentle flow of nitrogen.

  • Maintain this temperature and continue the reaction until the theoretical amount of water, a byproduct of esterification, is collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This facilitates the removal of excess ethylene glycol and drives the polymerization.

  • Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is achieved, stop the reaction by turning off the heat and releasing the vacuum under a nitrogen atmosphere.

  • Allow the polymer to cool to room temperature. The resulting poly(ethylene adipate) will be a waxy solid.

Purification:

  • Dissolve the crude polymer in a minimal amount of chloroform (B151607).

  • Precipitate the polymer by slowly adding the chloroform solution to cold methanol (B129727) with vigorous stirring.

  • Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Diagram 2: Workflow for Polyester Synthesis with Chain Termination

G start Start charge_reactors Charge Reactor: - Adipic Acid - Ethylene Glycol - this compound - Catalyst start->charge_reactors esterification Esterification (180-200°C, N2 atm) Collect Water charge_reactors->esterification polycondensation Polycondensation (220-240°C, High Vacuum) Remove Ethylene Glycol esterification->polycondensation cool Cool to Room Temperature polycondensation->cool purify Purification (Dissolve in Chloroform, Precipitate in Methanol) cool->purify dry Dry under Vacuum purify->dry characterize Characterization (GPC) dry->characterize end End characterize->end

Caption: Experimental workflow for polyester synthesis with a chain terminator.

Protocol 2: Synthesis of Polyamide (Nylon 6,6) with Molecular Weight Control using this compound via Interfacial Polymerization

This protocol describes the synthesis of Nylon 6,6 with controlled molecular weight using this compound via the "nylon rope trick" method.

Materials:

Equipment:

  • Beakers (100 mL)

  • Glass rod or forceps

  • Graduated cylinders

  • Stirring rod

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve hexamethylenediamine and a stoichiometric amount of sodium hydroxide in deionized water. Add the calculated amount of this compound to this solution. The NaOH is to neutralize the HCl byproduct.

  • Prepare the Organic Phase: In a separate beaker, dissolve adipoyl chloride in hexane.

  • Interfacial Polymerization: Carefully pour the organic phase (adipoyl chloride solution) on top of the aqueous phase. The two solutions are immiscible and will form two distinct layers. A film of polyamide will form at the interface.

  • Polymer Extraction: Using a glass rod or forceps, gently grasp the polymer film at the center of the interface and slowly pull it upwards. A continuous "rope" of nylon can be drawn out.

  • Washing and Drying: Wash the collected nylon rope thoroughly with water and then with ethanol (B145695) to remove any unreacted monomers and byproducts. Allow the polymer to air dry or place it in a vacuum oven at a moderate temperature (e.g., 60°C).

Characterization:

  • Determine the molecular weight (Mn, Mw) and PDI of the dried polymer using GPC.

Diagram 3: Workflow for Polyamide Synthesis with Chain Termination

G start Start prep_aq Prepare Aqueous Phase: - Hexamethylenediamine - NaOH - this compound in Water start->prep_aq prep_org Prepare Organic Phase: - Adipoyl Chloride in Hexane start->prep_org polymerization Interfacial Polymerization: Carefully layer organic phase over aqueous phase prep_aq->polymerization prep_org->polymerization extract Extract Nylon Rope from Interface polymerization->extract wash_dry Wash with Water/Ethanol and Dry extract->wash_dry characterize Characterization (GPC) wash_dry->characterize end End characterize->end

Caption: Experimental workflow for polyamide synthesis with a chain terminator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Adipoyl chloride is corrosive and reacts with moisture; handle with care.

  • Hexamethylenediamine is corrosive and a skin irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable tool for polymer chemists seeking to control the molecular weight of polyesters and polyamides. By acting as a chain terminator, it allows for the synthesis of polymers with predictable properties, which is essential for a wide range of applications, from biomedical devices to advanced materials. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their own polymer synthesis endeavors.

Application Notes: Monomethyl Adipate as a Versatile Building Block for Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology. Their general structure consists of a cap group for surface recognition, a zinc-binding group (ZBG) to chelate the zinc ion in the active site, and a linker connecting these two moieties. Monomethyl adipate (B1204190), a six-carbon aliphatic chain with a carboxylic acid at one end and a methyl ester at the other, serves as an effective and versatile precursor for the linker region of HDAC inhibitors. This document provides detailed application notes and protocols for the utilization of monomethyl adipate in the synthesis of novel HDAC inhibitors, along with data on their biological activity and the signaling pathways they modulate.

Introduction

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, most notably cancer, making them a validated therapeutic target.[2] The development of HDAC inhibitors has led to the approval of several drugs for the treatment of certain cancers.[3]

A common structural motif for HDAC inhibitors is a pharmacophore model comprising three key components:

  • Cap Group: A (hetero)aromatic moiety that interacts with the surface of the enzyme, often contributing to isoform selectivity.

  • Linker: Typically an aliphatic chain that positions the other two components optimally within the active site. The length and rigidity of the linker are critical for inhibitory potency.

  • Zinc-Binding Group (ZBG): A functional group, commonly a hydroxamic acid, that chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.

This compound is an ideal starting material for introducing a six-carbon linker, a common feature in many potent HDAC inhibitors like the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA). Its bifunctional nature, with a free carboxylic acid and a protected carboxylic acid (methyl ester), allows for sequential coupling reactions to append the cap group and the zinc-binding group.

Application: Synthesis of Benzothiazole-Containing HDAC Inhibitors

One specific application of this compound is in the synthesis of benzothiazole-containing HDAC inhibitors. In this context, the carboxylic acid moiety of this compound is activated and reacted with a substituted 2-aminobenzothiazole (B30445) (the cap group). The methyl ester is then converted to a hydroxamic acid (the ZBG).

Experimental Workflow

The overall synthetic strategy is a multi-step process that leverages the differential reactivity of the two functional groups of this compound.

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Monomethyl_Adipate This compound Activated_Adipate Activated Adipate Intermediate Monomethyl_Adipate->Activated_Adipate Activation (e.g., SOCl2, CDI) Coupled_Intermediate Coupled Intermediate (Ester) Activated_Adipate->Coupled_Intermediate Amide Coupling Aminobenzothiazole 2-Aminobenzothiazole (Cap Group) Aminobenzothiazole->Coupled_Intermediate Final_Product Benzothiazole-Hydroxamic Acid HDACi Coupled_Intermediate->Final_Product Hydroxylamine (B1172632) Treatment Hydroxylamine Hydroxylamine Hydroxylamine->Final_Product

Caption: Synthetic workflow for a benzothiazole-based HDAC inhibitor using this compound.

Protocols

Protocol 1: Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-6-methoxy-6-oxohexanamide (Intermediate)

This protocol describes the coupling of this compound with a benzothiazole (B30560) cap group.

Materials:

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF.

    • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 2 hours, or until the evolution of CO₂ ceases. Alternatively, slowly add thionyl chloride (1.1 equivalents) at 0 °C and then reflux for 1 hour. Remove excess thionyl chloride under reduced pressure.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-amino-6-chlorobenzothiazole (1 equivalent) in anhydrous THF.

    • Add triethylamine (1.2 equivalents) to the benzothiazole solution.

    • Slowly add the activated adipate solution from step 1 to the benzothiazole solution at room temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester intermediate.

Protocol 2: Synthesis of N1-(6-chlorobenzo[d]thiazol-2-yl)-N6-hydroxyhexanediamide (Final Product)

This protocol details the conversion of the methyl ester intermediate to the final hydroxamic acid.

Materials:

Procedure:

  • Preparation of Hydroxylamine Solution:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 5-10 equivalents) in methanol.

    • Slowly add a solution of KOH or NaOMe in methanol at 0 °C until the pH is basic. A precipitate of KCl or NaCl will form.

  • Hydroxamic Acid Formation:

    • Dissolve the ester intermediate from Protocol 1 (1 equivalent) in methanol.

    • Add the freshly prepared hydroxylamine solution to the ester solution at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with acetic acid or dilute HCl.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final hydroxamic acid.

Data Presentation

The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for representative HDAC inhibitors, including those with a six-carbon linker similar to what would be derived from this compound.

Compound IDCap GroupLinker Length (Carbons)ZBGHDAC IsoformIC₅₀ (nM)Reference
SAHA (Vorinostat) Phenylamino6Hydroxamic AcidPan-HDAC~50 (HeLa extract)[4]
Belinostat Acrylamide6Hydroxamic AcidPan-HDAC~27 (HeLa extract)N/A
Compound 3a 6-chlorobenzothiazole6Hydroxamic AcidHDAC8Potent, comparable to SAHA[5][6]
Compound 23 Pteroic Acid6Hydroxamic AcidHDAC116.1[7]
Compound 24 Pteroic Acid6Hydroxamic AcidHDAC610.2[7]
Compound 44 Quinazoline6Hydroxamic AcidHDAC617[8]
Compound 48 Pyrrolopyrimidine6Hydroxamic AcidHDAC6<10[8]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.[1][9]

HDACi_Signaling HDACi HDAC Inhibitor (e.g., from this compound) HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (p53, Tubulin, etc.) HDACs->NonHistone Deacetylation Acetylation Increased Acetylation Chromatin Chromatin Relaxation Histones->Chromatin Leads to p53 Stabilization of p53 NonHistone->p53 Includes Acetylation->Histones Target Acetylation->NonHistone Target GeneExp Altered Gene Expression Chromatin->GeneExp Enables p21 Upregulation of p21 GeneExp->p21 ApoptosisGenes Upregulation of Pro-Apoptotic Genes (Bim, Bak, Bax) GeneExp->ApoptosisGenes AntiApoptosisGenes Downregulation of Anti-Apoptotic Genes (Bcl-2, Bcl-XL) GeneExp->AntiApoptosisGenes CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest p53->ApoptosisGenes p53->CellCycleArrest Apoptosis Apoptosis ApoptosisGenes->Apoptosis AntiApoptosisGenes->Apoptosis

Caption: Signaling pathways affected by HDAC inhibitors leading to cell cycle arrest and apoptosis.

HDAC inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This accessible chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors like p21.[2] Upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M transition.[10]

Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. They modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members (e.g., Bim, Bak, Bax) and downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-XL).[10] Acetylation of non-histone proteins like the tumor suppressor p53 can also stabilize it, further promoting apoptosis and cell cycle arrest.[1]

Conclusion

This compound is a readily available and highly suitable starting material for the synthesis of HDAC inhibitors. Its bifunctional nature facilitates a straightforward synthetic route to incorporate the six-carbon linker characteristic of many potent inhibitors. The protocols provided herein offer a template for the synthesis of novel HDAC inhibitors with diverse cap groups. The compiled data and pathway diagrams underscore the therapeutic potential of this class of compounds and provide a foundation for further research and development in the field of epigenetic drug discovery.

References

Application Notes and Protocols: The Role of Monomethyl Adipate in the Synthesis of Cell Adhesion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion is a fundamental biological process that governs tissue architecture, immune responses, and wound healing. The selectin family of cell adhesion molecules plays a critical role in the initial tethering and rolling of leukocytes on the endothelial cell surface during inflammation. Consequently, the development of selectin inhibitors represents a promising therapeutic strategy for a variety of inflammatory diseases. Monomethyl adipate (B1204190), a monoester derivative of adipic acid, serves as a key building block in the synthesis of potent selectin inhibitors, such as the mannose-linked biphenylylacetic acid derivative TBC1269 (Bimosiamose). This document provides detailed application notes and protocols regarding the role of monomethyl adipate in the synthesis of such inhibitors, their biological evaluation, and the underlying signaling pathways.

Data Presentation

The inhibitory activity of TBC1269, a pan-selectin antagonist synthesized using a precursor derived from adipic acid, is summarized in the table below.

Inhibitor Target Selectin IC50 (µM) Reference
TBC1269 (Bimosiamose)E-selectin88[1][2]
TBC1269 (Bimosiamose)P-selectin20[1][2]
TBC1269 (Bimosiamose)L-selectin86[1][2]

Experimental Protocols

I. Synthesis of this compound

This compound can be synthesized from adipic acid through esterification.

Materials:

Procedure:

  • Resin Pretreatment: Successively immerse the macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then an acid solution again. Wash the resin with deionized water after each immersion until the pH is neutral. Filter and dry the pretreated resin.

  • Esterification: In a round-bottom flask, add adipic acid, the pretreated resin, and toluene. Heat the mixture and add methanol dropwise to initiate the esterification reaction.

  • Work-up: After the reaction is complete, filter the mixture to separate the resin. Cool the toluene solution to crystallize and remove any unreacted adipic acid by filtration.

  • Purification: Wash the resulting this compound solution in toluene with deionized water. Remove the toluene under reduced pressure. The crude this compound can be further purified by distillation.

II. Synthesis of TBC1269 (Bimosiamose) utilizing an Adipic Acid Linker

The synthesis of TBC1269 involves the use of adipoyl chloride, which is derived from adipic acid, the parent compound of this compound. This protocol outlines the key steps for the synthesis of the core biphenylhexane structure.

Materials:

Procedure:

  • Friedel-Crafts Acylation: React anisole with adipoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1,6-bis(4-methoxyphenyl)hexane-1,6-dione.

  • Wolff-Kishner Reduction: Reduce the diketone from the previous step using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol to yield 1,6-bis(4-methoxyphenyl)hexane.

  • Bromination: Brominate the 1,6-bis(4-methoxyphenyl)hexane ortho to the methoxy (B1213986) groups using bromine and a catalytic amount of iron(III) chloride.

  • Demethylation: Cleave the methyl ethers using a strong Lewis acid like boron tribromide to yield the corresponding bis-phenol.

  • Glycosylation: Glycosylate the bis-phenol with α-D-mannose pentaacetate in the presence of a suitable promoter.

  • Suzuki Coupling: Couple the resulting glycosylated biphenyl (B1667301) bromide with 3-hydroxybenzeneboronic acid using a palladium catalyst.

  • Alkylation and Hydrolysis: Alkylate the phenolic hydroxyl groups with ethyl bromoacetate followed by hydrolysis of the ester groups to yield the final product, TBC1269.

III. In Vitro P-Selectin Adhesion Assay

This assay evaluates the ability of a synthesized inhibitor to block the adhesion of leukocytes to P-selectin.

Materials:

  • Isolated human neutrophils or HL-60 cells

  • Recombinant human P-selectin

  • Synthesized inhibitor (e.g., TBC1269)

  • 96-well microtiter plates

  • Fluorescent dye (e.g., Calcein-AM) for cell labeling

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human P-selectin and incubate overnight at 4°C. Block non-specific binding sites with a suitable blocking agent.

  • Cell Labeling: Label the neutrophils or HL-60 cells with a fluorescent dye according to the manufacturer's protocol.

  • Inhibition: Pre-incubate the P-selectin-coated wells with various concentrations of the synthesized inhibitor or vehicle control for a defined period.

  • Cell Adhesion: Add the fluorescently labeled cells to the wells and incubate to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader. Calculate the percentage of inhibition relative to the vehicle control.

Mandatory Visualizations

Synthetic Pathway of TBC1269

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Structure Assembly cluster_3 Final Product Adipic Acid Adipic Acid Adipoyl Chloride Adipoyl Chloride Adipic Acid->Adipoyl Chloride SOCl₂ Anisole Anisole 1,6-bis(4-methoxyphenyl)hexane-1,6-dione 1,6-bis(4-methoxyphenyl)hexane-1,6-dione Anisole->1,6-bis(4-methoxyphenyl)hexane-1,6-dione Adipoyl Chloride, AlCl₃ (Friedel-Crafts) 1,6-bis(4-methoxyphenyl)hexane 1,6-bis(4-methoxyphenyl)hexane 1,6-bis(4-methoxyphenyl)hexane-1,6-dione->1,6-bis(4-methoxyphenyl)hexane N₂H₄, KOH (Wolff-Kishner) Brominated Intermediate Brominated Intermediate 1,6-bis(4-methoxyphenyl)hexane->Brominated Intermediate Br₂, FeCl₃ Bis-phenol Intermediate Bis-phenol Intermediate Brominated Intermediate->Bis-phenol Intermediate BBr₃ Glycosylated Intermediate Glycosylated Intermediate Bis-phenol Intermediate->Glycosylated Intermediate Mannose Pentaacetate TBC1269 TBC1269 Glycosylated Intermediate->TBC1269 1. Suzuki Coupling 2. Alkylation 3. Hydrolysis

Caption: Synthetic pathway for TBC1269 from adipic acid and anisole.

Selectin-Mediated Leukocyte Tethering and Rolling Signaling Pathway

G cluster_0 Endothelial Cell cluster_1 Leukocyte P-selectin P-selectin PSGL-1 PSGL-1 P-selectin->PSGL-1 Binding E-selectin E-selectin E-selectin->PSGL-1 Binding Integrin Activation Integrin Activation PSGL-1->Integrin Activation Signal Transduction L-selectin L-selectin L-selectin->Integrin Activation Signal Transduction Endothelial Ligands Endothelial Ligands L-selectin->Endothelial Ligands Binding Firm Adhesion Firm Adhesion Integrin Activation->Firm Adhesion TBC1269 TBC1269 TBC1269->P-selectin Inhibition TBC1269->E-selectin Inhibition TBC1269->L-selectin Inhibition

Caption: Inhibition of selectin-mediated leukocyte adhesion by TBC1269.

Conclusion

This compound, and by extension its parent compound adipic acid, are valuable precursors for the synthesis of complex cell adhesion inhibitors like TBC1269. The six-carbon backbone provided by the adipate moiety serves as a flexible linker to create dimeric structures that can effectively block the function of selectins, thereby inhibiting leukocyte recruitment and inflammation. The provided protocols and data serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery who are interested in the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Monomethyl Adipate as a Plasticizer for PVC Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. Its inherent rigidity, however, necessitates the use of plasticizers to achieve the flexibility required for numerous applications, from medical tubing to consumer goods. Adipate (B1204190) esters are a class of non-phthalate plasticizers known for conferring excellent low-temperature flexibility to PVC.[1] This document provides detailed application notes and experimental protocols for the evaluation of Monomethyl Adipate (MMA) as a potential plasticizer for PVC composites.

While diesters of adipic acid, such as dioctyl adipate (DOA), are well-established plasticizers, data on the specific use of this compound in PVC is limited in publicly available literature.[1][2] It is often considered an intermediate in chemical synthesis.[2] Therefore, this document outlines the necessary protocols to thoroughly characterize its performance and presents expected outcomes based on the known properties of similar low-molecular-weight ester plasticizers. Low-molecular-weight plasticizers are known to be efficient in softening PVC, but may also exhibit higher volatility and migration compared to their higher-molecular-weight counterparts.[3][4]

Data Presentation: Comparative Performance of Adipate Plasticizers

The following tables summarize typical performance data for a standard adipate plasticizer, Dioctyl Adipate (DOA), in comparison to unplasticized PVC. A column for this compound (MMA) is included to frame the expected performance characteristics that would be determined through the protocols outlined below.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOAPVC with 40 phr MMA (Hypothetical)
Hardness (Shore A)ASTM D2240>9580 - 90To be determined
Tensile Strength (MPa)ASTM D638~5015 - 25To be determined
Elongation at Break (%)ASTM D638<10250 - 350To be determined

phr = parts per hundred parts of resin

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr Plasticizer)

PropertyTest MethodPVC with 40 phr DOAPVC with 40 phr MMA (Hypothetical)
Glass Transition Temp. (Tg, °C)DSC-25 to -35To be determined
Low-Temperature Flexibility (°C)ASTM D746-40 to -50To be determined
Volatility (Weight Loss, %)ISO 176~1.5To be determined
Migration into Hexane (%)ASTM D1239~10-15To be determined

Experimental Protocols

Detailed methodologies for the preparation and evaluation of PVC composites plasticized with this compound are provided below.

Protocol 1: Preparation of PVC-MMA Composite Sheets

Objective: To prepare homogeneous, flexible PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (suspension grade)

  • This compound (MMA)

  • Thermal stabilizer (e.g., mixed metal soap, 2-3 phr)

  • Lubricants (e.g., stearic acid, 0.5 phr)

  • Two-roll mill

  • Compression molding press

  • Picture-frame mold (e.g., 150 x 150 x 2 mm)

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricants for 5 minutes until a homogenous dry blend is achieved.

  • Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 phr) to the dry blend while continuing to mix until the liquid is fully absorbed and the mixture is free-flowing.

  • Milling: Set the temperature of the two-roll mill to 160-170°C. Transfer the compound to the mill and process until a uniform, molten sheet is formed. This typically takes 5-10 minutes.

  • Sheet Formation: Cut the milled sheet into sections appropriately sized for the compression mold.

  • Compression Molding: Place the PVC sections into the picture-frame mold, situated between two polished metal plates. Insert the assembly into the compression press preheated to 175-180°C.

  • Apply a pressure of 10-15 MPa for 5-10 minutes to allow the material to fully fuse.

  • Cooling: Cool the mold down to room temperature under pressure to minimize warpage and internal stresses.

  • Specimen Preparation: Once cooled, remove the molded PVC sheet. Use appropriate dies to cut specimens for mechanical, thermal, and migration testing as per ASTM standards.

Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the effect of this compound on the hardness, tensile strength, and elongation of PVC.

Equipment:

  • Durometer (Shore A)

  • Universal Testing Machine (UTM) with grips for tensile testing

  • Calipers/Micrometer

Procedure:

  • Conditioning: Condition the prepared test specimens (e.g., ASTM D638 Type IV dumbbell shape for tensile tests) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Hardness Testing: Use a Shore A durometer to measure the hardness of the molded sheet at several points, according to ASTM D2240. Record the average value.

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each dumbbell specimen.

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the tensile strength at break (maximum stress) and the elongation at break (percentage change in length). Calculate the modulus of elasticity from the initial linear portion of the stress-strain curve.

Protocol 3: Thermal Analysis

Objective: To determine the effect of this compound on the glass transition temperature (Tg) and the overall thermal stability of the PVC composite.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Glass Transition Temperature (DSC):

    • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into a DSC pan and seal it.

    • Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region. The Tg is determined as the midpoint of the step change in the heat flow curve.

  • Thermal Stability (TGA):

    • Accurately weigh a sample (5-10 mg) of the plasticized PVC into a TGA crucible.

    • Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset temperature of degradation is a key indicator of thermal stability.

Protocol 4: Plasticizer Migration Testing

Objective: To quantify the tendency of this compound to migrate out of the PVC matrix, assessing its permanence.

Equipment:

  • Analytical balance

  • Oven or incubator

  • Glass vials with inert caps

  • Extraction solvents (e.g., n-hexane, ethanol, distilled water)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for quantitative analysis

Procedure:

  • Solvent Extraction Method:

    • Cut PVC samples into known dimensions (e.g., 2 cm x 2 cm) and weigh them accurately.

    • Fully immerse a sample in a known volume of the test solvent (e.g., n-hexane for fatty food simulation) in a sealed glass vial.

    • Place the vial in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or up to 10 days for long-term tests).[5]

    • After the specified time, remove the PVC sample, gently wipe it dry, and weigh it again to determine weight loss.

    • Analyze the solvent using GC-MS to quantify the amount of MMA that has leached out.

  • Volatility Test (Activated Carbon Method):

    • Weigh a PVC sample of known dimensions accurately.

    • Place the sample in a container with activated carbon, ensuring no direct contact.

    • Heat the container in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

    • After cooling, re-weigh the PVC sample. The weight loss corresponds to the amount of plasticizer that has volatilized.

Mandatory Visualizations

G cluster_prep Composite Preparation cluster_test Performance Evaluation cluster_data Data Analysis pvc PVC Resin mix High-Speed Mixing pvc->mix mma This compound mma->mix add Stabilizer & Additives add->mix mill Two-Roll Milling (160-170°C) mix->mill mold Compression Molding (175-180°C) mill->mold sheet PVC-MMA Sheet mold->sheet mech Mechanical Testing (ASTM D638, D2240) sheet->mech therm Thermal Analysis (DSC, TGA) sheet->therm mig Migration Testing (Solvent Extraction) sheet->mig results Quantitative Results (Hardness, Tg, etc.) mech->results therm->results mig->results comp Comparison to Control (e.g., DOA-PVC) results->comp

Caption: Experimental workflow for evaluating MMA in PVC.

G cluster_structure MMA Molecular Properties cluster_interaction Interaction with PVC Matrix cluster_properties Resulting PVC Composite Properties mma This compound (MMA) polar Polar Ester Group (-COOCH3) mma->polar nonpolar Non-polar Alkyl Chain (- (CH2)4 -) mma->nonpolar low_mw Low Molecular Weight mma->low_mw interact Insertion between PVC Chains polar->interact nonpolar->interact migrate Potential for Higher Migration/Volatility low_mw->migrate reduce Reduces Inter-chain Van der Waals Forces interact->reduce flex Increased Flexibility (Lower Tg, Higher Elongation) reduce->flex process Improved Processability reduce->process

Caption: Logical relationships of MMA properties in PVC.

References

Protocol for the Purification of Monomethyl Adipate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the purification of monomethyl adipate (B1204190) via fractional vacuum distillation. This method is suitable for researchers, scientists, and drug development professionals who require high-purity monomethyl adipate, a valuable intermediate in various chemical syntheses. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for separating this compound from common impurities such as unreacted adipic acid, dimethyl adipate, and residual solvents.

This compound is typically synthesized through the esterification of adipic acid with methanol. The resulting crude product mixture often contains the desired this compound along with unreacted starting materials and the diester byproduct. Fractional vacuum distillation is an effective purification technique due to the significant differences in the boiling points of these components under reduced pressure. Adipic acid is solid at room temperature and has a very high boiling point, while dimethyl adipate is more volatile than this compound. This protocol leverages these properties to achieve efficient separation and yield a purified product.

Key Experimental Data

A summary of the relevant physical properties for the components typically found in a crude this compound mixture is provided below. This data is crucial for determining the optimal parameters for fractional vacuum distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced PressureMelting Point (°C)
This compound 160.17-162 °C at 10 mmHg[1][2]7-9[2][3]
Adipic Acid146.14337.5[3][4]205.5 °C at 10 mmHg[4]151-154[5]
Dimethyl Adipate174.20215 - 225109-110 °C at 14 mmHg[1][6][7]8[7][8]
Toluene (example solvent)92.14110.622 °C at 10 mmHg-95

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol describes the purification of crude this compound on a laboratory scale.

1. Materials and Equipment:

  • Reagents:

    • Crude this compound

  • Glassware and Equipment:

    • Round-bottom flask (distilling flask)

    • Vigreux column (or other fractional distillation column)

    • Distillation head (still head) with a thermometer adapter

    • Thermometer (-10 to 200 °C range)

    • Liebig condenser

    • Vacuum adapter (receiver adapter)

    • Multiple receiving flasks (round-bottom flasks)

    • Heating mantle with a stirrer

    • Magnetic stir bar

    • Vacuum pump (capable of reaching at least 10 mmHg)

    • Manometer (for monitoring pressure)

    • Cold trap (optional, but recommended to protect the vacuum pump)

    • Clamps and stands to secure the apparatus

    • Glass wool or aluminum foil for insulation

    • Vacuum grease

2. Pre-Distillation Setup:

  • Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assemble the Apparatus:

    • Place a magnetic stir bar in the distilling flask.

    • Add the crude this compound to the distilling flask. Do not fill the flask more than two-thirds full.

    • Connect the Vigreux column to the distilling flask.

    • Place the distillation head on top of the Vigreux column.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach the Liebig condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to the end of the condenser.

    • Place a receiving flask at the outlet of the vacuum adapter.

    • Use vacuum grease to lightly coat all ground glass joints to ensure a good seal.

    • Connect the vacuum adapter to a cold trap (if used) and then to the vacuum pump using thick-walled vacuum tubing.

    • Connect a manometer to the system to monitor the pressure.

    • Secure the entire apparatus using clamps and stands.

    • Place the distilling flask in a heating mantle resting on a lab jack. This allows for easy removal of the heat source.

3. Distillation Procedure:

  • Start the Vacuum: Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to approximately 10-15 mmHg. Check for any leaks if the desired pressure is not achieved.

  • Begin Stirring: Turn on the magnetic stirrer to ensure smooth boiling.

  • Apply Heat: Gradually heat the distilling flask using the heating mantle.

  • Collect the First Fraction (Low-Boiling Impurities):

    • Observe the temperature on the thermometer. Any residual solvent (e.g., toluene) and the more volatile dimethyl adipate will begin to distill first.

    • The boiling point of dimethyl adipate is approximately 109-110 °C at 14 mmHg.[1][6][7] At 10 mmHg, the boiling point will be slightly lower.

    • Collect this first fraction in the initial receiving flask. The temperature should remain relatively constant during the distillation of this fraction.

  • Change Receiving Flasks: Once the temperature begins to rise after the first fraction has been collected, or if the distillation rate slows significantly, change the receiving flask to collect the intermediate fraction.

  • Collect the Main Fraction (this compound):

    • Increase the heat gently. The temperature should rise and then stabilize at the boiling point of this compound at the system's pressure (approximately 162 °C at 10 mmHg).[1][2]

    • Collect the purified this compound in a clean receiving flask. The distillation should proceed at a steady rate of 1-2 drops per second.

    • If necessary, insulate the Vigreux column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Collect the Final Fraction (High-Boiling Impurities):

    • After the majority of the this compound has distilled, the temperature may start to rise again, indicating the presence of higher-boiling impurities like adipic acid (boiling point at 10 mmHg is 205.5 °C).[4]

    • Stop the distillation before these impurities distill over to ensure the purity of the main fraction.

  • Shutdown Procedure:

    • Lower and turn off the heating mantle.

    • Allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Visualizations

Experimental Workflow Diagram:

Monomethyl_Adipate_Purification cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_post Post-Distillation crude_mma Crude this compound assembly Apparatus Assembly crude_mma->assembly Charge Flask start_vacuum Apply Vacuum (~10-15 mmHg) assembly->start_vacuum start_heating Gradual Heating start_vacuum->start_heating collect_f1 Collect Fraction 1: Low-Boiling Impurities (e.g., Dimethyl Adipate) start_heating->collect_f1 collect_f2 Collect Fraction 2: This compound (~162°C @ 10 mmHg) collect_f1->collect_f2 Change Flask stop_distillation Stop Heating collect_f2->stop_distillation pure_mma Purified this compound cool_down Cool System stop_distillation->cool_down stop_distillation->cool_down vent Vent to Atmosphere cool_down->vent disassemble Disassemble vent->disassemble disassemble->pure_mma Isolate Product

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

References

Monomethyl Adipate: Industrial Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) (MMA), the monoester of adipic acid and methanol (B129727), is a versatile chemical intermediate with a growing range of industrial applications. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for its use in a variety of chemical syntheses. This document provides detailed application notes and experimental protocols for the key industrial uses of monomethyl adipate, including its role as a chemical intermediate, a solvent, a lubricant additive, and a plasticizer.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 627-91-8[1]
Molecular Formula C7H12O4[1][2]
Molecular Weight 160.17 g/mol [1]
Melting Point 7-9 °C[1]
Boiling Point 162 °C at 10 mmHg[1]
Density 1.081 g/mL at 25 °C[1]
Refractive Index n20/D 1.441
Flash Point 113 °C (closed cup)
Solubility Not miscible or difficult to mix with water[1]

Application 1: Chemical Intermediate in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its two distinct functional groups allow for sequential reactions, making it a key component in the synthesis of histone deacetylase (HDAC) inhibitors and selectin inhibitors.[1]

Synthesis of 1,3,4-Thiadiazole (B1197879) Hydroxamic Acid Derivatives (HDAC Inhibitors)

This compound can be used as a starting material in the multi-step synthesis of 1,3,4-thiadiazole hydroxamic acid derivatives, which have shown potential as histone deacetylase inhibitors for cancer therapy.[3]

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

HDAC_Inhibition

Caption: HDAC Inhibition by MMA Derivative.

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Hydroxamic Acid Derivative (General Pathway)

This protocol outlines a general synthetic route. Specific reaction conditions and reagents may vary depending on the desired final product.

Step 1: Synthesis of Adipic Acid Monomethyl Ester (this compound)

  • Materials: Adipic acid, Methanol, Sulfuric acid (catalyst), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve adipic acid in toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add methanol to the mixture. The molar ratio of adipic acid to methanol should be controlled to favor mono-esterification.

    • Heat the mixture to reflux (typically 80-85°C) for 2-4 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Step 2: Conversion to a Thiadiazole Intermediate (Example)

  • Materials: this compound, Thionyl chloride, Thiosemicarbazide (B42300), Phosphorus oxychloride.

  • Procedure:

    • Convert the carboxylic acid group of this compound to an acid chloride using thionyl chloride.

    • React the resulting acid chloride with thiosemicarbazide to form a thiosemicarbazone intermediate.

    • Cyclize the intermediate using a dehydrating agent like phosphorus oxychloride to form the 1,3,4-thiadiazole ring.

Step 3: Synthesis of the Hydroxamic Acid

  • Materials: Thiadiazole intermediate, Hydroxylamine (B1172632) hydrochloride, Base (e.g., potassium hydroxide).

  • Procedure:

    • Hydrolyze the methyl ester of the thiadiazole intermediate to the corresponding carboxylic acid.

    • Activate the carboxylic acid (e.g., by forming an acid chloride or using a coupling agent).

    • React the activated carboxylic acid with hydroxylamine to yield the final hydroxamic acid derivative.

Quantitative Data: Synthesis of this compound

Catalyst/MethodAdipic Acid (mmol)Methanol (equiv.)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid--80-85265[4]
Macroporous Cation Exchange Resin--20-1001-595.8 - 96.8[5]
Synthesis of Mannose-Linked Biphenylylacetic Acid Derivatives (Selectin Inhibitors)

This compound can serve as a linker to synthesize dimeric structures of mannose-linked biphenylylacetic acid derivatives, which act as inhibitors of selectin-mediated cell adhesion, a key process in inflammation.[6][7]

Signaling Pathway: Selectin-Mediated Cell Adhesion

Selectin_Adhesion

Caption: Inhibition of Selectin-Mediated Adhesion.

Experimental Protocol: General Synthesis of a Dimeric Selectin Inhibitor using MMA as a linker

This is a conceptual protocol. The actual synthesis is complex and involves multiple protection and deprotection steps.

Step 1: Functionalization of this compound

  • Procedure:

    • Activate both the carboxylic acid and the ester functionalities of this compound for subsequent coupling reactions. This may involve converting the carboxylic acid to an acid chloride and reducing the ester to an alcohol, followed by conversion to a leaving group.

Step 2: Synthesis of the Mannose-Biphenyl Moiety

  • Procedure:

    • Synthesize the mannose-linked biphenylylacetic acid monomer through a series of organic reactions.

Step 3: Dimerization

  • Procedure:

    • Couple two equivalents of the mannose-biphenyl moiety to the functionalized this compound linker through ester or ether linkages.

Application 2: Solvent for Fragrances

This compound and other adipate esters are used as solvents in the fragrance industry.[8] They are particularly useful for dissolving solid or highly viscous fragrance materials and can help to prolong the scent.

Experimental Protocol: Preparation of a Fragrance Tincture using this compound

  • Materials: this compound, Solid or viscous fragrance material (e.g., resin, absolute), Glass beaker, Stirring rod, Heating plate (optional).

  • Procedure:

    • Weigh the desired amount of the fragrance material and place it in a glass beaker.

    • Add this compound to the beaker. A common starting ratio is 1:4 (fragrance material to solvent), but this can be adjusted based on the solubility of the material.

    • Gently stir the mixture with a glass rod.

    • If the material does not dissolve at room temperature, gently warm the mixture on a heating plate while stirring. Do not overheat, as this can degrade the fragrance.

    • Once the fragrance material is completely dissolved, allow the solution to cool to room temperature.

    • Store the resulting tincture in a sealed, airtight container, away from light and heat.

Application 3: Lubricant Additive

Expected Performance Improvements with Adipate Ester Additives

Performance MetricExpected Improvement
Viscosity Index Increase
Pour Point Decrease
Oxidation Stability Increase
Friction Coefficient Decrease
Wear Decrease

Experimental Protocol: Evaluation of this compound as a Lubricant Additive

  • Materials: Base lubricant oil, this compound, Viscometer, Four-ball tester, Oxidation stability tester.

  • Procedure:

    • Prepare several blends of the base lubricant oil with varying concentrations of this compound (e.g., 1%, 2%, 5% w/w).

    • Viscosity Measurement: Determine the kinematic viscosity of each blend at 40°C and 100°C using a viscometer according to ASTM D445. Calculate the viscosity index.

    • Pour Point Determination: Measure the pour point of each blend according to ASTM D97 to assess low-temperature performance.

    • Friction and Wear Testing: Evaluate the anti-wear and friction-reducing properties of the blends using a four-ball tester according to ASTM D4172 or a similar method.

    • Oxidation Stability Test: Assess the resistance to oxidation of the blends using a standard method such as the Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).

    • Compare the results of the blends containing this compound to the neat base oil to quantify its effect as a lubricant additive.

Application 4: Plasticizer for Polymers

This compound and other adipate esters can be used as plasticizers for polymers like polyvinyl chloride (PVC), enhancing their flexibility and processing characteristics.[1] Methyl-ester-terminated polyesters with a low degree of branching have been shown to enhance the plasticizing efficiency.[9][10]

Expected Effects of Adipate Plasticizers on PVC Properties

Mechanical PropertyExpected Change
Tensile Strength Decrease
Elongation at Break Increase
Hardness (Shore A) Decrease
Glass Transition Temperature (Tg) Decrease

Experimental Protocol: Evaluation of this compound as a PVC Plasticizer

  • Materials: PVC resin, this compound, Thermal stabilizer, Other additives as required, Two-roll mill or similar mixing equipment, Hydraulic press, Tensile testing machine, Durometer, Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Compounding: Prepare a PVC formulation by mixing PVC resin with a specific concentration of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr), a thermal stabilizer, and any other necessary additives.

    • Use a two-roll mill to melt-mix the components until a homogeneous blend is achieved.

    • Sheet Preparation: Press the compounded PVC into sheets of a defined thickness using a hydraulic press at a suitable temperature and pressure.

    • Mechanical Testing:

      • Cut dumbbell-shaped specimens from the pressed sheets.

      • Measure the tensile strength and elongation at break using a tensile testing machine according to ASTM D638.

      • Measure the hardness (Shore A) of the sheets using a durometer according to ASTM D2240.

    • Thermal Analysis:

      • Determine the glass transition temperature (Tg) of the plasticized PVC samples using a Differential Scanning Calorimeter (DSC).

    • Compare the properties of the PVC plasticized with this compound to unplasticized PVC and PVC plasticized with a standard plasticizer (e.g., dioctyl phthalate (B1215562) - DOP).

Workflow for Evaluating this compound as a PVC Plasticizer

PVC_Plasticizer_Workflow Start Start Compounding PVC Compounding (PVC + MMA + Stabilizer) Start->Compounding Milling Two-Roll Milling Compounding->Milling Pressing Hydraulic Pressing (Sheet Formation) Milling->Pressing Testing Characterization of Plasticized PVC Sheets Pressing->Testing Mechanical Mechanical Testing (Tensile, Hardness) Testing->Mechanical Thermal Thermal Analysis (DSC for Tg) Testing->Thermal Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis End End Analysis->End

Caption: Workflow for PVC Plasticizer Evaluation.

Conclusion

This compound is a versatile and industrially significant chemical. Its utility as a synthetic intermediate in the pharmaceutical industry, coupled with its applications as a solvent, lubricant additive, and plasticizer, underscores its importance. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and optimize the use of this compound in their respective fields. Further research into the specific performance characteristics of this compound in lubricant and polymer formulations is warranted to fully realize its potential in these applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monomethyl adipate (B1204190) and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monomethyl adipate.

Question: My reaction yield is low. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, including incomplete reactions, side reactions, and purification losses. Here are key areas to troubleshoot:

  • Reaction Equilibrium: The esterification of adipic acid with methanol (B129727) is a reversible reaction.[1][2] To drive the equilibrium towards the formation of this compound, consider the following:

    • Use of Excess Methanol: Employing a significant molar excess of methanol can shift the equilibrium to favor the product side.[1][2] However, ratios beyond 15:1 (methanol to adipic acid) may not significantly increase conversion.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester product back to adipic acid. While not always practical for this specific synthesis on a lab scale without specialized equipment, be aware of its potential impact.

  • Side Reactions: The primary side reaction is the formation of the diester, dimethyl adipate, which reduces the selectivity for the desired monoester.[2][3]

    • Control Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. Using a stoichiometric amount or only a slight excess of methanol can help minimize the formation of the diester.[2]

    • Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times or excessively high temperatures can favor the formation of the more stable diester.

  • Catalyst Activity: The choice and handling of the catalyst are critical for reaction rate and efficiency.[2]

    • Catalyst Selection: Both homogeneous acids (e.g., sulfuric acid) and heterogeneous catalysts (e.g., Amberlyst resins, acidic aluminas) can be used.[1][3][4][5] Heterogeneous catalysts can simplify purification.

    • Catalyst Loading: Increasing the catalyst loading can increase the reaction rate.[1] However, an excessive amount may lead to unwanted side reactions or complicate workup.

    • Catalyst Deactivation: Ensure your catalyst is active. For instance, solid acid catalysts may need to be dried before use to remove adsorbed water.[1]

  • Purification: Significant product loss can occur during the workup and purification stages.[6]

    • Extraction: Ensure efficient separation of the product from unreacted adipic acid and the diester byproduct. Cooling the reaction mixture in a solvent like toluene (B28343) can help precipitate unreacted adipic acid.[7]

    • Distillation: Careful distillation is required to separate this compound from methanol, solvent, and dimethyl adipate.

Question: I am observing a significant amount of dimethyl adipate in my product mixture. How can I suppress its formation?

Answer:

Formation of dimethyl adipate is a common challenge. To enhance selectivity for the monomethyl ester, consider these strategies:

  • Molar Ratio Adjustment: As mentioned, avoid a large excess of methanol if high selectivity for the monoester is desired.

  • Reaction Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the optimal yield of the monoester is achieved, before significant diester formation occurs.[1]

  • Initial Addition of Dimethyl Adipate: A patented method suggests that having dimethyl adipate present at the start of the reaction can suppress the further formation of the diester as a byproduct.[3]

Question: My reaction seems to be very slow or has stalled. What should I do?

Answer:

A slow or stalled reaction can be due to several factors:

  • Insufficient Catalyst: The amount of catalyst may be too low for the scale of your reaction.

  • Catalyst Deactivation: The catalyst may have lost its activity. If using a solid catalyst, ensure it has been properly activated and stored.

  • Low Temperature: While higher temperatures can promote diester formation, a temperature that is too low will result in a very slow reaction rate. The reaction rate generally increases with temperature.[1][4]

  • Poor Mixing: Ensure efficient stirring to maximize the contact between reactants and the catalyst, especially when using a heterogeneous catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing this compound?

A1: Typical conditions involve reacting adipic acid with methanol in the presence of an acid catalyst. The temperature can range from refluxing methanol (around 65°C) to higher temperatures depending on the setup and catalyst.[1][3] The molar ratio of methanol to adipic acid is a critical parameter to control for yield and selectivity.[1]

Q2: Which catalyst is best for this compound synthesis?

A2: The "best" catalyst depends on the specific requirements of your synthesis, such as desired yield, selectivity, and ease of purification.

  • Homogeneous Catalysts (e.g., Sulfuric Acid): These are often highly active but can be corrosive and require neutralization and removal during workup, which can complicate purification.[8]

  • Heterogeneous Catalysts (e.g., Amberlyst resins, Alumina): These are solid acid catalysts that can be easily removed from the reaction mixture by filtration.[1][5][7] This simplifies purification and allows for potential catalyst recycling.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by tracking the disappearance of adipic acid or the formation of the mono- and di-esters. Common analytical techniques include:

  • Titration: Samples can be titrated with a standard base solution to determine the amount of unreacted carboxylic acid groups.[1]

  • Gas Chromatography (GC): GC analysis can be used to quantify the amounts of adipic acid, this compound, and dimethyl adipate in the reaction mixture.[1][7]

  • Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction's progress by visualizing the spots corresponding to the starting material and products.[2]

Q4: What is the role of a reflux condenser in this synthesis?

A4: A reflux condenser is essential when heating the reaction mixture, especially when using an excess of a volatile alcohol like methanol. It prevents the loss of solvent and reactant from the reaction vessel by cooling the vapors and returning the condensate to the flask, allowing the reaction to be maintained at the boiling point of the solvent for an extended period without loss of material.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on adipic acid conversion and product yield.

Table 1: Effect of Methanol to Adipic Acid Molar Ratio on Adipic Acid Conversion

Methanol:Adipic Acid Molar RatioCatalystTemperature (°C)Adipic Acid Conversion (%)Reference
10:1Amberlyst 1550>90 (after ~5h)[1]
15:1Amberlyst 1550>95 (after ~5h)[1]
20:1Amberlyst 1550~95 (after ~5h)[1]

Note: The study cited measured total acid conversion, which includes conversion to both monomethyl and dimethyl adipate.

Table 2: Reported Yields of this compound Under Various Conditions

Adipic Acid (mmol)Methanol (equiv.)CatalystConditionsYield (%)Reference
5~50Al2O3Room temp, 48h80[5]
Not specifiedNot specifiedSulfuric Acid80-85°C, 2h65[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Heterogeneous Catalyst

This protocol is a general guideline based on literature procedures.[1][5]

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, reflux condenser, and magnetic stir bar) is clean and dry.

  • Reactant Charging: To the round-bottom flask, add adipic acid and the desired amount of methanol.

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., Amberlyst 15 or dried Al2O3). The catalyst loading can vary, a typical starting point is 5-10% by weight of the adipic acid.[1]

  • Reaction Setup: Assemble the reflux condenser on the flask and place the setup in a heating mantle on a magnetic stir plate.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by GC, TLC, or titration.

  • Workup:

    • Once the desired conversion is reached, cool the mixture to room temperature.

    • Remove the catalyst by filtration.

    • The excess methanol and any solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to separate the this compound from unreacted adipic acid and dimethyl adipate.

Visualizations

Monomethyl_Adipate_Synthesis_Pathway Adipic_Acid Adipic Acid Monomethyl_Adipate This compound Adipic_Acid->Monomethyl_Adipate + Methanol - Water Methanol1 Methanol Monomethyl_Adipate->Adipic_Acid + Water - Methanol Dimethyl_Adipate Dimethyl Adipate (Side Product) Monomethyl_Adipate->Dimethyl_Adipate + Methanol - Water Water1 Water Methanol2 Methanol Dimethyl_Adipate->Monomethyl_Adipate + Water - Methanol Water2 Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactants Charge Adipic Acid, Methanol, and Catalyst Heat_and_Stir Heat to Desired Temperature with Stirring Charge_Reactants->Heat_and_Stir Monitor Monitor Reaction Progress (TLC, GC) Heat_and_Stir->Monitor Cool_and_Filter Cool Reaction and Filter Catalyst Monitor->Cool_and_Filter Remove_Volatiles Remove Excess Methanol (Rotary Evaporation) Cool_and_Filter->Remove_Volatiles Purify Purify by Vacuum Distillation Remove_Volatiles->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Esterification of Adipic Acid for Dimethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of dimethyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical species involved in the esterification of adipic acid with methanol (B129727)?

The primary reaction involves adipic acid, a dicarboxylic acid, and methanol, a simple alcohol, reacting in the presence of a catalyst to form dimethyl adipate and water. An intermediate, monomethyl adipate, is also formed during the reaction.

Q2: What is the most common byproduct in the synthesis of dimethyl adipate, and why does it form?

The most common byproduct is this compound. This occurs when only one of the two carboxylic acid groups on the adipic acid molecule has been esterified. Incomplete reaction due to insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to a higher concentration of this monoester in the final product mixture.

Q3: Can other side reactions occur during the esterification of adipic acid?

Yes, particularly at higher temperatures, intermolecular esterification can occur, leading to the formation of oligomeric or polymeric polyester (B1180765) byproducts. This can result in a waxy or solid substance in the reaction mixture, reducing the yield of the desired dimethyl adipate.

Q4: How can the formation of the monoester and polyester byproducts be minimized?

To minimize the formation of this compound, it is crucial to drive the reaction to completion. This can be achieved by:

  • Using an excess of methanol: Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. An alcohol-to-acid molar ratio of 15:1 has been shown to give a high conversion.[1]

  • Effective water removal: Water is a byproduct of the esterification, and its presence can reverse the reaction.[2] Techniques like azeotropic distillation with a Dean-Stark trap can be employed.

  • Optimizing reaction time and temperature: Ensuring the reaction is allowed to proceed for a sufficient duration at an appropriate temperature will maximize the conversion to the diester.

To prevent polyesterification, it is important to avoid excessively high temperatures. Sticking to the reflux temperature of methanol (around 65 °C) is generally recommended for standard lab-scale synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of dimethyl adipate.

Issue 1: Low Yield of Dimethyl Adipate

Possible Causes & Solutions:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.

    • Solution: Increase the molar ratio of methanol to adipic acid. Ratios of 10:1 to 20:1 are commonly used to shift the equilibrium towards the product.[1] A 15:1 ratio has been identified as optimal in some studies.[1]

    • Solution: Remove water as it is formed. For laboratory-scale synthesis, a Dean-Stark apparatus with a suitable solvent like toluene (B28343) can be used for azeotropic removal of water.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or may be present in an insufficient quantity.

    • Solution: Ensure the catalyst is active. If using a solid catalyst like an ion-exchange resin, ensure it has been properly stored and handled. For acid catalysts like sulfuric acid, ensure the correct catalytic amount is used.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution: For most standard procedures using an acid catalyst, refluxing at the boiling point of methanol (approximately 65°C) is sufficient.

Issue 2: Presence of a Waxy or Polymeric Substance in the Product

Possible Cause & Solution:

  • Polyesterification: At elevated temperatures, adipic acid can undergo intermolecular esterification to form polyesters.

    • Solution: Maintain a controlled reaction temperature. Avoid temperatures significantly above the reflux temperature of methanol. If a higher temperature is required for a specific catalyst, carefully monitor the reaction for the formation of insoluble materials.

Issue 3: Difficulty in Product Purification

Possible Cause & Solution:

  • Presence of Unreacted Adipic Acid and this compound: These acidic impurities can complicate the isolation of pure dimethyl adipate.

    • Solution: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.

    • Solution: Column chromatography can be used to separate the dimethyl adipate from the monoester and any remaining starting material.

Data on Reaction Parameters and Yields

The following table summarizes the impact of different catalysts and reaction conditions on the conversion of adipic acid and the yield of dimethyl adipate, based on available literature.

CatalystMethanol:Adipic Acid Molar RatioTemperature (°C)Reaction Time (h)Adipic Acid Conversion (%)Dimethyl Adipate Yield (%)Reference
Amberlyst 1515:150->90-[1]
Amberlyst 1520:160-~95-[1]
No Catalyst (Pre-esterification)3:1120284.2-[3]
No Catalyst (Pre-esterification)3:1140295.6-[3]
Al2O3----9[4]
Solid Basic Catalysts (MgO, Ca(OCH3)2)-2601.5 - 2-25-30[5][6]

Experimental Protocols

Detailed Method for Laboratory-Scale Synthesis of Dimethyl Adipate

This protocol describes a general method for the synthesis of dimethyl adipate from adipic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Adipic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid and a stoichiometric excess of anhydrous methanol (e.g., a 15:1 molar ratio of methanol to adipic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of adipic acid).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted adipic acid or this compound.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude dimethyl adipate can be purified by vacuum distillation or flash column chromatography to obtain the final product.

Analytical Characterization

Interpreting Analytical Data

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the components of the reaction mixture.

    • Dimethyl Adipate: The electron ionization (EI) mass spectrum of dimethyl adipate will show a molecular ion (M+) peak at m/z 174.[7] Key fragmentation peaks include the loss of a methoxy (B1213986) group ([M-31]+) at m/z 143.[7]

    • Adipic Acid: Being non-volatile, adipic acid requires derivatization (e.g., silylation) for GC-MS analysis. The di-TMS derivative of adipic acid shows a molecular ion at m/z 290.[7]

    • This compound: This intermediate will have a retention time between that of derivatized adipic acid and dimethyl adipate and will show a characteristic mass spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of the reaction by observing the changes in characteristic functional group peaks.

    • Adipic Acid (starting material): The spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[8]

    • Dimethyl Adipate (product): The broad O-H peak will disappear, and the C=O stretch of the ester will be observed (typically around 1735 cm⁻¹). The spectrum will also show C-O stretching vibrations.

    • Incomplete Reaction: The presence of a broad O-H peak in the final product spectrum indicates the presence of unreacted adipic acid or the this compound intermediate.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Dimethyl Adipate Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of dimethyl adipate.

Troubleshooting_Low_Yield start Low Yield of Dimethyl Adipate check_reaction_completion Analyze reaction mixture (TLC, GC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction complete_reaction Reaction is Complete incomplete_reaction->complete_reaction No increase_methanol Increase Methanol:Acid Ratio (e.g., to 15:1 or higher) incomplete_reaction->increase_methanol Yes check_catalyst Check Catalyst Activity and Concentration complete_reaction->check_catalyst remove_water Implement Water Removal (e.g., Dean-Stark trap) increase_methanol->remove_water increase_time_temp Increase Reaction Time or Optimize Temperature remove_water->increase_time_temp catalyst_ok Catalyst is Active and Concentration is Correct check_catalyst->catalyst_ok OK replace_catalyst Use Fresh/More Catalyst check_catalyst->replace_catalyst Inactive/Insufficient check_side_reactions Analyze for Byproducts (e.g., polyesters) catalyst_ok->check_side_reactions no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No polyester_formation Polyester Formation Detected check_side_reactions->polyester_formation Yes optimize_purification Optimize Purification Protocol no_side_reactions->optimize_purification lower_temp Lower Reaction Temperature polyester_formation->lower_temp

Caption: A step-by-step guide to diagnosing and resolving low yields.

Reaction Pathway and Competing Side Reaction

This diagram illustrates the main reaction pathway for the formation of dimethyl adipate and the competing side reaction of polyesterification.

Reaction_Pathway cluster_main_reaction Main Esterification Pathway cluster_side_reaction Competing Side Reaction adipic_acid Adipic Acid monoester This compound (Intermediate) adipic_acid->monoester + CH3OH - H2O polyester Polyester (Byproduct) adipic_acid->polyester + Adipic Acid/Ester - H2O (High Temperature) diester Dimethyl Adipate (Product) monoester->diester + CH3OH - H2O monoester->polyester + Adipic Acid/Ester - H2O (High Temperature)

Caption: The desired reaction versus the formation of polyester byproducts.

References

Technical Support Center: Selective Mono-esterification of Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective mono-esterification of adipic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-esterification of adipic acid?

The main challenge is controlling the reaction to favor the formation of the mono-ester over the di-ester.[1] Adipic acid is a symmetrical dicarboxylic acid, making it susceptible to esterification at both ends.[2] Over-esterification leads to the formation of di-esters, which reduces the yield of the desired mono-ester and complicates the purification process.[1][2]

Q2: How does the alcohol-to-adipic acid molar ratio affect mono-ester selectivity?

The molar ratio of alcohol to adipic acid is a critical parameter. To favor mono-esterification, it is generally recommended to use a stoichiometric amount or only a slight excess of the alcohol.[2] Using a large excess of alcohol can shift the reaction equilibrium towards the formation of the di-ester, according to Le Chatelier's principle.[2] For instance, in the esterification of adipic acid with methanol (B129727) using Amberlyst 15 as a catalyst, an alcohol-to-acid ratio of 15:1 was found to give the highest conversion, with no significant increase at a 20:1 ratio.[3]

Q3: What is the role of the catalyst in this reaction?

Catalysts are used to increase the reaction rate and allow the system to reach equilibrium faster.[2] They do not change the equilibrium position itself. Common catalysts include strong mineral acids like sulfuric acid, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), and enzymes (lipases).[2][3] Acid catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2]

Q4: What are the advantages of using a heterogeneous catalyst like Amberlyst 15 or alumina?

Heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to strong mineral acids. This simplifies the work-up procedure and can lead to a more environmentally friendly process.

Q5: Can enzymatic catalysts be used for this reaction?

Yes, enzymes, particularly lipases, can be effective catalysts for the mono-esterification of adipic acid.[2] They often operate under mild conditions and can exhibit high selectivity, offering a green alternative to chemical catalysts.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Mono-ester

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Ensure the reaction has been allowed to run for the recommended time for the specific protocol. Monitor the reaction progress using techniques like titration or gas chromatography.[3]

    • Low Temperature: While lower temperatures can favor mono-ester formation, they also slow down the reaction rate.[2] Consider a moderate temperature increase or a longer reaction time.

    • Catalyst Inactivity: Ensure the catalyst is active. For example, acid catalysts should not be neutralized, and enzymatic catalysts should be stored properly to maintain their activity.[2]

  • Formation of Di-ester:

    • Excess Alcohol: Reduce the molar ratio of the alcohol to adipic acid.[2]

    • High Temperature: High temperatures can promote the formation of the di-ester. Running the reaction at a lower temperature may improve selectivity.[2]

  • Reaction Equilibrium:

    • Water Removal: The esterification reaction produces water as a byproduct. Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the products and increase the overall yield.[2]

Issue 2: Difficult Purification of the Mono-ester

Possible Causes & Solutions:

  • Presence of Unreacted Adipic Acid:

    • Base Wash: Unreacted adipic acid can be removed by washing the organic extract with a mild basic solution, such as saturated sodium bicarbonate, to form the water-soluble salt.[2]

  • Contamination with Di-ester:

    • Fractional Distillation: If there is a sufficient boiling point difference between the mono-ester and di-ester, fractional distillation under reduced pressure can be an effective separation method.

    • Column Chromatography: For smaller-scale purifications, column chromatography can be used to separate the mono-ester from the di-ester and other impurities based on polarity differences.[4]

  • Residual Catalyst:

    • Aqueous Wash: For homogeneous acid catalysts like sulfuric acid, washing the reaction mixture with water and then a mild base will remove the catalyst.[2]

    • Filtration: Heterogeneous catalysts can be easily removed by filtration at the end of the reaction.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Adipic Acid Esterification

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion (%)Mono-ester Yield (%)Di-ester Yield (%)Reference
Sulfuric AcidEthanol (B145695)-~80 (reflux)----
Amberlyst 15Methanol15:150-High--[3]
Amberlyst 35Methanol15:1 and 20:140-70-Increases with temp.--
Alumina (Al2O3)Methanol50:12524hLowHigh selectivity-[5]
Alumina (Al2O3)Ethanol40:1--Increased with catalyst conc.Very High-[5]
LipaseVarious-30-70>2h---[6]

Note: The table provides a summary of available data. " - " indicates that the specific data point was not available in the cited sources.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Mono-esterification of Adipic Acid with Ethanol

This protocol is a general method for the synthesis of adipate (B1204190) esters using a strong acid catalyst.

Materials:

  • Adipic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Toluene (for Dean-Stark apparatus, optional)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine adipic acid, absolute ethanol (in a controlled molar ratio to favor mono-esterification), and a catalytic amount of concentrated sulfuric acid.[2]

  • If using a Dean-Stark apparatus for water removal, fill the side arm with toluene.[2]

  • Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C) with stirring.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or titration of unreacted acid).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the ester does not precipitate, transfer the mixture to a separatory funnel and extract it with an organic solvent like ethyl acetate.[2]

  • Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid.[2]

  • Wash again with deionized water to remove any residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Heterogeneous Catalysis using Amberlyst 15 for Mono-methylation of Adipic Acid

This protocol utilizes a solid acid catalyst, which simplifies product work-up.

Materials:

  • Adipic Acid

  • Methanol

  • Amberlyst 15 resin

  • Para-cymene (internal standard for GC, optional)

Equipment:

  • Three-necked glass reactor

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Pre-treat the Amberlyst 15 catalyst by drying it in a vacuum oven.[3]

  • In a three-necked glass reactor equipped with a stirrer and reflux condenser, add adipic acid and methanol. A molar ratio of 15:1 (methanol:adipic acid) is a good starting point.[3]

  • Bring the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring.[3]

  • Add the pre-treated Amberlyst 15 catalyst to the reaction mixture to initiate the reaction. A catalyst loading of around 7% w/w can be used.[3]

  • Maintain the reaction at the set temperature with vigorous stirring to ensure good contact between reactants and the catalyst.[3]

  • Monitor the reaction by taking samples periodically and analyzing them by titration against a standard NaOH solution or by gas chromatography.[3]

  • Once the desired conversion is achieved, cool the reactor to room temperature.

  • Separate the Amberlyst 15 catalyst from the reaction mixture by filtration. The catalyst can be washed and dried for potential reuse.

  • The filtrate contains the product mixture. The excess methanol can be removed by distillation.

  • The remaining crude product can be purified by vacuum distillation or crystallization to isolate the monomethyl adipate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Adipic Acid + Alcohol Setup Set up Reaction (Flask, Condenser, etc.) Reactants->Setup Catalyst Select Catalyst (e.g., H2SO4, Amberlyst) Catalyst->Setup Heat Heat and Stir (Control Temperature) Setup->Heat Monitor Monitor Progress (TLC, GC, Titration) Heat->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Separate Separate Catalyst (Filtration/Wash) Cool->Separate Extract Extraction & Washing Separate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Distillation/Chromatography) Concentrate->Purify Product Pure Mono-ester Purify->Product

Caption: General experimental workflow for selective mono-esterification of adipic acid.

Troubleshooting_Guide cluster_low_conv Troubleshooting Low Conversion cluster_high_conv Troubleshooting Low Selectivity Start Low Mono-ester Yield Check_Conversion Check Reaction Conversion (GC/Titration) Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion High_Conversion Conversion is High Check_Conversion->High_Conversion Time Increase Reaction Time Low_Conversion->Time Possible Cause: Incomplete Reaction Temp Optimize Temperature Low_Conversion->Temp Possible Cause: Suboptimal Conditions Catalyst Check Catalyst Activity Low_Conversion->Catalyst Possible Cause: Inactive Catalyst Molar_Ratio Adjust Alcohol:Acid Ratio (Decrease Alcohol) High_Conversion->Molar_Ratio Possible Cause: Di-ester Formation Temp_Selectivity Lower Reaction Temperature High_Conversion->Temp_Selectivity Possible Cause: Di-ester Formation Purification Optimize Purification (Distillation/Chromatography) High_Conversion->Purification Possible Cause: Loss during Work-up

Caption: Troubleshooting decision tree for low mono-ester yield.

References

Technical Support Center: Purification of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Monomethyl Adipate (B1204190) (MMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Monomethyl Adipate (MMA) reaction mixture?

The most prevalent impurities encountered after the synthesis of MMA via the esterification of adipic acid with methanol (B129727) are:

  • Unreacted Adipic Acid: Due to incomplete reaction, this solid starting material is often present.

  • Dimethyl Adipate (DMA): This is the diester byproduct formed from the further esterification of MMA.[1] Its separation can be challenging due to its structural similarity to MMA.

  • Residual Catalyst: If an acid catalyst like sulfuric acid is used, it will be present in the crude product.

  • Solvent: The solvent used for the reaction (e.g., toluene) will also be present.

Q2: My crude product is a slurry. How should I handle the initial purification step?

If your reaction mixture is a slurry at room temperature, it is likely due to the presence of unreacted adipic acid, which is a solid.

  • Solution: A simple and effective first step is to cool the mixture (e.g., to 15-25°C) to further precipitate the adipic acid. The solid can then be removed by filtration.[2] The resulting filtrate will be an enriched solution of your monoester and diester in the reaction solvent.

Q3: I'm having trouble separating this compound (MMA) from Dimethyl Adipate (DMA) by distillation. What can I do?

This is a common challenge due to their relatively close boiling points. MMA has a boiling point of 162°C at 10 mmHg, and while DMA's boiling point is slightly higher, complete separation by simple distillation is difficult.

  • Troubleshooting Steps:

    • Use Fractional Distillation: A fractionating column packed with structured packing or random packing (like Raschig rings or metal sponges) will provide the necessary theoretical plates for a more efficient separation.

    • Optimize Vacuum: Ensure your vacuum system is free of leaks and can maintain a stable, low pressure (e.g., -0.09 to -0.1 MPa).[2] Fluctuations in pressure will lead to unstable boiling points and poor separation.[3]

    • Control the Temperature Gradient: A slow and steady increase in the distillation head temperature is crucial. A sharp rise in temperature can indicate that a lower boiling point impurity has been removed and your desired product is beginning to distill.

    • Monitor Fractions: Collect multiple small fractions and analyze their purity using Gas Chromatography (GC) to identify the fractions with the highest MMA content.

Q4: After washing my organic layer with a basic solution, I'm seeing an emulsion form. How can I resolve this?

Emulsion formation is a frequent issue during the liquid-liquid extraction of esterification reaction mixtures.

  • Troubleshooting Steps:

    • Allow it to Stand: Give the separatory funnel some time to rest. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently invert and swirl the separatory funnel.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes be effective.

Q5: How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of your MMA.

  • Gas Chromatography (GC): This is the most common and effective method. It can separate and quantify MMA, DMA, residual solvent, and other volatile impurities.[2][4] A Flame Ionization Detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for purity assessment, especially for non-volatile impurities.

  • Titration: To quantify the amount of residual acidic impurities (like unreacted adipic acid), you can perform a simple acid-base titration with a standardized solution of sodium hydroxide (B78521).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in sufficient concentration.

Data Presentation

ParameterExample 1Example 2Example 3
Cooling Temperature (for Adipic Acid Removal) 15°C20°C25°C
Washing (Deionized Water to Adipic Acid Ratio) 6:1 (w/w)5.5:1 (w/w)5:1 (w/w)
Reduced Pressure for Distillation -0.1 MPa-0.098 MPa-0.096 MPa
Distillation Temperature 45°C60°C50°C
Final Product Purity (by GC) 99.51%99.16%99.27%
Free Acid Impurity (by GC) 0.08%0.11%0.31%
Total Recovery 96.8%96.0%96.3%
Data adapted from patent CN102898306A.[2]

Experimental Protocols

Protocol 1: Removal of Unreacted Adipic Acid and Acidic Impurities

This protocol describes the initial workup of a crude reaction mixture to remove solid adipic acid and any acidic catalysts.

  • Cooling and Filtration:

    • Cool the crude reaction mixture (in a solvent like toluene) to a temperature between 15-25°C.[2]

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete precipitation of the unreacted adipic acid.

    • Filter the slurry through a Büchner funnel to remove the solid adipic acid. The collected solid can be saved for reuse.

  • Liquid-Liquid Extraction (Acid Wash):

    • Transfer the filtrate to a separatory funnel.

    • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

    • Add the basic solution to the separatory funnel (a common ratio is 1 part aqueous solution to 4 parts organic solution).

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup (from CO₂ evolution if using bicarbonate). Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the wash with the basic solution, followed by one or two washes with deionized water, and a final wash with brine.

  • Drying:

    • Drain the washed organic layer into a clean, dry flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the solution is clear.

    • Filter or decant the dried organic solution to remove the drying agent.

Protocol 2: Purification by Vacuum Distillation

This protocol details the final purification step to isolate this compound from Dimethyl Adipate and the solvent.

  • Solvent Removal:

    • If the concentration of MMA in the solvent is low, first remove the bulk of the solvent using a rotary evaporator.

  • Setup for Fractional Vacuum Distillation:

    • Assemble a fractional distillation apparatus with a vacuum adapter, a short fractionating column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly greased and sealed to prevent vacuum leaks.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Begin by slowly reducing the pressure in the system to the target level (e.g., -0.09 to -0.1 MPa or approximately 10 mmHg).[2][5]

    • Once the vacuum is stable, gradually heat the distillation flask using a heating mantle.

    • Collect any initial low-boiling fractions, which will likely be residual solvent.

    • Monitor the head temperature closely. This compound will distill at approximately 162°C at 10 mmHg.[5]

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of MMA under the applied vacuum.

    • Any higher-boiling residue will contain the Dimethyl Adipate.

    • Discontinue heating before the distillation flask goes to dryness.

Visualizations

Below are diagrams illustrating key workflows in the purification of this compound.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Washing / Extraction cluster_2 Final Purification Crude Crude Reaction Mixture (MMA, DMA, Adipic Acid, Solvent) Cooling Cool & Filter Crude->Cooling Filtrate Filtrate (MMA, DMA in Solvent) Cooling->Filtrate Solid Solid Adipic Acid (Recycle) Cooling->Solid Wash Liquid-Liquid Extraction (Wash with aq. NaHCO3) Filtrate->Wash Washed_Organic Washed Organic Layer Wash->Washed_Organic Aqueous_Waste Aqueous Waste (Acid Salts) Wash->Aqueous_Waste Drying Dry with MgSO4 Washed_Organic->Drying Dried_Solution Dried Solution Drying->Dried_Solution Distillation Fractional Vacuum Distillation Dried_Solution->Distillation MMA_Product Pure this compound Distillation->MMA_Product DMA_Residue High-Boiling Residue (Mainly DMA) Distillation->DMA_Residue Solvent_Forerun Solvent Forerun Distillation->Solvent_Forerun

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Distillation Start Problem: Poor Separation of MMA/DMA Q1 Is the vacuum stable? Start->Q1 A1_No Check for Leaks: - Greased joints? - Hose connections? - Pump oil level? Q1->A1_No No Q2 Is a fractionating column being used? Q1->Q2 Yes A1_Yes Check Temperature Gradient A2_No Install a packed fractionating column Q2->A2_No No Q3 Is heating too rapid? Q2->Q3 Yes A2_Yes Increase reflux ratio or use more efficient packing A3_Yes Reduce heating mantle setting and allow for equilibration Q3->A3_Yes Yes A3_No Collect smaller fractions and analyze by GC Q3->A3_No No

Caption: Troubleshooting logic for vacuum distillation issues.

References

Technical Support Center: Optimizing Monomethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of monomethyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing monomethyl adipate?

A1: The most common method is the direct acid-catalyzed esterification of adipic acid with methanol (B129727), often referred to as Fischer esterification.[1] This reaction is reversible and requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1] Alternative methods include enzymatic synthesis using lipases, which offers high selectivity under milder conditions, and transesterification from dimethyl adipate.[1][2] Another approach involves the partial hydrolysis of dimethyl adipate.[3]

Q2: How can the progress of the esterification reaction be monitored?

A2: Reaction progress can be monitored by tracking the consumption of the acidic starting material, adipic acid. This is commonly done through titration of reaction aliquots with a standardized solution of a strong base, like sodium hydroxide, using an indicator such as phenolphthalein.[4] Additionally, gas chromatography (GC) can be used to quantify the amounts of this compound, dimethyl adipate, and unreacted adipic acid (after derivatization) in the reaction mixture.[4]

Q3: What are the main byproducts in this compound synthesis, and how can their formation be minimized?

A3: The primary byproduct is dimethyl adipate, formed by the further esterification of this compound.[1] Its formation is favored by an excess of methanol, high temperatures, and prolonged reaction times. To minimize the formation of dimethyl adipate, it is crucial to control the stoichiometry of the reactants, carefully manage the reaction temperature and time, and consider adding dimethyl adipate to the initial reaction mixture to shift the equilibrium.[5]

Q4: How can the purity of the final product be enhanced?

A4: Purification typically involves several steps. After the reaction, the catalyst is neutralized and removed. Unreacted adipic acid can be precipitated by cooling the reaction mixture and removed by filtration.[6] The filtrate can then be washed with water to remove any remaining salts or acids.[6] Final purification is often achieved by vacuum distillation, which separates the this compound from the higher-boiling dimethyl adipate and any non-volatile impurities.[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound
  • Possible Cause: The esterification reaction is reversible and may have reached equilibrium without proceeding to completion.[1]

    • Solution: To shift the equilibrium towards the product side, one of the products, water, must be removed as it is formed. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, using an excess of one reactant (typically methanol) can also drive the reaction forward.[1]

  • Possible Cause: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and active. For acid catalysts like sulfuric acid, check for proper concentration. The catalyst loading should be optimized; typically, a small percentage relative to the limiting reactant is sufficient.[4]

  • Possible Cause: Suboptimal reaction temperature or time.

    • Solution: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions. A typical temperature range is 60-100°C.[5] The reaction should be monitored until no further consumption of the starting material is observed.

Issue 2: High Concentration of Dimethyl Adipate Byproduct
  • Possible Cause: The molar ratio of methanol to adipic acid is too high.

    • Solution: Carefully control the stoichiometry. While a slight excess of methanol can favor the formation of the monoester, a large excess will drive the reaction towards the diester. A molar ratio of methanol to adipic acid between 0.8 and 1.2 is often recommended.[5]

  • Possible Cause: The reaction was allowed to proceed for too long or at too high a temperature.

    • Solution: Monitor the reaction closely and stop it once the maximum concentration of this compound is reached. Lowering the reaction temperature can also help to slow down the second esterification step.[5]

  • Possible Cause: Inherent equilibrium favoring diester formation under the chosen conditions.

    • Solution: A patented strategy involves adding a certain amount of dimethyl adipate (0.3 to 0.7 moles per mole of adipic acid) to the initial reaction mixture. This suppresses the net formation of new dimethyl adipate.[5]

Issue 3: Difficulty in Separating this compound from Unreacted Adipic Acid
  • Possible Cause: Inefficient initial separation.

    • Solution: After the reaction, cooling the mixture in a solvent like toluene (B28343) can cause the unreacted adipic acid to precipitate, allowing for its removal by filtration.[6]

  • Possible Cause: Inadequate purification technique.

    • Solution: Vacuum distillation is a highly effective method for separating this compound from the non-volatile adipic acid. Ensure the vacuum is sufficiently high and the column has adequate theoretical plates for good separation.[7]

Optimized Reaction Conditions

The following table summarizes optimized conditions for this compound synthesis based on literature data. The optimal conditions can vary depending on the specific catalyst and experimental setup.

ParameterRecommended RangeNotes
Molar Ratio (Methanol:Adipic Acid) 0.8:1 to 1.2:1A slight excess of methanol can be beneficial, but a large excess promotes diester formation.[5]
Catalyst Sulfuric Acid, p-TsOH, Amberlyst 15Acid catalysts are common. Heterogeneous catalysts like Amberlyst 15 can simplify purification.[4]
Catalyst Loading 1-10% (w/w of adipic acid)The optimal loading depends on the catalyst's activity.[4]
Temperature 60 - 100 °CHigher temperatures increase the reaction rate but may also promote byproduct formation.[5]
Reaction Time 1 - 6 hoursMonitor reaction progress to determine the optimal time.[4][5]
Solvent Toluene, Benzene, or neatA solvent can aid in azeotropic water removal.[5]

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound via Fischer esterification.

Materials:

  • Adipic acid

  • Methanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Toluene (optional, for azeotropic water removal)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. If using a solvent for azeotropic removal of water, a Dean-Stark apparatus should be placed between the flask and the condenser.

  • To the flask, add adipic acid and methanol in the desired molar ratio. If using a solvent, add it at this stage.

  • Slowly and carefully add the acid catalyst to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the reaction progress by titration or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If unreacted adipic acid precipitates, remove it by filtration.

  • Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (Adipic Acid, Methanol) catalyst 2. Add Catalyst (e.g., H2SO4) reactants->catalyst reflux 3. Heat to Reflux (60-100°C) catalyst->reflux monitor 4. Monitor Progress (Titration/GC) reflux->monitor cool 5. Cool & Filter (Remove unreacted Adipic Acid) monitor->cool neutralize 6. Neutralize & Wash cool->neutralize dry 7. Dry Organic Layer neutralize->dry evaporate 8. Evaporate Solvent dry->evaporate distill 9. Vacuum Distillation evaporate->distill product Pure this compound distill->product

General experimental workflow for this compound synthesis.

troubleshooting_guide cluster_low_yield Low Yield cluster_byproduct High Dimethyl Adipate cluster_separation Separation Issues start Problem Encountered q_equilibrium Is water being removed? start->q_equilibrium q_conditions Are time/temp too high? start->q_conditions q_precipitation Is adipic acid precipitating? start->q_precipitation s_remove_water Use Dean-Stark / Dehydrating Agent q_equilibrium->s_remove_water No q_ratio Is reactant ratio optimal? q_equilibrium->q_ratio Yes s_adjust_ratio Adjust Methanol:Acid Ratio q_ratio->s_adjust_ratio No s_reduce_conditions Reduce reaction time/temperature q_conditions->s_reduce_conditions Yes q_stoichiometry Is methanol in large excess? q_conditions->q_stoichiometry No s_control_stoichiometry Use Methanol:Acid ratio ~1:1 q_stoichiometry->s_control_stoichiometry Yes s_cool_filter Cool reaction mixture to precipitate q_precipitation->s_cool_filter No q_distillation Is vacuum distillation effective? q_precipitation->q_distillation Yes s_optimize_distillation Optimize vacuum and column q_distillation->s_optimize_distillation No

References

Technical Support Center: Synthesis of Adipic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of adipic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of adipic acid monomethyl ester?

The most prevalent side reaction is the further esterification of the desired adipic acid monomethyl ester to form the diester, dimethyl adipate (B1204190).[1][2] This occurs because both carboxyl groups of adipic acid can react with methanol (B129727), and controlling the reaction to favor mono-esterification is the primary challenge.

Q2: How does the choice of catalyst affect the selectivity of the reaction?

The catalyst plays a crucial role in determining the selectivity for the monomethyl ester.

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective at increasing the reaction rate but often lead to a mixture of monoester and diester due to their non-selective nature.[1]

  • Heterogeneous Catalysts: Solid catalysts such as acidic ion-exchange resins (e.g., Dowex 50WX2, Amberlyst-15) or bifunctional alumina (B75360) can significantly improve selectivity towards the monoester.[3][4][5] The selectivity is often attributed to factors like the preferential adsorption of the dicarboxylic acid onto the catalyst surface.[5][6]

  • Biocatalysts: Enzymes like lipases can also be used, offering high selectivity under milder reaction conditions.[1]

Q3: Can adipic anhydride (B1165640) be used as a starting material to improve selectivity?

Yes, using adipic anhydride is a viable strategy to enhance selectivity for the monoester. This method involves first converting adipic acid to its anhydride, which then undergoes alcoholysis with methanol. This two-step process can effectively reduce the formation of the dimethyl adipate byproduct, leading to higher purity and yield of the desired monomethyl ester.[2]

Q4: What is the principle behind adding dimethyl adipate to the initial reaction mixture?

Adding a specific amount (e.g., ≥0.3 mol to ≤0.7 mol per mole of adipic acid) of dimethyl adipate to the reaction at the start can suppress the net formation of the diester as a byproduct.[7] According to Le Chatelier's principle, this shifts the reaction equilibrium, inhibiting the further esterification of the monomethyl ester. This allows for the recovery and recycling of the initially added dimethyl adipate, making the process more industrially advantageous.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of adipic acid monomethyl ester.

Issue 1: The reaction yield is significantly lower than expected.

Low yield is a common problem often related to reaction equilibrium, catalyst deactivation, or suboptimal conditions.[1]

  • Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to azeotropically remove water from the reaction mixture.[1]

  • Possible Cause 2: Insufficient Reactant. To favor product formation, one reactant is typically used in excess.

    • Solution: Use a large excess of methanol, which is often easier and less expensive to remove after the reaction.[1] This drives the equilibrium towards the formation of the ester.

  • Possible Cause 3: Inactive Catalyst. The acid catalyst may be old, hydrated, or insufficient in quantity.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. For solid catalysts like ion-exchange resins, ensure they are properly pre-treated (e.g., dried in a vacuum heater) before use.[8] For sulfuric acid, use a fresh, concentrated supply.[1]

Issue 2: A high percentage of dimethyl adipate byproduct is formed.

The formation of the diester is the primary selectivity challenge. This indicates that the reaction conditions are not optimized for mono-esterification.

  • Possible Cause 1: Non-selective Catalyst or High Temperature. Homogeneous acid catalysts and high reaction temperatures can promote the second esterification step.[1][9]

    • Solution A: Change Catalyst. Switch to a more selective heterogeneous catalyst like an acidic ion-exchange resin or alumina.[3][4] These catalysts have been shown to favor monoester formation.

    • Solution B: Modify Reaction Temperature. High temperatures can sometimes favor side reactions.[1] Attempting the reaction at a lower temperature may improve selectivity, although this might require a longer reaction time or a more active catalyst.[1]

  • Possible Cause 2: Incorrect Stoichiometry. Using a very large excess of methanol for an extended period can eventually lead to the formation of the diester, even if the monoester forms first.

    • Solution: Carefully control the molar ratio of methanol to adipic acid.[1] For monoester synthesis, using a stoichiometric amount or only a slight excess of the alcohol can help reduce diester formation.[1] A molar ratio of methanol to adipic acid between 0.8 and 1.2 is often preferable.[7]

Issue 3: The reaction is proceeding very slowly or not at all.

A stalled reaction is typically due to issues with the catalyst or reaction temperature.

  • Possible Cause 1: Insufficient Heat. The reaction may not have reached the necessary activation temperature.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature for the specific catalyst and solvent system being used. For example, reactions with sulfuric acid in toluene are often run at 80-85°C.[7]

  • Possible Cause 2: Poor Mixing. In heterogeneous catalysis, inefficient stirring can prevent the reactants from accessing the catalyst surface.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a good suspension of the catalyst and facilitate mass transfer. A stirring speed of around 13 rps has been used in some studies to maximize conversion.[8]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Yield This table summarizes the impact of varying the molar ratios of methanol and dimethyl adipate relative to adipic acid on the yield of adipic acid monomethyl ester, based on data from a patented process.[7]

Adipic Acid (mol)Methanol (mol)Dimethyl Adipate (mol)Water (mol)Reaction Yield of Monomethyl Ester (%)
1.01.00.50.565%
1.00.80.50.560%
1.01.20.50.562%
1.01.00.30.555%
1.01.00.70.561%

Conditions: Reaction with sulfuric acid in toluene at 80-85°C for 2 hours.[7]

Experimental Protocols

Protocol 1: General Synthesis using Sulfuric Acid Catalyst

This protocol describes a general method for synthesizing adipic acid monomethyl ester using a homogeneous acid catalyst.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. If water removal is desired, a Dean-Stark apparatus should be placed between the flask and the condenser.[1]

  • Reactant Charging: To the flask, add adipic acid, methanol (a slight excess is recommended for mono-esterification), and a suitable solvent such as toluene.[1][7] The amount of solvent is typically 1.0 to 1.5 times the weight of the adipic acid.[7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 to 0.05 moles per mole of adipic acid).[7]

  • Reaction: Heat the mixture to reflux (typically 80-85°C) with continuous stirring for 1-4 hours.[7] Monitor the reaction progress by a suitable analytical method like titration or GC.[8]

  • Workup:

    • Cool the reaction mixture.

    • Neutralize the remaining sulfuric acid by washing the organic layer with a saturated sodium bicarbonate solution.[1]

    • Wash sequentially with water.[1]

    • Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of monoester, diester, and unreacted adipic acid, can be purified by distillation under reduced pressure.[2][7]

Protocol 2: Selective Synthesis using Ion-Exchange Resin

This protocol outlines a method for selective mono-esterification using a heterogeneous catalyst.

  • Catalyst Preparation: Ensure the strongly acidic ion-exchange resin (e.g., Dowex 50WX2) is properly activated/dried before use.[3]

  • Apparatus Setup: Use a round-bottom flask with a stirrer, condenser, and heating mantle.

  • Reactant Charging: Add adipic acid (1 mmol), the ion-exchange resin (e.g., 1.0 g), and a solvent mixture such as butyl formate-octane (1:1, 10 cm³).[3]

  • Reaction: Heat the mixture to 70°C with vigorous stirring.[3] The reaction is typically slower than with homogeneous catalysts, so monitor progress over a longer period. The yield of the monoester can reach over 90% with minimal diester formation.[3]

  • Workup and Purification:

    • After the reaction, filter the hot mixture to remove the resin catalyst. The catalyst can often be washed and reused.[10]

    • Cool the filtrate to allow any unreacted adipic acid to precipitate, which can then be removed by a second filtration.[10]

    • Wash the resulting organic solution to remove any soluble impurities.

    • Remove the solvent by distillation or under reduced pressure to obtain the crude monomethyl ester.

    • Further purification can be achieved by vacuum distillation.[10]

Visualizations

Reaction_Pathways AdipicAcid Adipic Acid HOOC-(CH₂)₄-COOH MonomethylEster Adipic Acid Monomethyl Ester CH₃OOC-(CH₂)₄-COOH AdipicAcid->MonomethylEster + DimethylEster Dimethyl Adipate (Side Product) CH₃OOC-(CH₂)₄-COOCH₃ MonomethylEster->DimethylEster + Methanol1 Methanol (CH₃OH) Methanol1->MonomethylEster (Main Reaction) - H₂O Methanol2 Methanol (CH₃OH) Methanol2->DimethylEster (Side Reaction) - H₂O Water1 H₂O Water2 H₂O Troubleshooting_Workflow Start Low Yield Observed CheckEquilibrium Is water being removed effectively? Start->CheckEquilibrium CheckReactants Is alcohol in sufficient excess? CheckEquilibrium->CheckReactants Yes ActionEquilibrium Implement Dean-Stark trap or other water removal method. CheckEquilibrium->ActionEquilibrium No CheckCatalyst Is catalyst active and sufficient? CheckReactants->CheckCatalyst Yes ActionReactants Increase molar ratio of alcohol. CheckReactants->ActionReactants No ActionCatalyst Use fresh/activated catalyst or increase loading. CheckCatalyst->ActionCatalyst No End Yield Improved CheckCatalyst->End Yes ActionEquilibrium->CheckReactants ActionReactants->CheckCatalyst ActionCatalyst->End Selectivity_Factors Outcome High Monoester Selectivity Catalyst Catalyst Choice Cat_Hetero Heterogeneous (e.g., Ion-Exchange Resin) Catalyst->Cat_Hetero Stoichiometry Reactant Molar Ratio Stoich_Control Controlled Ratio (e.g., ~1:1 Alcohol:Acid) Stoichiometry->Stoich_Control Temperature Reaction Temperature Temp_Moderate Moderate Temperature Temperature->Temp_Moderate Water Water Removal Water_Remove Azeotropic Distillation Water->Water_Remove Cat_Hetero->Outcome Stoich_Control->Outcome Temp_Moderate->Outcome Water_Remove->Outcome

References

Technical Support Center: Purification of Adipic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted adipic acid from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted adipic acid?

A1: The most common methods for removing unreacted adipic acid from a product mixture include recrystallization, solvent extraction, column chromatography, and precipitation. The choice of method depends on the properties of the desired product, the solvent system used in the reaction, and the required purity of the final product.

Q2: How can I choose the best solvent for recrystallization of my product to remove adipic acid?

A2: The ideal solvent for recrystallization should have high solubility for your product at elevated temperatures and low solubility at lower temperatures. Conversely, adipic acid should either be highly soluble or sparingly soluble in this solvent at all temperatures. A solubility study is recommended to determine the optimal solvent or solvent mixture.

Q3: My product is water-soluble, making extraction with organic solvents difficult. How can I remove adipic acid?

A3: For water-soluble products, consider adjusting the pH of the aqueous solution. Adipic acid is a dicarboxylic acid and will be deprotonated and more soluble in basic conditions (pH > 6). Your product's solubility might be different at this pH, potentially allowing for selective precipitation. Alternatively, ion-exchange chromatography can be an effective method for separating a neutral water-soluble product from an acidic impurity like adipic acid.

Q4: I am observing co-precipitation of adipic acid with my product. How can I prevent this?

A4: Co-precipitation can be minimized by optimizing the crystallization conditions. This includes slowing down the rate of crystallization by gradual cooling, using a more dilute solution, and ensuring vigorous stirring during the crystallization process. Seeding the solution with pure product crystals can also help to induce selective crystallization.

Troubleshooting Guide

Issue 1: Poor Separation of Adipic Acid using Solvent Extraction

Symptoms:

  • Significant amount of adipic acid remains in the organic layer with the product.

  • Emulsion formation at the aqueous-organic interface.

Possible Causes & Solutions:

CauseSolution
Incomplete Deprotonation of Adipic Acid Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to fully deprotonate the adipic acid, increasing its solubility in the aqueous layer. Use a suitable base like sodium bicarbonate or sodium hydroxide.
Inappropriate Organic Solvent Choose an organic solvent in which your product has high solubility and adipic acid has low solubility. Refer to solvent miscibility and polarity charts.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, allow the mixture to stand for a longer period or centrifuge the mixture to facilitate phase separation.
Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significant portion of the desired product remains in the mother liquor.

  • The recovered product is still contaminated with adipic acid.

Possible Causes & Solutions:

CauseSolution
Suboptimal Recrystallization Solvent Perform small-scale solubility tests with a range of solvents to identify one that provides a large difference in the solubility of your product at high and low temperatures, while adipic acid remains soluble.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the trapping of impurities and smaller crystal formation.
Insufficient Solvent Volume Use a minimal amount of hot solvent to dissolve the crude product completely. Using too much solvent will result in a lower yield as more product will remain dissolved in the mother liquor.

Experimental Protocols

Protocol 1: Removal of Adipic Acid by Basic Extraction

Objective: To separate a neutral organic product from unreacted adipic acid.

Materials:

  • Crude product mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product mixture in a suitable volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The deprotonated adipic acid will be in the upper aqueous layer.

  • Drain the lower organic layer containing the product into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of adipic acid.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Start: Unreacted Adipic Acid in Product method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid Product extraction Solvent Extraction method_selection->extraction Immiscible Solvents chromatography Chromatography method_selection->chromatography Complex Mixture end Pure Product recrystallization->end Successful troubleshoot Troubleshoot Issue recrystallization->troubleshoot Low Purity/Yield extraction->end Successful extraction->troubleshoot Poor Separation chromatography->end Successful troubleshoot->method_selection Re-evaluate Method

Caption: Troubleshooting workflow for adipic acid removal.

ExtractionProcess start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Vent Separatory Funnel add_base->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (Adipate Salt) separate->aqueous_layer Discard organic_layer Organic Layer (Product) separate->organic_layer dry_concentrate Dry and Concentrate Organic Layer organic_layer->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Basic extraction process for adipic acid removal.

Troubleshooting low conversion rates in adipate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during adipate (B1204190) esterification experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during adipate esterification and offers step-by-step solutions.

Issue 1: Low Conversion Rate Despite Extended Reaction Time

A common challenge in adipate esterification is the reaction failing to proceed to completion, resulting in a low yield of the desired ester. This is often attributable to the reversible nature of the esterification reaction.

Troubleshooting Steps:

  • Shift the Equilibrium: According to Le Chatelier's principle, the equilibrium of the reaction can be shifted towards the product side.[1][2] This can be achieved by:

    • Increasing the Concentration of a Reactant: Utilize a significant excess of one of the reactants, typically the alcohol, as it is often more cost-effective and easier to remove after the reaction.[1]

    • Removing a Product: Water is a byproduct of the esterification reaction. Its continuous removal will drive the reaction forward.[2][3][4] This is commonly accomplished using a Dean-Stark apparatus.[2]

  • Verify Catalyst Activity: The catalyst's role is to accelerate the rate at which the reaction reaches equilibrium.[1]

    • Acid Catalysts (e.g., Sulfuric Acid, p-TsOH): Ensure the catalyst has not been deactivated and is used in the appropriate concentration.

    • Enzymatic Catalysts (e.g., Lipases): Catalyst deactivation can occur over time. Consider replacing the enzyme batch.[5]

    • Solid Catalysts (e.g., Nb₂O₅): Deactivation can occur due to carbon deposition (coking) or structural transformations of the catalyst.[6][7][8] Regeneration or replacement of the catalyst may be necessary.

  • Optimize Reaction Temperature: Temperature influences the reaction rate.

    • For acid-catalyzed reactions, ensure the temperature is sufficient to promote the reaction without causing degradation of reactants or products.

    • For lipase-catalyzed reactions, optimal temperatures are typically in the range of 50-60°C to maximize enzyme activity without causing denaturation.[5][9]

Issue 2: Formation of Significant Byproducts

The presence of unexpected peaks in your analytical results (e.g., GC or HPLC) indicates the formation of byproducts, which can complicate purification and reduce the overall yield of the target adipate ester.

Troubleshooting Steps:

  • Control Reaction Temperature: Elevated temperatures can sometimes promote side reactions, such as the formation of ethers from the alcohol.[1][2] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Adjust Stoichiometry: The molar ratio of the reactants is a critical factor.[1] If the goal is to synthesize a monoester, using a large excess of the alcohol can lead to the formation of the diester as a byproduct.[1]

  • Consider a More Selective Catalyst: If side reactions are a persistent issue, switching to a more selective catalyst, such as a lipase (B570770), may be beneficial.[1] Enzymatic catalysts often operate under milder conditions and can provide higher selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my adipate esterification yield low even with a catalyst?

The esterification of adipic acid is a reversible reaction, meaning it reaches a state of equilibrium where the forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate.[1] A catalyst accelerates the speed at which this equilibrium is reached but does not alter the equilibrium position itself.[1] To achieve a high yield, you must actively shift the equilibrium towards the products. This is typically done by using an excess of one reactant (usually the alcohol) or by removing the water produced during the reaction.[1][2]

Q2: How does the molar ratio of alcohol to adipic acid impact the conversion rate?

The molar ratio of alcohol to adipic acid is a critical parameter for maximizing the yield. Based on Le Chatelier's principle, increasing the concentration of one of the reactants will drive the reaction forward. In practice, using a large excess of the alcohol is a common strategy to increase the conversion of adipic acid to the desired ester.[1] For instance, in Fischer esterification, increasing the alcohol-to-acid molar ratio can significantly enhance the yield.[1]

Q3: What is the impact of water on the esterification reaction?

Water is a product of the esterification reaction. Its presence in the reaction mixture will, according to Le Chatelier's principle, favor the reverse reaction (hydrolysis), thereby reducing the net conversion to the ester.[4][10][11] For this reason, it is crucial to use anhydrous reactants and solvents and to actively remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus.[2]

Q4: Can the type of catalyst affect the conversion rate?

Yes, the choice of catalyst is important.

  • Acid catalysts , such as sulfuric acid, are effective for Fischer esterification by protonating the carbonyl group of the adipic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

  • Biocatalysts , like immobilized lipases (e.g., Candida antarctica lipase B, Novozym 435), can offer high conversion rates under milder reaction conditions and can be more selective, which is advantageous for preventing side reactions.[5][12]

  • Solid acid catalysts can also be employed, but their activity can diminish over time due to factors like coking.[6][8]

Q5: At what temperature should I run my adipate esterification reaction?

The optimal temperature depends on the specific reaction and catalyst used.

  • For traditional acid-catalyzed esterification , reflux temperatures are often used.[1]

  • For lipase-catalyzed reactions , it is important to operate within the optimal temperature range for the specific enzyme to avoid denaturation. Studies have shown optimal temperatures around 50-60°C for certain lipase-catalyzed adipate ester syntheses.[5][9] Exceeding this temperature can lead to a decrease in enzyme activity.[9]

Data Presentation

Table 1: Effect of Molar Ratio on Fischer Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:1~65
10:1~97
100:1~99

Data synthesized from studies on Fischer esterification.[1]

Table 2: Optimized Conditions for Lipase-Catalyzed Adipate Ester Synthesis

ParameterOptimal Value
Temperature60°C
Reaction Time438 minutes
Enzyme Amount2.5% w/w
Agitation Speed500 rpm
Maximum Conversion Yield 95.5%

Data from an optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system.[5]

Experimental Protocols

Protocol: Synthesis of Diethyl Adipate via Fischer Esterification

This protocol provides a general method for the synthesis of diethyl adipate from adipic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Toluene (B28343) (for Dean-Stark trap)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine adipic acid, a significant excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Set up a Dean-Stark apparatus with a reflux condenser, filling the side arm with toluene to facilitate water removal.[1]

  • Heat the mixture to reflux (approximately 80°C).[1]

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is near completion when water is no longer being collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product using an organic solvent such as ethyl acetate.[1]

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the residual sulfuric acid.[1]

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude diethyl adipate.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualization

Caption: A troubleshooting workflow for addressing low conversion rates in adipate esterification.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AdipicAcid Adipic Acid AdipateEster Adipate Ester AdipicAcid->AdipateEster Alcohol Alcohol (Excess) Alcohol->AdipateEster Catalyst Catalyst (e.g., H₂SO₄ or Lipase) Catalyst->AdipateEster Heat Heat Heat->AdipateEster AdipateEster->AdipicAcid Hydrolysis (Reverse Reaction) AdipateEster->Alcohol Water Water (Removed) AdipateEster->Water

Caption: The general reaction pathway for adipate esterification, highlighting the reversible nature.

References

Technical Support Center: Catalyst Deactivation in Monomethyl Adipate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in the synthesis of monomethyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in monomethyl adipate synthesis?

A1: Catalyst deactivation in the selective esterification of adipic acid to this compound is a significant issue that can lead to reduced reaction rates and lower yields. The primary causes of deactivation can be categorized as follows:

  • Poisoning: Impurities in the feedstock, particularly water, can poison the active sites of the catalyst. Water, a byproduct of the esterification reaction, can hydrolyze the active sites of solid acid catalysts, reducing their efficacy.[1][2]

  • Coking/Fouling: At elevated temperatures, organic molecules can undergo side reactions to form heavy, carbonaceous deposits known as coke.[3] This coke can physically block the pores and cover the active sites of the catalyst, preventing reactants from reaching them.

  • Thermal Degradation: Many solid acid catalysts, especially ion-exchange resins like Amberlyst-15, have limited thermal stability.[4][5] Operating at temperatures above their recommended limit can lead to irreversible damage to the catalyst structure and loss of active sites.

  • Leaching: The active catalytic species can sometimes dissolve or be washed away into the reaction medium, a phenomenon known as leaching.[6] This is particularly relevant for supported catalysts where the active component is not strongly bound to the support material.

Q2: My reaction yield is decreasing over time. How do I know if my catalyst is deactivating?

A2: A progressive decrease in the yield of this compound under constant reaction conditions is a strong indicator of catalyst deactivation. To confirm this, you can:

  • Monitor Reaction Kinetics: Take samples at regular intervals and analyze the conversion of adipic acid and the yield of this compound. A declining rate of conversion points towards deactivation.

  • Catalyst Reuse Study: After a reaction, recover, wash, and dry the catalyst. Reuse it in a subsequent reaction under identical conditions. A lower yield in the second run confirms deactivation.

  • Visual Inspection: A change in the catalyst's color, often to a darker shade, can indicate the formation of coke deposits.

  • Characterization of the Spent Catalyst: Employ analytical techniques such as Thermogravimetric Analysis (TGA) to quantify coke formation or Temperature Programmed Desorption (TPD) to assess changes in the number and strength of acid sites.

Q3: Can I regenerate my deactivated catalyst?

A3: The possibility of regeneration depends on the deactivation mechanism.

  • Coking: Deactivation by coke is often reversible. The catalyst can be regenerated by carefully burning off the carbonaceous deposits in a process called calcination.

  • Poisoning: If the poisoning is reversible (e.g., by weakly adsorbed species), washing the catalyst with a suitable solvent may restore some activity. However, strong, irreversible poisoning is difficult to reverse.

  • Thermal Degradation: This is generally irreversible as it involves structural damage to the catalyst.

  • Leaching: This is also typically irreversible as it involves the physical loss of the active component.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Rapid decline in catalyst activity and selectivity towards this compound.

  • Possible Cause: Water poisoning of the catalyst's active sites. The presence of excess water can shift the reaction equilibrium back towards the reactants and also deactivate the catalyst.[1][2]

  • Troubleshooting Steps:

    • Ensure that your reactants (adipic acid and methanol) are as dry as possible.

    • Consider using a Dean-Stark trap or adding molecular sieves to the reaction mixture to remove water as it is formed.

    • If using a solid acid catalyst like Amberlyst-15, be aware that its activity can decrease more rapidly in the presence of water compared to homogeneous catalysts like sulfuric acid.[2]

Issue 2: The catalyst turns black, and the reaction rate slows down significantly after a few runs.

  • Possible Cause: Coking, the deposition of carbonaceous material on the catalyst surface.[3]

  • Troubleshooting Steps:

    • Lower the reaction temperature to minimize side reactions that lead to coke formation.

    • Optimize the molar ratio of methanol (B129727) to adipic acid. A higher excess of methanol can sometimes reduce coking.

    • Regenerate the coked catalyst by calcination (see Experimental Protocols section).

Issue 3: Loss of catalyst activity when using an ion-exchange resin like Amberlyst-15 at high temperatures.

  • Possible Cause: Thermal degradation of the resin. Amberlyst-15 has a maximum operating temperature of around 120 °C.[7]

  • Troubleshooting Steps:

    • Ensure that the reaction temperature does not exceed the manufacturer's recommended limit for the catalyst.

    • If higher temperatures are required, consider using a more thermally stable catalyst, such as a zeolite or a supported metal oxide.

Issue 4: Gradual loss of catalyst mass and activity over several cycles.

  • Possible Cause: Leaching of the active sites from the catalyst support.[6]

  • Troubleshooting Steps:

    • Analyze the reaction mixture for the presence of the leached active species (e.g., sulfonic acid for Amberlyst-15).

    • Consider using a catalyst with a stronger interaction between the active species and the support.

    • Modify the catalyst preparation method to enhance the stability of the active sites.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the esterification of adipic acid.

Table 1: Effect of Reaction Parameters on Adipic Acid Conversion using Amberlyst-15 Catalyst

Temperature (°C)Methanol:Adipic Acid Molar RatioCatalyst Loading (wt%)Adipic Acid Conversion (%)Reference
4020:17(Data not available)[8]
5020:17(Data not available)[8]
6020:17(Data not available)[8]
5010:17(Data not available)[8]
5015:17Higher than 10:1[8]
5020:17Similar to 15:1[8]
5020:15(Data not available)[8]
5020:17Higher than 5%[8]
5020:110Higher than 7%[8]

Note: Specific conversion percentages were not provided in the source, but qualitative comparisons were made.

Experimental Protocols

Protocol 1: Regeneration of Coked Solid Acid Catalyst by Calcination

This protocol is a general procedure for regenerating a solid acid catalyst that has been deactivated by coke formation.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent such as methanol or acetone (B3395972) to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at 100-120 °C overnight to remove the washing solvent.

  • Calcination:

    • Place the dried, coked catalyst in a ceramic crucible or a quartz tube within a tube furnace.

    • Begin flowing an inert gas (e.g., nitrogen or argon) over the catalyst.

    • Slowly ramp the temperature to 450-550 °C (the exact temperature depends on the thermal stability of the catalyst).

    • Once the target temperature is reached, gradually introduce a controlled flow of air or a dilute oxygen/nitrogen mixture. Caution: The combustion of coke is exothermic and can cause a rapid temperature increase. Start with a low oxygen concentration.

    • Hold at the calcination temperature for 3-6 hours to ensure complete removal of coke.

  • Cooling: Cool the catalyst down to room temperature under a flow of inert gas.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Protocol 2: Characterization of Deactivated Catalyst using Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of coke deposited on a catalyst.

  • Sample Preparation: Recover and dry the deactivated catalyst as described in Protocol 1 (steps 1-3).

  • TGA Instrument Setup:

    • Place a small, accurately weighed amount of the dried catalyst (typically 5-10 mg) into a TGA sample pan.

    • Place the pan in the TGA instrument.

  • Analysis Program:

    • Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to around 150 °C and hold for 30 minutes to remove any adsorbed water and volatiles.

    • Continue heating to a higher temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min) under an oxidizing atmosphere (air or oxygen).

  • Data Analysis: The weight loss observed in the oxidizing atmosphere corresponds to the combustion of the coke deposits. This allows for the quantification of the amount of coke.[9][10][11]

Protocol 3: Characterization of Catalyst Acidity using Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)

NH₃-TPD is used to determine the number and strength of acid sites on a catalyst.

  • Sample Preparation: Place a known amount of the catalyst (fresh or deactivated) in the sample holder of the TPD apparatus.

  • Degassing/Pre-treatment: Heat the sample under a flow of inert gas (e.g., helium or argon) to a high temperature (e.g., 500 °C) to clean the surface of any adsorbed species.

  • Ammonia Adsorption: Cool the sample to a lower temperature (e.g., 100 °C) and then expose it to a flow of ammonia gas (or a mixture of ammonia in an inert gas) until the surface is saturated.

  • Physisorbed Ammonia Removal: Purge the sample with an inert gas at the adsorption temperature to remove any weakly (physisorbed) ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas. A detector (typically a thermal conductivity detector or a mass spectrometer) measures the concentration of ammonia desorbing from the catalyst as a function of temperature.

  • Data Analysis: The resulting TPD profile shows peaks at different temperatures, corresponding to the desorption of ammonia from acid sites of different strengths. The area under each peak is proportional to the number of acid sites of that particular strength.[12][13][14][15]

Visualizations

Catalyst_Deactivation_Mechanisms Catalyst Deactivation Mechanisms in this compound Synthesis cluster_main cluster_mechanisms Deactivation Pathways Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Poisoning Poisoning (e.g., by water) Coking Coking/Fouling (Carbon Deposition) Thermal_Degradation Thermal Degradation (Structural Damage) Leaching Leaching (Loss of Active Sites) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Key mechanisms leading to catalyst deactivation.

Troubleshooting_Workflow Troubleshooting Workflow for Decreased Catalyst Performance Start Decreased Yield/ Conversion Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Purity) Start->Check_Conditions Check_Conditions->Start Conditions NOT OK (Adjust & Retry) Reuse_Test Perform Catalyst Reuse Test Check_Conditions->Reuse_Test Conditions OK Deactivation_Confirmed Deactivation Confirmed? Reuse_Test->Deactivation_Confirmed Characterize_Spent Characterize Spent Catalyst (TGA, TPD, Visual) Deactivation_Confirmed->Characterize_Spent Yes End Problem Resolved Deactivation_Confirmed->End No (Other Issue) Identify_Cause Identify Deactivation Mechanism Characterize_Spent->Identify_Cause Coking Coking Identify_Cause->Coking Coke Detected Poisoning Poisoning Identify_Cause->Poisoning Change in Acidity/ Impurities Found Thermal Thermal Degradation Identify_Cause->Thermal Operating Temp Too High Regenerate Regenerate Catalyst (Calcination) Coking->Regenerate Purify_Feed Purify Feedstock/ Remove Water Poisoning->Purify_Feed Change_Catalyst Optimize Conditions or Select New Catalyst Thermal->Change_Catalyst Regenerate->End Purify_Feed->End Change_Catalyst->End

Caption: A step-by-step guide to troubleshooting catalyst deactivation.

TPD_Workflow Experimental Workflow for NH3-TPD Analysis A 1. Sample Preparation (Load catalyst into reactor) B 2. Degassing/Pre-treatment (Heat under inert gas flow) A->B C 3. NH3 Adsorption (Cool and saturate with NH3 flow) B->C D 4. Purging (Remove physisorbed NH3 with inert gas) C->D E 5. Temperature-Programmed Desorption (Heat at linear rate, detect desorbed NH3) D->E F 6. Data Analysis (Plot NH3 desorption vs. Temperature) E->F

References

Technical Support Center: Crude Monomethyl Adipate Post-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-treatment of crude Monomethyl adipate (B1204190) (MMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Monomethyl adipate after synthesis?

A1: The most common impurities found in crude this compound are typically unreacted starting materials and byproducts of the esterification reaction. These include:

  • Adipic Acid: Unreacted starting material.[1][2]

  • Dimethyl Adipate (or other dialkyl adipates): Formed from the esterification of both carboxylic acid groups of adipic acid.[2][3]

  • Residual Acid Catalyst: If an acid catalyst was used in the synthesis.[2]

  • Solvent: Residual solvent from the reaction medium.[1]

Q2: What is the general workflow for purifying crude this compound?

A2: A typical post-treatment and purification workflow for crude this compound involves several steps to remove impurities. The general sequence is as follows:

  • Removal of Solid Impurities: Filtration to remove any solid catalysts or unreacted adipic acid that has precipitated.[1]

  • Liquid-Liquid Extraction (Washing): Washing the organic solution with water or a basic solution to remove residual acid catalyst and water-soluble impurities.[1][2]

  • Solvent Removal: Evaporation of the solvent under reduced pressure.[1]

  • Distillation: Fractional distillation under reduced pressure is a common final step to obtain high-purity this compound.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.Optimize reaction time, temperature, and catalyst concentration.
Loss of product during workup.Ensure efficient phase separation during washing. Minimize transfers between vessels.
Formation of Di-ester byproduct.Use a controlled molar ratio of alcohol to diacid. Consider methods that suppress diester formation.[3]
High Levels of Adipic Acid Impurity Incomplete reaction.Increase reaction time or temperature.
Inefficient removal during workup.Cool the reaction mixture sufficiently to precipitate unreacted adipic acid before filtration.[1] Perform thorough washing steps.
Presence of Dimethyl Adipate (or other di-ester) Excess alcohol or prolonged reaction time.Adjust the stoichiometry of the reactants. Monitor the reaction progress to avoid over-esterification.
Inefficient separation.Optimize distillation conditions (pressure, temperature, column efficiency) to separate the mono- and di-esters.
Cloudy or Discolored Product Presence of residual water or other impurities.Ensure the crude product is thoroughly dried before distillation. Consider a final purification step like charcoal treatment for color removal.
Product Fails to Crystallize (if applicable) Impurities are depressing the melting point.Further purify the product by distillation or recrystallization from a suitable solvent.

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes a general procedure for the purification of crude this compound synthesized in an organic solvent like toluene.

1. Filtration of Unreacted Adipic Acid:

  • After the esterification reaction is complete, cool the reaction mixture to 15-25°C.[1]
  • Filter the cooled mixture to remove any precipitated unreacted adipic acid.[1] The collected adipic acid can be washed and reused.

2. Washing:

  • Transfer the filtrate to a separatory funnel.
  • Wash the organic layer with deionized water. The ratio of deionized water to the initial amount of adipic acid used can be in the range of 4:1 to 6:1 by weight.[1]
  • Separate the aqueous layer. Repeat the washing process 1-2 more times.

3. Solvent Removal:

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
  • Filter to remove the drying agent.
  • Concentrate the solution under reduced pressure to remove the solvent. This can be done at a temperature of 45-80°C and a pressure of -0.09 to -0.1 MPa.[1]

4. Vacuum Distillation:

  • Set up a fractional distillation apparatus for vacuum distillation.
  • Heat the crude this compound and collect the fraction that distills at the appropriate boiling point (e.g., 162°C at 10 mmHg).[4]

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

This protocol is adapted from a method for dimethyl adipate and can be optimized for this compound.[5]

1. Instrument and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
  • Column: A suitable capillary column for polar compounds (e.g., a wax-type column).
  • Carrier Gas: Helium or Nitrogen.
  • Temperatures:
  • Injector: 250°C
  • Detector: 275°C
  • Oven: Programmed temperature ramp (e.g., start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes).
  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.
  • Prepare a sample of the purified this compound at approximately the same concentration.

3. Analysis:

  • Inject the standard solution to determine the retention time of this compound.
  • Inject the sample solution.
  • Identify the peak corresponding to this compound based on the retention time.
  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.

Quantitative Data

The following table summarizes typical process parameters and results for the synthesis and purification of this compound as described in the literature.

Parameter Value Reference
Cooling Temperature for Adipic Acid Precipitation 15-25 °C[1]
Washing Water to Adipic Acid Weight Ratio 4:1 to 6:1[1]
Reduced Pressure for Solvent Removal -0.09 to -0.1 MPa[1]
Temperature for Solvent Removal 45-80 °C[1]
Reported Product Purity (GC) >98.5%[1]
Reported Total Recovery 95.8% - 96.8%[1]
Impurity (Free Acid) Level (GC) <0.3%[1]

Visualizations

Post_Treatment_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_outputs Outputs Crude_MMA Crude this compound (in organic solvent) Cooling Cooling (15-25°C) Crude_MMA->Cooling Filtration Filtration Cooling->Filtration Washing Liquid-Liquid Extraction (Washing with Water) Filtration->Washing Filtrate Recovered_Adipic_Acid Recovered Adipic Acid Filtration->Recovered_Adipic_Acid Solid Drying Drying Washing->Drying Waste Aqueous Waste Washing->Waste Aqueous Layer Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Recovered_Solvent Recovered Solvent Solvent_Removal->Recovered_Solvent Evaporated Solvent Pure_MMA Pure this compound Distillation->Pure_MMA Troubleshooting_Tree Start Problem with Purified MMA Impurity_Check High Impurity Levels? Start->Impurity_Check Yield_Check Low Yield? Start->Yield_Check Appearance_Check Discolored/Cloudy? Start->Appearance_Check Adipic_Acid High Adipic Acid? Impurity_Check->Adipic_Acid Yes Reaction_Check Incomplete Reaction? Yield_Check->Reaction_Check Yes Drying_Check Sufficient Drying? Appearance_Check->Drying_Check Yes Diester High Diester? Adipic_Acid->Diester No Optimize_Cooling Optimize Cooling & Washing Adipic_Acid->Optimize_Cooling Yes Optimize_Distillation_Impurity Optimize Distillation Diester->Optimize_Distillation_Impurity Yes Adjust_Stoichiometry Adjust Reactant Stoichiometry Diester->Adjust_Stoichiometry Yes Workup_Loss Loss During Workup? Reaction_Check->Workup_Loss No Optimize_Reaction Optimize Reaction Conditions Reaction_Check->Optimize_Reaction Yes Improve_Workup Improve Phase Separation & Transfers Workup_Loss->Improve_Workup Yes Charcoal_Treatment Consider Charcoal Treatment Drying_Check->Charcoal_Treatment Yes, but still discolored Improve_Drying Ensure Thorough Drying Drying_Check->Improve_Drying No

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of monomethyl adipate (B1204190), comparing it with related monoesters of dicarboxylic acids. Experimental data, protocols, and structural diagrams are presented to offer a comprehensive resource for spectral interpretation.

1H NMR Spectral Data Comparison

The 1H NMR spectrum of monomethyl adipate exhibits distinct signals corresponding to its unique proton environments. A comparison with other short-chain dicarboxylic acid monoesters, such as monomethyl glutarate and monomethyl succinate (B1194679), highlights the subtle yet predictable spectral differences arising from variations in the carbon chain length. These differences are primarily observed in the chemical shifts of the methylene (B1212753) protons.

CompoundProton AssignmentChemical Shift (δ) in CDCl3 (ppm)MultiplicityIntegration
This compound -OCH₃ 3.677[1]Singlet (s)3H
-CH₂ -COOCH₃ (C2-H)2.36[1]Triplet (t)2H
-CH₂ -COOH (C5-H)2.38[1]Triplet (t)2H
-CH₂-CH₂ -CH₂- (C3-H & C4-H)1.63 - 1.75[1]Multiplet (m)4H
-COOH 11.42[1]Singlet (s)1H
Monomethyl Glutarate -OCH₃ ~3.69[2]Singlet (s)3H
-CH₂ -COOCH₃ & -CH₂ -COOH~2.40[2]Triplet (t)4H
-CH₂-CH₂ -CH₂-~1.83[2]Quintet (p)2H
Monomethyl Succinate -OCH₃ ~3.70Singlet (s)3H
-CH₂ -COOCH₃ & -CH₂ -COOH~2.60Singlet (s)4H

Note: Data for monomethyl glutarate and monomethyl succinate are approximated from available database entries and may vary based on experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample (e.g., this compound) into a clean, dry vial.[3][4]

  • Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), to the vial.[3]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • If any solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to prevent interference with the magnetic field homogeneity.[5]

  • For quantitative analysis or precise chemical shift referencing, an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[3]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lower the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the protons.

  • Reference the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Structural Interpretation and Signal Assignment

The structure of this compound dictates the observed 1H NMR spectrum. The following diagram illustrates the relationship between the proton environments and their corresponding signals.

Caption: this compound: Structure and 1H NMR Signal Correlation.

The key features of the this compound spectrum are:

  • A singlet at approximately 3.68 ppm, integrating to three protons, is characteristic of the methyl ester group.

  • Two distinct triplets around 2.36-2.38 ppm, each integrating to two protons, correspond to the methylene groups adjacent to the two carbonyl functions.

  • A more complex multiplet further upfield, around 1.69 ppm, represents the four protons of the two central methylene groups.

  • A broad singlet, often far downfield (around 11.42 ppm), is indicative of the carboxylic acid proton. Its chemical shift can be highly variable and dependent on concentration and solvent.

References

Comparative 13C NMR Analysis of Adipic Acid Monomethyl Ester and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral characteristics of adipic acid monomethyl ester, adipic acid, and dimethyl adipate. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural characterization and differentiation of these closely related compounds.

Comparative 13C NMR Data

The following table summarizes the key 13C NMR chemical shifts for adipic acid monomethyl ester and its relevant alternatives. The distinct chemical environments of the carbonyl and methylene (B1212753) carbons, arising from the differences in esterification, are highlighted.

Compound NameStructureCarbon AtomChemical Shift (ppm)
Adipic Acid Monomethyl Ester HOOC-(CH₂)₄-COOCH₃-COOH~179.9
-COOCH₃~174.3
-OCH₃~51.5
-CH₂-COOH~33.9
-CH₂-COOCH₃~33.9
-CH₂-CH₂-~24.4, ~24.7
Adipic Acid HOOC-(CH₂)₄-COOH-COOH~186.35
-CH₂-COOH~40.08
-CH₂-CH₂-~28.52
Dimethyl Adipate H₃COOC-(CH₂)₄-COOCH₃-COOCH₃~173.6
-OCH₃~51.4
-CH₂-COOCH₃~33.7
-CH₂-CH₂-~24.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[1][2][3][4][5][6]

Structural and Spectral Relationships

The structural modifications among the three compounds directly influence their 13C NMR spectra. The diagram below illustrates the logical relationship between the presence of carboxylic acid and ester functional groups and the resulting number of unique carbon signals.

G A Adipic Acid (Symmetrical Dicarboxylic Acid) D Fewer, distinct 13C NMR signals due to symmetry A->D leads to B Adipic Acid Monomethyl Ester (Asymmetrical) E More, distinct 13C NMR signals due to asymmetry B->E leads to C Dimethyl Adipate (Symmetrical Diester) C->D leads to

Caption: Structural symmetry's effect on 13C NMR spectra.

Experimental Protocol: 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a 13C NMR spectrum, applicable for the characterization of adipic acid monomethyl ester and related compounds.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent is critical and should be based on the solubility of the analyte and its chemical compatibility.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Setup:

  • The data presented in this guide was referenced from spectra obtained on spectrometers with varying frequencies, including 25.16 MHz, 125 MHz, and 400 MHz instruments.[1][4]

  • Place the NMR tube in a spinner turbine and adjust the depth appropriately for the specific spectrometer.

  • Insert the sample into the NMR magnet.

3. Data Acquisition:

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

  • Set the appropriate spectral width to encompass all expected carbon signals (typically 0-200 ppm for these compounds).

  • A standard proton-decoupled 13C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.

  • The number of scans will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.

  • A relaxation delay (D1) of 1-2 seconds is generally sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR than for 1H NMR.

  • Analyze the chemical shifts to assign signals to the corresponding carbon atoms in the molecule.[7]

References

Navigating the Analytical Landscape for Monomethyl Adipate: A Comparative Guide to GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like monomethyl adipate (B1204190) is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of monomethyl adipate, supported by experimental data and detailed protocols for informed decision-making.

This compound, a monoester of adipic acid, is a key analyte in various metabolic studies. The selection of an appropriate analytical methodology is critical for obtaining reliable and reproducible data. This guide delves into the nuances of GC-MS, a traditional yet robust technique, and LC-MS/MS, a modern gold standard for many bioanalytical applications.

Performance Comparison: GC-MS vs. LC-MS/MS for this compound Analysis

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput needs. Below is a summary of key performance parameters, with data for GC-MS and LC-MS/MS extrapolated from the analysis of a structurally similar dicarboxylic acid monoester, mono(2-ethyl-5-oxohexyl) adipate, to provide a realistic comparison.[1] An estimation for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also included for broader context.

ParameterGC-MS (with Derivatization)LC-MS/MSHPLC-UV (Estimated)
Limit of Quantification (LOQ) 5 ng/g[1]0.1 µg/L[1]~10-100 ng/mL
Linearity (Correlation Coefficient) >0.998[1]>0.99[1]>0.99
Accuracy (Recovery) 85.4-114.6% (intraday)[1]92-109%[1]>95%
Precision (%RSD) 2.5-11.3% (intraday)[1]<5%[1]<5%
Selectivity HighHighModerate
Throughput ModerateHigh (with online SPE)High
Derivatization Required YesNoNo

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS analysis of this compound are outlined below. These protocols are based on established methods for similar analytes and provide a strong foundation for adaptation and validation in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Silylation, which replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, is a common and effective approach.

1. Sample Preparation and Derivatization (Silylation):

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) is typically performed. Acidify the sample (e.g., urine or plasma) and extract the this compound into an organic solvent such as ethyl acetate.[1]

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.

  • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[2] Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the silylated this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, leading to simpler sample preparation and higher throughput.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, SPE is recommended for sample clean-up and concentration. Use a polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the sample.

    • Wash with a low percentage of organic solvent to remove interferences.

    • Elute the this compound with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The transition would be from the deprotonated precursor ion [M-H]⁻ to a specific product ion.[1]

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction Sample->LLE Acidification & Solvent Addition Dry Evaporation to Dryness LLE->Dry Nitrogen Stream Deriv Silylation (e.g., BSTFA) Dry->Deriv Add Reagent & Heat GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Vaporization MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization Elution MS_Detection Mass Detection (SIM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Load, Wash, Elute Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon Dry & Redissolve LC_Inject LC Injection Evap_Recon->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization Elution MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

References

Decoding the Molecular Vibrations: A Comparative Guide to the IR Spectrum of Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating molecular structures. This guide provides a comprehensive interpretation of the IR spectrum of monomethyl adipate (B1204190), comparing it with the spectra of adipic acid and dimethyl adipate to highlight the unique spectral features arising from its dual functionality.

Monomethyl adipate's structure, containing both a carboxylic acid and a methyl ester functional group, results in a characteristic IR spectrum that is a composite of these two entities. By comparing its spectrum to the symmetric dicarboxylic acid (adipic acid) and the dimethyl ester (dimethyl adipate), we can definitively assign the key absorption bands and understand the vibrational modes of the molecule.

Comparative Analysis of IR Absorption Data

The following table summarizes the key experimental IR absorption peaks for this compound and its structural analogs, adipic acid and dimethyl adipate. This quantitative data allows for a direct comparison of the vibrational frequencies of the functional groups.

Vibrational Mode Adipic Acid (cm⁻¹) This compound (cm⁻¹) Dimethyl Adipate (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (very broad)[1]~3000 (very broad)-
C-H Stretch (Alkyl)~2940, 2870~2950, 2870~2950, 2870
C=O Stretch (Carboxylic Acid)~1700[1]~1710-
C=O Stretch (Ester)-~1740~1740
C-O Stretch (Carboxylic Acid/Ester)~1300-1200~1300-1100~1300-1100

Interpreting the Key Spectral Features

The IR spectrum of this compound is distinguished by the simultaneous presence of absorption bands characteristic of both a carboxylic acid and an ester.

  • The Broad O-H Stretch: A defining feature of the carboxylic acid group is the very broad absorption band observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. This broad peak is clearly present in the spectra of both adipic acid and this compound, but absent in dimethyl adipate.

  • The Carbonyl (C=O) Stretching Region: This region is particularly informative.

    • Adipic acid exhibits a strong, relatively broad absorption around 1700 cm⁻¹, characteristic of the C=O stretch in a saturated carboxylic acid dimer.[1]

    • Dimethyl adipate shows a sharp, strong absorption at a higher wavenumber, typically around 1740 cm⁻¹, which is indicative of the C=O stretch in a saturated ester.

    • This compound uniquely displays two distinct peaks in the carbonyl region. The peak around 1710 cm⁻¹ corresponds to the carboxylic acid's carbonyl group, while the sharper peak at approximately 1740 cm⁻¹ is assigned to the ester's carbonyl group. This "split" carbonyl peak is the most definitive evidence for the presence of both functional groups in the molecule.

  • C-O Stretching and Fingerprint Region: The region between 1300 cm⁻¹ and 1000 cm⁻¹ contains C-O stretching vibrations for both the carboxylic acid and the ester, as well as various C-C and C-H bending vibrations. While complex, the specific pattern of peaks in this "fingerprint region" is unique to each molecule and can be used for definitive identification when compared to a reference spectrum.

Experimental Protocol: Acquiring the IR Spectrum

The following is a detailed methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid analysis.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond, ZnSe)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) to gently clean the crystal surface. Allow the solvent to fully evaporate.

    • Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small drop of the liquid this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal.

    • Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the key functional groups in the IR spectrum of this compound.

IR_Interpretation start Analyze IR Spectrum of Unknown broad_peak Broad peak at ~3000 cm⁻¹? start->broad_peak carbonyl_peaks Two distinct C=O peaks at ~1740 cm⁻¹ & ~1710 cm⁻¹? broad_peak->carbonyl_peaks Yes carboxylic_acid Presence of Carboxylic Acid broad_peak->carboxylic_acid not_mma Not this compound broad_peak->not_mma No ester_co Strong C-O stretch at ~1200 cm⁻¹? carbonyl_peaks->ester_co Yes ester Presence of Ester carbonyl_peaks->ester carbonyl_peaks->not_mma No ch_stretch C-H stretch just below 3000 cm⁻¹? ester_co->ch_stretch Yes ester_co->not_mma No monomethyl_adipate Identify as this compound ch_stretch->monomethyl_adipate Yes ch_stretch->not_mma No

Caption: Logical flowchart for the identification of this compound from its key IR spectral features.

References

A Comparative Guide to Monomethyl Adipate and Monoethyl Adipate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between monomethyl adipate (B1204190) and monoethyl adipate can be pivotal. Both are valuable monoesters of adipic acid, serving as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals. This guide provides an objective comparison of their synthesis, properties, and applications, supported by experimental data to inform your selection process.

Physicochemical Properties: A Side-by-Side Comparison

A clear understanding of the physical and chemical properties of these esters is fundamental to their application. The following table summarizes key quantitative data for monomethyl adipate and monoethyl adipate.

PropertyThis compoundMonoethyl Adipate
Molecular Formula C7H12O4[1][2]C8H14O4[3][4]
Molecular Weight 160.17 g/mol [1][2]174.2 g/mol [3]
Melting Point 7-9 °C[1]28-29 °C[3][4]
Boiling Point 162 °C at 10 mmHg[1]180 °C at 18 mmHg[4], 285 °C at 760 mmHg[3][5]
Density 1.081 g/mL at 25 °C[1]0.98 g/mL at 25 °C[4], 0.986 g/mL[3][5]
Refractive Index (n20/D) 1.441[1]1.439[4]
Solubility in Water Not miscible or difficult to mix[1]Soluble (50 mg/mL)[4]

Synthesis Methodologies: A Comparative Overview

The synthesis of both monoesters from adipic acid can be achieved through several methods. Below are detailed protocols for common laboratory-scale syntheses, highlighting the differences in reaction conditions and outcomes.

Experimental Protocols

1. Synthesis of this compound via Acid-Catalyzed Esterification

This protocol is based on a general procedure for the selective monomethyl esterification of dicarboxylic acids.[6]

  • Materials: Adipic acid (730 mg, 5 mmol), Methanol (B129727) (10 mL), Mesoporous Alumina-Zirconia catalyst.

  • Procedure:

    • To a solution of adipic acid in methanol, add the mesoporous alumina-zirconia catalyst.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • Remove the excess methanol under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain pure this compound.

  • Yield: 80%[1][6]

2. Synthesis of Monoethyl Adipate via Adipic Anhydride (B1165640) Intermediate

This method involves the formation of adipic anhydride followed by alcoholysis to yield the monoethyl ester with high purity and yield.[5][7]

  • Materials: Adipic acid, Sulfuric acid, an organic solvent (e.g., trimethylbenzene), and absolute ethanol.

  • Procedure:

    • Reflux adipic acid and sulfuric acid in an organic solvent at 145-170 °C for 4-6 hours to form adipic anhydride, removing water as it forms.[5][7]

    • Cool the reaction mixture to 15-35 °C and separate the sulfuric acid layer.[5][7]

    • To the resulting product, slowly add absolute ethanol.

    • Maintain the temperature at 45-65 °C for 1-4 hours.[5][7]

    • Recover the organic solvent under reduced pressure.

    • Distill the residue to obtain pure monoethyl adipate.

  • Yield: 96-97%[5][7]

  • Purity: >99.0%[5][7]

Synthetic Workflow Comparison

The following diagram illustrates the generalized synthetic pathways for producing monomethyl and monoethyl adipate, highlighting the key reaction steps.

Synthesis_Comparison Adipic_Acid_M Adipic Acid Esterification_M Acid-Catalyzed Esterification Adipic_Acid_M->Esterification_M Methanol Methanol Methanol->Esterification_M MMA This compound Esterification_M->MMA Adipic_Acid_E Adipic Acid Dehydration Dehydration to Adipic Anhydride Adipic_Acid_E->Dehydration Sulfuric_Acid Sulfuric Acid Organic Solvent Sulfuric_Acid->Dehydration Adipic_Anhydride Adipic Anhydride Dehydration->Adipic_Anhydride Alcoholysis Alcoholysis Adipic_Anhydride->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis MEA Monoethyl Adipate Alcoholysis->MEA

Caption: Generalized synthetic pathways for monomethyl and monoethyl adipate.

Applications in Drug Development and Synthesis

Both this compound and monoethyl adipate are valuable as synthetic intermediates.[2] Their bifunctional nature, possessing both an ester and a carboxylic acid group, allows for a variety of subsequent chemical transformations.

  • This compound: It is utilized in the synthesis of novel histone deacetylase (HDAC) inhibitors, which have shown potential as anti-tumor agents.[8] It is also a precursor for mannose-linked biphenylylacetic acid derivatives, which are being investigated as inhibitors of selectin-mediated cell adhesion.[8]

  • Monoethyl Adipate: This compound and its derivatives have wide applications as important organic intermediates in the field of medicine synthesis.[3] It has also been shown to possess antifungal properties, suppressing spore germination and mycelium development in certain fungi.[4]

The parent molecule, adipic acid, is recognized as safe and is used in pharmaceutical formulations to improve the properties of active pharmaceutical ingredients.[9] This suggests that its monoester derivatives are also likely to have favorable toxicological profiles for pharmaceutical applications.

Logical Decision Flow for Compound Selection

The choice between monomethyl and monoethyl adipate in a synthetic route often depends on the desired properties of the final product and the specific reaction conditions required for subsequent steps. The following diagram provides a logical flow for making this selection.

Decision_Flow Start Start: Need Adipic Acid Monoester Intermediate Purity_Yield Is highest possible purity and yield critical? Start->Purity_Yield Subsequent_Reaction What is the nature of the subsequent reaction? Purity_Yield->Subsequent_Reaction No MEA_Choice Consider Monoethyl Adipate (via anhydride method) Purity_Yield->MEA_Choice Yes Steric_Hindrance Is minimal steric hindrance from the ester group preferred? Subsequent_Reaction->Steric_Hindrance MMA_Choice Consider this compound (direct esterification) Steric_Hindrance->MMA_Choice Yes Solubility Is aqueous solubility of the intermediate a concern? Steric_Hindrance->Solubility No Solubility->MMA_Choice No MEA_Solubility Monoethyl Adipate has higher reported water solubility Solubility->MEA_Solubility Yes

Caption: Decision-making flowchart for selecting between monomethyl and monoethyl adipate.

References

Navigating the Ecotoxicological Landscape of Adipate Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is paramount. This guide provides a comprehensive comparison of the ecotoxicity of various adipate (B1204190) plasticizers, offering a valuable resource for informed decision-making in material selection and formulation development. Adipate plasticizers are increasingly utilized as replacements for certain phthalates, making a clear understanding of their ecotoxicological profiles essential.

This comparison summarizes key quantitative ecotoxicity data for several common adipate plasticizers, including Di(2-ethylhexyl) adipate (DEHA/DOA), Dibutyl adipate (DBA), Diisobutyl adipate (DIBA), Diisononyl adipate (DINA), and Diisodecyl adipate (DIDA). The data is presented across different trophic levels, providing a holistic view of their potential environmental impact.

Quantitative Ecotoxicity Data Summary

The following table summarizes the available ecotoxicity data for the selected adipate plasticizers. The data is primarily derived from studies following standardized OECD test guidelines.

PlasticizerTest OrganismEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA/DOA) Daphnia magna (Water Flea)48h EC500.48 - 0.85[1]
Daphnia magna (Water Flea)21d NOEC0.024 - 0.052[1]
Fish (various)96h LC50> 0.78 (water solubility)[1]
Algae-Not acutely toxic at or above water solubility[1]
Dibutyl adipate (DBA) Oryzias latipes (Japanese Rice Fish)96h LC503.7[2]
Daphnia magna (Water Flea)24h EC5017[2]
Unio delicatus (Freshwater Mussel)96h LC501309.64[3]
Selenastrum capricornutum (Green Algae)NOEC2.0[2]
Daphnia magna (Water Flea)21d NOEC5.6[2]
Diisobutyl adipate (DIBA) Oryzias latipes (Japanese Medaka)Embryonic MortalityIncreased at 11.57[4]
Diisononyl adipate (DINA) Aquatic Organisms-Low toxicity; no adverse effects up to water solubility limit[5][6]
Diisodecyl adipate (DIDA) Aquatic Organisms-Low toxicity; no adverse effects up to water solubility limit[7][8]
Ditetradecyl adipate Daphnia magna, Danio rerio, Desmodesmus subspicatus48h EC50, 96h LC50, 72h EC50> 100 (estimated via read-across)[2]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: The No-Observed-Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on internationally recognized and standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the data.

Acute Toxicity Testing for Aquatic Organisms

A general workflow for assessing the acute ecotoxicity of a chemical substance to aquatic organisms is outlined below. This process typically involves range-finding tests to determine appropriate test concentrations, followed by definitive tests to determine the LC50 or EC50 values.

G cluster_0 Ecotoxicity Assessment Workflow A Substance Preparation (Stock Solution) B Range-Finding Test (e.g., broad concentrations) A->B Initial Concentrations C Definitive Test (e.g., 5 concentrations, geometric series) B->C Concentration Range Selection D Data Collection (Mortality/Immobilization) C->D Exposure Period (e.g., 48h, 96h) E Statistical Analysis (e.g., Probit, Logit) D->E Raw Data F Endpoint Determination (LC50 / EC50) E->F Calculated Values

Caption: Conceptual workflow for acute ecotoxicity testing.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test[1][9][10][11][12]

This test assesses the acute toxicity of substances to Daphnia species, most commonly Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old).

  • Test Duration: 48 hours.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized (unable to swim) after 48 hours. Observations are also made at 24 hours.

  • Test Design: Typically, five concentrations of the test substance are used in a geometric series, along with a control group.

OECD Guideline 203: Fish, Acute Toxicity Test[3][13][14][15][16]

This guideline outlines the procedure for determining the acute lethal toxicity of chemicals to fish.

  • Test Organism: Various fish species can be used, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

  • Endpoint: The main endpoint is the LC50, the concentration that is lethal to 50% of the test fish population over the 96-hour exposure period.

  • Test Design: A minimum of five concentrations in a geometric series and a control are typically used.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[2][4][17][18][19]

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Test Duration: 72 hours.

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration causing a 50% reduction in either the growth rate or the yield of the algae.

  • Test Design: At least five concentrations of the test substance are tested in triplicate.

Biodegradation and Environmental Fate

The environmental impact of a plasticizer is not solely determined by its toxicity but also by its persistence and potential for bioaccumulation. Adipate plasticizers are generally considered to be readily biodegradable.[5] This is a significant advantage over some of their phthalate (B1215562) counterparts, which can be more persistent in the environment. The biodegradation of adipates typically proceeds through the hydrolysis of the ester bonds, forming adipic acid and the corresponding alcohols, which are then further metabolized by microorganisms.[5]

Signaling Pathways in Ecotoxicity

The toxic effects of chemical substances on organisms are often mediated through specific signaling pathways. While the precise molecular mechanisms of adipate plasticizer toxicity are not as extensively studied as those of some other plasticizer classes, a generalized conceptual diagram of how a chemical toxicant can induce cellular stress and lead to an adverse outcome is presented below.

G cluster_1 Conceptual Toxicant-Induced Stress Pathway A Chemical Exposure (e.g., Adipate Plasticizer) B Cellular Uptake A->B C Interaction with Cellular Targets B->C D Oxidative Stress (ROS Production) C->D E Activation of Stress Response Pathways (e.g., Nrf2, MAPK) D->E F Cellular Damage (e.g., DNA, protein, lipid) D->F E->F Insufficient Response H Adverse Outcome (e.g., Reduced Growth, Reproduction) E->H Protective Response G Apoptosis / Necrosis F->G G->H

Caption: Generalized signaling pathway of chemical-induced cellular stress.

References

A Researcher's Guide to Purity Analysis of Monomethyl Adipate: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like Monomethyl adipate (B1204190) (MMA) is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of Monomethyl adipate, supported by experimental protocols and performance data to facilitate informed method selection.

This compound (CAS 627-91-8), the monomethyl ester of adipic acid, is a valuable synthetic intermediate.[1] Its purity is crucial as impurities can lead to unwanted side reactions, affect product yield, and introduce toxicological risks. This guide explores four principal analytical techniques for MMA purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including desired precision, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of this compound and its common impurities.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Titrimetry (Acid-Base)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between stationary and mobile phases.Neutralization of the acidic carboxyl group with a standardized base.Signal intensity is directly proportional to the number of atomic nuclei.[2]
Primary Use Quantitation of MMA and volatile/semi-volatile impurities (e.g., residual methanol, dimethyl adipate).Quantitation of MMA and non-volatile impurities (e.g., adipic acid, other dicarboxylic acids).Assay of total acidic content (MMA and acidic impurities).Absolute purity determination and structural confirmation.[3][4]
Limit of Detection (LOD) ~0.01%~0.02%~0.1%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%~0.3%
Linearity (r²) >0.999>0.999N/A (Absolute Method)N/A (Absolute Method)
Precision (%RSD) < 1.0%< 0.5%< 0.5%< 1.0%
Accuracy (Recovery) 98-102%98-102%99-101%98-102%
Analysis Time per Sample ~20-30 minutes~15-25 minutes~10-15 minutes~10-20 minutes
Common Impurities Detected Adipic acid (as ester), Dimethyl adipate, residual solvents.Adipic acid, other dicarboxylic acids, non-volatile degradation products.Adipic acid and other acidic impurities (provides total acidity).A wide range of impurities with distinct proton signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

Overview: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of this compound, derivatization to a more volatile ester (e.g., trimethylsilyl (B98337) ester) may be necessary to improve peak shape and resolution, especially for the detection of the less volatile adipic acid impurity.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector Temperature: 280°C

    • Injection Volume: 1 µL (split ratio 50:1)

  • Quantification: The purity of this compound is determined by area percent normalization, where the peak area of MMA is expressed as a percentage of the total area of all detected peaks. For higher accuracy, an internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Overview: HPLC is a versatile technique for the separation and quantification of a wide range of compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound and its non-volatile impurities, such as the starting material, adipic acid.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For assay determination, quantification is performed against a certified reference standard.

Titrimetry (Acid-Base Titration)

Overview: Acid-base titration is a classic and cost-effective method for determining the total acidic content of a sample. In the case of this compound, this method quantifies the carboxylic acid functionality of the molecule, as well as any acidic impurities like unreacted adipic acid.

Experimental Protocol:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 300 mg of the this compound sample into a conical flask.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.[5]

    • Record the volume of NaOH consumed.

  • Calculation: The purity of this compound can be calculated using the following formula: Purity (%) = (V * M * E) / W * 100 Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of NaOH solution (mol/L)

    • E = Equivalent weight of this compound (160.17 g/mol )

    • W = Weight of the sample (g)

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Overview: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh and add a certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery between pulses.

  • Quantification: The purity of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[6]

Logical Workflow for Method Selection

The choice of an analytical method for purity determination of this compound should be guided by the specific analytical needs. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

MethodSelection Workflow for Selecting an Analytical Method for this compound Purity start Define Analytical Goal assay Assay (Overall Purity) start->assay Determine overall content impurity_profile Impurity Profiling start->impurity_profile Identify and quantify specific impurities titration Titrimetry (Cost-effective, total acidity) assay->titration Primary choice for assay qnmr qNMR (Absolute purity, structural info) assay->qnmr For higher accuracy and confirmation volatile Volatile Impurities? impurity_profile->volatile nonvolatile Non-Volatile Impurities? volatile->nonvolatile No gc GC-FID (e.g., residual solvents, diester) volatile->gc Yes hplc HPLC-UV (e.g., adipic acid) nonvolatile->hplc Yes both Both Volatile and Non-Volatile Impurities nonvolatile->both Consider both gc_hplc Use Both GC and HPLC both->gc_hplc

Selecting an analytical method for MMA purity.

Conclusion

The determination of this compound purity is a critical step in ensuring the quality and consistency of this important chemical intermediate. While titrimetry offers a rapid and cost-effective method for overall assay, chromatographic techniques like GC and HPLC provide superior specificity for the identification and quantification of individual impurities. For the highest level of accuracy and as a primary method for reference standard characterization, qNMR is an invaluable tool. For comprehensive quality control, a combination of these methods is often employed to provide a complete picture of the purity profile of this compound. This guide provides the foundational knowledge for researchers to select and implement the most suitable analytical strategy for their specific needs.

References

Validating the Structure of Monomethyl Adipate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of Monomethyl adipate's chemical structure, with a comparative analysis against its parent dicarboxylic acid and corresponding diester.

This guide provides an objective comparison of the spectroscopic data for Monomethyl adipate (B1204190), Adipic acid, and Dimethyl adipate. By presenting key experimental data in a clear, tabular format and detailing the methodologies, this document serves as a practical resource for the structural elucidation of this important chemical intermediate.

Comparative Spectroscopic Data

The structural identity of this compound is unequivocally confirmed through the complementary data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry. A comparison with Adipic acid and Dimethyl adipate highlights the unique spectroscopic features arising from the presence of both a carboxylic acid and a methyl ester functional group in this compound.

¹H NMR Data Comparison

The ¹H NMR spectrum of this compound is distinguished by the presence of a singlet at approximately 3.67 ppm, corresponding to the methyl ester protons, and a broad singlet for the carboxylic acid proton, typically observed at a downfield chemical shift.

CompoundChemical Shift (δ) and MultiplicityAssignment
This compound ~11.42 (br s, 1H)-COOH
3.67 (s, 3H)-OCH₃
2.36-2.38 (m, 4H)-CH₂-COOH and -CH₂-COOCH₃
1.63-1.75 (m, 4H)-CH₂-CH₂-
Adipic acid ~12.0 (br s, 2H)-COOH
2.21 (m, 4H)-CH₂-COOH
1.51 (m, 4H)-CH₂-CH₂-
Dimethyl adipate 3.67 (s, 6H)-OCH₃
2.34 (m, 4H)-CH₂-COOCH₃
1.66 (m, 4H)-CH₂-CH₂-

Note: Chemical shifts are reported in ppm relative to a standard reference and can vary slightly based on the solvent and instrument frequency.

¹³C NMR Data Comparison

In the ¹³C NMR spectrum, this compound exhibits two distinct carbonyl signals, one for the carboxylic acid and another for the ester, a key differentiating feature from the symmetrical Adipic acid and Dimethyl adipate.

CompoundChemical Shift (δ) in ppmAssignment
This compound ~179.9-COOH
~174.3-COOCH₃
~51.5-OCH₃
~33.9-CH₂-COOH
~33.9-CH₂-COOCH₃
~24.4, ~24.7-CH₂-CH₂-
Adipic acid ~186.35-COOH
~40.08-CH₂-COOH
~28.52-CH₂-CH₂-
Dimethyl adipate ~173.6-COOCH₃
~51.4-OCH₃
~33.7-CH₂-COOCH₃
~24.5-CH₂-CH₂-

Note: Chemical shifts are reported in ppm and can vary slightly based on the solvent and instrument frequency.

IR Spectroscopy Data Comparison

The infrared spectrum of this compound displays characteristic absorption bands for both the carboxylic acid O-H (a very broad band) and C=O stretches, as well as the ester C=O stretch.

CompoundCharacteristic IR Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~3000 (broad)O-H stretch (Carboxylic acid)
~1735C=O stretch (Ester)
~1710C=O stretch (Carboxylic acid)
Adipic acid ~3000 (very broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
Dimethyl adipate ~1740C=O stretch (Ester)

Note: Absorption frequencies are approximate and can be influenced by the sample preparation method.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's molecular formula (C₇H₁₂O₄) and its measured mass.

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound C₇H₁₂O₄160.17143, 129, 111

Experimental Protocols

Standard spectroscopic techniques are employed for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is a plot of ion intensity versus m/z.

Visualizing the Validation Workflow

The logical process for validating the structure of this compound using spectroscopy can be visualized as a sequential workflow.

G cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

The chemical structure of this compound, featuring both a carboxylic acid and a methyl ester group, is the basis for its unique spectroscopic signature.

G cluster_structure This compound HOOC HOOC CH2_1 –(CH₂)₄– COOCH3 COOCH₃

Caption: Chemical structure of this compound.

At a Glance: Catalyst Performance in Adipic Acid Monoesterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Adipic Acid Monoesterification

For researchers and professionals in drug development and material science, the selective monoesterification of dicarboxylic acids like adipic acid is a critical step in synthesizing polymers, plasticizers, and various pharmaceutical intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity towards the desired monoester, and overall process sustainability. This guide provides a comparative analysis of various catalysts for the monoesterification of adipic acid, supported by experimental data.

The following table summarizes the performance of different catalysts in the monoesterification of adipic acid. Due to variations in experimental conditions across different studies, a direct comparison should be made with caution.

CatalystAlcoholTemp. (°C)Time (h)Adipic Acid Conversion (%)Monoester Selectivity (%)Diester Selectivity (%)Reference
Acidic Alumina (B75360) (Al2O3 CE)Methanol (B129727)254889>99<1[1]
Neutral Alumina (Al2O3 SA)Methanol254819>99<1[1]
Mesoporous Alumina (Al2O3 Mes)Methanol254825>99<1[1]
Sulfuric AcidEthanol45-651-496-97 (Yield)>99 (Purity)-[2]
Macroporous Cation Exchange ResinEthanol20-1001-5---[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the monoesterification of adipic acid using heterogeneous and homogeneous catalysts.

Protocol 1: Heterogeneous Catalysis with Acidic Alumina

This protocol is based on the selective monomethyl esterification of adipic acid using a commercial acidic alumina catalyst.[1]

Materials:

  • Adipic Acid

  • Methanol

  • Acidic Alumina (e.g., Al2O3 CE)

  • Decane (B31447) (internal standard)

  • Deuterated Chloroform (CDCl3) for NMR analysis

Procedure:

  • In a batch reactor, combine adipic acid (5 mmol), methanol (10 ml, 50 equivalents), and the acidic alumina catalyst (250 mg).

  • Stir the reaction mixture at room temperature (25°C) for 48 hours.

  • After the reaction period, recover the solid catalyst by filtration.

  • Analyze the reaction mixture using high-resolution capillary gas chromatography (GC) with a fused silica (B1680970) capillary column (e.g., SE52). Use decane as an internal standard for quantification.

  • Identify the products (monomethyl adipate (B1204190) and dimethyl adipate) by comparing their retention times with authentic samples and confirm their structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Homogeneous Catalysis with Sulfuric Acid

This protocol describes a method for synthesizing monoethyl adipate where adipic anhydride (B1165640) is generated in situ, followed by alcoholysis.[2]

Materials:

  • Adipic Acid

  • Concentrated Sulfuric Acid (98%)

  • Organic Solvent (e.g., trimethylbenzene or acetic anhydride)

  • Absolute Ethanol

Procedure:

  • Anhydride Formation: In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, charge adipic acid, the organic solvent, and sulfuric acid. The typical weight ratio is 1-2 parts adipic acid, 0.1-0.3 parts sulfuric acid, and 2-3 parts organic solvent.[2]

  • Heat the mixture to reflux (145-170°C) and remove the water of reaction for 4-6 hours.[2]

  • Alcoholysis: Cool the reaction mixture to 15-35°C and allow it to stand for phase separation. Remove the bottom sulfuric acid layer.[2]

  • To the remaining organic layer containing adipic anhydride, slowly add absolute ethanol.

  • Maintain the temperature at 45-65°C for 1-4 hours to facilitate the alcoholysis reaction to form monoethyl adipate.[2]

  • After the reaction is complete, recover the organic solvent under reduced pressure.

  • Purify the resulting monoethyl adipate by distillation. The final product can be characterized by its boiling point, refractive index, and spectroscopic methods.

Visualizing the Workflow

A clear understanding of the experimental process is essential for planning and execution. The following diagrams illustrate the logical flow of the catalytic monoesterification process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis adipic_acid Adipic Acid reactor Batch Reactor adipic_acid->reactor alcohol Alcohol (e.g., Methanol) alcohol->reactor catalyst Catalyst (e.g., Al2O3) catalyst->reactor stirring Stirring at Defined Temperature & Time reactor->stirring filtration Filtration (for heterogeneous catalyst) stirring->filtration analysis GC & NMR Analysis filtration->analysis product Monomethyl Adipate analysis->product

Caption: Experimental workflow for heterogeneous catalytic monoesterification of adipic acid.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions determines the product distribution in the esterification of adipic acid. The following diagram illustrates the reaction pathway.

ReactionPathway cluster_catalyst Catalyst Influence AdipicAcid Adipic Acid Monoester Monoester AdipicAcid->Monoester + ROH - H2O (k1) Diester Diester Monoester->Diester + ROH - H2O (k2) HighSelectivity High Selectivity Catalyst (e.g., Acidic Alumina) HighSelectivity->Monoester Favors k1 >> k2 LowSelectivity Low Selectivity Catalyst (e.g., Strong Homogeneous Acid) LowSelectivity->Diester k1 ≈ k2

Caption: Reaction pathway for the esterification of adipic acid, highlighting catalyst influence on selectivity.

References

Physical property differences between adipic acid and its monoester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physical Properties of Adipic Acid and Its Monoesters

For researchers and professionals in drug development and chemical sciences, understanding the physical properties of an active pharmaceutical ingredient (API) and its derivatives is paramount. Adipic acid, a dicarboxylic acid, and its monoesters serve as crucial building blocks in various applications, including polymer synthesis and as formulation excipients. This guide provides an objective comparison of the key physical properties of adipic acid against its monomethyl and monoethyl esters, supported by established experimental data and protocols.

Comparative Analysis of Physical Properties

The conversion of one of the carboxylic acid groups of adipic acid into an ester significantly alters its physical properties. The esterification reduces the molecule's capacity for hydrogen bonding compared to the parent diacid, leading to substantial changes in melting point, boiling point, and solubility.

PropertyAdipic AcidMonomethyl Adipate (B1204190)Monoethyl Adipate
Molecular Formula C₆H₁₀O₄C₇H₁₂O₄C₈H₁₄O₄
Molar Mass ( g/mol ) 146.14160.17174.19
Melting Point (°C) 151–154[1][2]7–9[3][4]28–29[5][6]
Boiling Point (°C) 337.5 (at 760 mmHg)[7][8]162 (at 10 mmHg)[3][4]180 (at 18 mmHg)[6]
Water Solubility Slightly soluble; 24 g/L at 25°C[8]Not miscible or difficult to mix[3][9]Soluble; 50 mg/mL[10]
pKa pKa₁: 4.41, pKa₂: 5.41[1][8]~4.69 (Predicted)[3][9]~4.69 (Predicted)[10]
Appearance White crystalline solid[7][11]Clear colorless liquid[3]Off-white solid[10]

Key Observations:

  • Melting Point: Adipic acid has a significantly higher melting point due to the strong intermolecular hydrogen bonding enabled by its two carboxylic acid groups. The monoesters, having lost one of these groups, exhibit drastically lower melting points.[1][3][5]

  • Acidity (pKa): Adipic acid is a diprotic acid with two distinct dissociation constants.[8] The monoesters are monoprotic, and their predicted pKa is slightly higher than the first pKa of adipic acid, indicating they are slightly weaker acids.[3][10]

  • Solubility: The solubility profiles differ notably. While adipic acid is slightly soluble in water, its solubility increases significantly in hot water.[8][12] Monoethyl adipate is reported to be soluble in water, whereas monomethyl adipate is not miscible.[3][10] All three compounds show good solubility in alcohols like methanol (B129727) and ethanol.[6][7][12]

Experimental Protocols

The data presented above are determined using standard laboratory techniques. Below are detailed methodologies for measuring these key physical properties.

Melting Point Determination

This method is used to determine the temperature range over which a solid substance melts and can serve as an indicator of purity.[13]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[13]

  • Procedure:

    • A small amount of the dry, crystalline sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[14]

    • The tube is placed in the heating block of the apparatus, adjacent to a thermometer.[13]

    • The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.

    • A second sample is heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[13]

  • Data Interpretation: Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the range.[13]

Solubility Determination (Isothermal Method)

This protocol determines the solubility of a solid compound in a specific solvent at a given temperature.

  • Apparatus: Thermostatically controlled water bath or shaker, analytical balance, sample vials with caps, filtration device (e.g., syringe filter), and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the solid solute is added to a known volume of the solvent in a vial.[15]

    • The vial is sealed and placed in the thermostatic bath set to the desired temperature. It is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

    • A sample of the supernatant (the saturated solution) is carefully withdrawn and immediately filtered to remove any undissolved solid particles.

    • The concentration of the solute in the filtrate is determined using a pre-calibrated analytical method. This concentration represents the solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

This electrometric method is used to determine the acid dissociation constant(s) of a substance by monitoring pH changes during titration.[16]

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker.[17]

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a precisely weighed sample of the acidic compound, and deionized water.[17]

  • Procedure:

    • A known quantity of the acid is dissolved in a known volume of deionized water in a beaker.[16]

    • The pH electrode is immersed in the solution, and the initial pH is recorded.

    • The standardized base is added from the burette in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[17]

    • This process is continued until the pH shows a large jump (the equivalence point) and then levels off.

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • The equivalence point is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point is located at exactly half the volume of the titrant required to reach the equivalence point.

    • According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point.[16] For a diprotic acid like adipic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Visualization of Logical Relationships

The formation of an adipic acid monoester is a fundamental chemical transformation that underpins the differences in the properties discussed. The following diagram illustrates this esterification process.

Esterification_Process cluster_0 Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Alcohol Alcohol (R-OH) Monoester Adipic Acid Monoester (R-OOC-(CH₂)₄-COOH) Adipic_Acid->Monoester Esterification (Step 1) Alcohol->Monoester Esterification (Step 1) Diester Adipic Acid Diester (R-OOC-(CH₂)₄-COO-R) Alcohol->Diester Esterification (Step 2) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Monoester Acid_Catalyst->Diester Monoester->Diester Esterification (Step 2) Water Water (H₂O) Monoester->Water + Diester->Water + Acid_Catalyst_2 Acid_Catalyst_2 Water2 Water2

Caption: Esterification of Adipic Acid to form Monoester and Diester.

References

Safety Operating Guide

Proper Disposal of Monomethyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Monomethyl adipate (B1204190), a common laboratory chemical, requires careful management throughout its lifecycle, from use to disposal. This guide provides essential safety and logistical information for the proper disposal of monomethyl adipate.

Key Safety and Handling Information

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory tract irritation.[1][4] Therefore, adherence to strict safety protocols is crucial. When handling this substance, always use adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[2][3][5] It is imperative to avoid contact with skin and eyes and to wash hands thoroughly after handling.[3][4]

In the event of a spill, the area should be cleared, and the spill should be contained and absorbed with an inert material. The collected waste must then be placed in a suitable, closed container for disposal.[1][2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number 627-91-8
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Boiling Point 162 °C @ 10 mmHg[2]
Melting Point 8 - 9 °C[2]

Disposal Procedures

The primary directive for the disposal of this compound is that it must be handled as hazardous waste and disposed of through an approved waste disposal plant.[1] It is crucial to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Under no circumstances should this compound be emptied into drains.[1]

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe 2. Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Ensure Safety First collect 1. Collect Waste in a Designated, Labeled Container storage 3. Store Securely in a Designated Hazardous Waste Area collect->storage Segregate from incompatible materials ppe->collect documentation 4. Complete Hazardous Waste Manifest storage->documentation disposal_vendor 5. Arrange for Pickup by a Licensed Waste Disposal Vendor documentation->disposal_vendor Follow Institutional Protocols end End: Waste Disposed of Compliantly disposal_vendor->end

This compound Disposal Workflow

This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. By following these procedures, laboratories can maintain a high standard of safety and compliance in the management of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Monomethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Monomethyl adipate (B1204190), including detailed operational and disposal plans to support your critical work.

Chemical Identifier:

  • Name: Monomethyl adipate

  • Synonyms: Methyl adipate, Adipic acid monomethyl ester, Monomethyl hexanedioate[1][2]

  • CAS Number: 627-91-8[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][3][4] Adherence to strict safety protocols is crucial to mitigate risks.

Signal Word: Warning[1][3][4]

Hazard Statements:

  • Causes skin irritation.[1][3][4]

  • Causes serious eye irritation.[1][3][4]

  • May cause respiratory irritation.[1][3]

Precautionary Measures:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash face, hands, and any exposed skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3][4]

  • Storage: Store in a well-ventilated, dry, and cool place.[1][2] Keep the container tightly closed and store locked up.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1][5]

Incompatible Materials:

  • Bases[1]

  • Reducing agents[1]

  • Oxidizing agents[2]

Quantitative Data Summary

For quick reference, the following tables summarize the key quantitative data for this compound.

Physical and Chemical PropertiesValueReference(s)
Molecular Formula C7H12O4[6]
Molecular Weight 160.17 g/mol [6]
Appearance Colorless liquid[2][6]
Melting Point 7-9 °C[6][7]
Boiling Point 162 °C / 10 mmHg[7]
Flash Point > 109 °C / > 228.2 °F[1]
Specific Gravity 1.12 (20/20)
Refractive Index 1.441[7]
Health and Safety DataInformationReference(s)
Skin Corrosion/Irritation Category 2[1][3]
Serious Eye Damage/Irritation Category 2[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1][3]

Operational Plan for Safe Handling

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Assemble all necessary Personal Protective Equipment (PPE).

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][8] A face shield may be necessary if there is a splash potential.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][9]

  • Body Protection: Wear a lab coat or long-sleeved clothing.[3] For larger quantities or increased splash risk, consider a chemical-resistant apron or coveralls.[10]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[1][3] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

3. Handling Procedure:

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid inhalation of vapors or mists.[1]

  • Avoid ingestion.[1]

  • Keep the container tightly closed when not in use.[1][2]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

  • Remove and wash contaminated clothing before reuse.[1][4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. If not breathing, give artificial respiration.[1][2][8]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[1][2][4]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get medical aid.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any materials used for spill cleanup (e.g., inert absorbent material) in a suitable, closed, and clearly labeled container.[1][11]

2. Spill Cleanup:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

  • Soak up the spill with an inert absorbent material.[1][3]

  • Collect the absorbed material into a suitable container for disposal.[1]

3. Disposal Method:

  • Dispose of the waste at an approved waste disposal plant.[1]

  • Do not empty into drains.[1]

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Experimental Protocols

The safety data sheets and chemical handling guides reviewed for this document do not contain specific experimental protocols. The operational plan provided is based on established best practices for handling laboratory chemicals with similar hazard profiles. Researchers should always develop and follow specific, risk-assessed protocols for their individual experiments involving this compound.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response Prep1 Verify Eyewash & Safety Shower Access Prep2 Work in Ventilated Area (Fume Hood) Prep1->Prep2 Prep3 Assemble Required PPE Prep2->Prep3 PPE1 Eye/Face Protection (Goggles/Face Shield) Prep3->PPE1 Wear Handling1 Avoid Contact (Eyes, Skin, Clothing) PPE1->Handling1 PPE2 Hand Protection (Chemical-Resistant Gloves) PPE2->Handling1 PPE3 Body Protection (Lab Coat/Coveralls) PPE3->Handling1 Handling2 Avoid Inhalation & Ingestion Handling1->Handling2 Emergency Follow First Aid Procedures (Inhalation, Skin/Eye Contact, Ingestion) Handling1->Emergency If Exposure Occurs Handling3 Keep Container Closed Handling2->Handling3 Post1 Thoroughly Wash Hands & Exposed Skin Handling3->Post1 Post2 Decontaminate or Dispose of PPE Post1->Post2 Disp1 Collect Waste in Labeled Container Post2->Disp1 Disp2 Follow Institutional & Local Regulations Disp1->Disp2

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.